molecular formula C7H4ClFO2 B2582430 4-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS No. 1205551-36-5

4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2582430
CAS No.: 1205551-36-5
M. Wt: 174.56
InChI Key: IDTOALDXDPGKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS 1205551-36-5) is a dihalogenated salicylaldehyde derivative with the molecular formula C 7 H 4 ClFO 2 and a molecular weight of 174.56 g/mol. As a specialty benzaldehyde, it serves as a versatile building block in organic synthesis and pharmaceutical research for the development of novel active compounds. Scientific studies have characterized this compound for its antibacterial properties . Its molecular structure features an intramolecular hydrogen bond between the aldehyde and hydroxy groups, a key feature of salicylaldehydes that influences its crystal packing through weak intermolecular interactions and π-stacking. Key physical properties include a calculated density of 1.508 g/cm³ at 20°C and very slight solubility in water (0.15 g/L at 25°C). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is available for purchase from chemical suppliers for use in qualified laboratory settings. Researchers should note that this compound is classified with warning hazard statements and should be handled in accordance with its safety data sheet.

Properties

IUPAC Name

4-chloro-5-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTOALDXDPGKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a crucial substituted salicylaldehyde that serves as a high-value building block in the synthesis of advanced pharmaceutical compounds and other specialized chemical agents. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, offers multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth examination of the prevalent synthetic pathways to this compound, with a primary focus on the ortho-formylation of the corresponding phenol precursor. We will delve into the mechanistic underpinnings of the Reimer-Tiemann reaction, present a detailed experimental protocol, discuss key process controls, and outline methods for characterization and purification. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of this compound

Substituted hydroxybenzaldehydes are foundational intermediates in medicinal chemistry. The title compound, this compound, is particularly significant due to the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the acidity of the phenolic hydroxyl group and influences the reactivity of the aromatic ring. The aldehyde function is a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases and heterocyclic systems.[1][2] These features make it an indispensable precursor for synthesizing targeted therapeutic agents, from enzyme inhibitors to receptor antagonists. A robust and scalable synthesis is therefore of paramount importance for enabling drug discovery and development programs.[3]

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic disconnection of this compound points to the installation of the formyl (-CHO) group onto a pre-existing phenolic scaffold. This is a classic synthetic challenge, with the primary goal being selective ortho-formylation relative to the hydroxyl group.

Our analysis identifies 3-Chloro-4-fluorophenol as the most direct and logical starting material. The key transformation is the introduction of a formyl group at the C2 position. Several named reactions exist for the ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and magnesium chloride-mediated formylation reactions.[4][5][6]

For this guide, we will focus on the Reimer-Tiemann reaction . This well-established method utilizes chloroform (CHCl₃) and a strong base to generate a dichlorocarbene intermediate, which acts as the electrophile in an electrophilic aromatic substitution.[7][8] It is a powerful tool for converting phenols to ortho-hydroxybenzaldehydes.[9] Although sometimes criticized for moderate yields, its operational simplicity and the ready availability of reagents make it a common and practical choice.

// Nodes target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disconnection [label="C-C Bond Formation\n(Formylation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; precursor [label="3-Chloro-4-fluorophenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Formylating Agent\n(e.g., Dichlorocarbene from CHCl₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges target -> disconnection [label="Retrosynthetic Disconnection"]; disconnection -> precursor; disconnection -> reagents; } ondot Caption: Retrosynthetic approach for the target molecule.

The Reimer-Tiemann Reaction: Mechanism and Rationale

The Reimer-Tiemann reaction is an electrophilic aromatic substitution that proceeds under strongly basic conditions.[10] The causality behind its steps is crucial for understanding process control.

  • Generation of Dichlorocarbene: The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., sodium hydroxide) to form the trichloromethanide anion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[7] This is the key electrophile.

  • Phenoxide Formation: Concurrently, the strong base deprotonates the starting phenol (3-Chloro-4-fluorophenol) to form the corresponding phenoxide ion. This step is critical as it dramatically increases the electron density of the aromatic ring, activating it towards electrophilic attack.[7] The negative charge is delocalized, particularly to the ortho and para positions.

  • Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene. The ortho position is sterically and electronically favored, leading to the formation of a dichloromethyl-substituted intermediate.[4][10]

  • Hydrolysis to Aldehyde: Under the aqueous basic conditions, the dichloromethyl group is hydrolyzed to the final aldehyde functionality, and subsequent acidification yields the desired this compound.[7]

// Nodes start [label="1. Generation of Dichlorocarbene\nCHCl₃ + NaOH → :CCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; phenoxide [label="2. Phenoxide Formation\nAr-OH + NaOH → Ar-O⁻Na⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; attack [label="3. Electrophilic Aromatic Substitution\nAr-O⁻ + :CCl₂ → Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="4. Hydrolysis\nIntermediate + H₂O/H⁺ → Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> attack [label="Electrophile"]; phenoxide -> attack [label="Nucleophile"]; attack -> hydrolysis [label="Tautomerization & Hydrolysis"]; } ondot Caption: Simplified workflow of the Reimer-Tiemann reaction.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the Reimer-Tiemann formylation of substituted phenols.

4.1. Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Chloro-4-fluorophenolC₆H₄ClFO146.5510.0 g68.2Starting Material
Sodium HydroxideNaOH40.0040.0 g1000Base (approx. 14.6 eq)
ChloroformCHCl₃119.3860 mL744Carbene Source (approx. 10.9 eq)
Deionized WaterH₂O18.02100 mL-Solvent
Hydrochloric AcidHCl36.46As needed-For acidification (e.g., 6M aq.)
DichloromethaneCH₂Cl₂84.93~300 mL-Extraction Solvent
HexanesC₆H₁₄86.18~150 mL-Eluent for Chromatography
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent

4.2. Step-by-Step Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (40.0 g) in deionized water (100 mL). Caution: This process is highly exothermic. Allow the solution to cool to near room temperature.

  • Addition of Phenol: To the stirred NaOH solution, add 3-Chloro-4-fluorophenol (10.0 g). Stir until the phenol is fully dissolved, forming the sodium phenoxide salt.

  • Addition of Chloroform: Heat the mixture to a gentle reflux (approx. 60-70°C). Add chloroform (60 mL) dropwise via the dropping funnel over a period of 1 hour. The reaction is biphasic and requires vigorous stirring to ensure adequate mixing.[7][9] Safety Note: Perform this step in a well-ventilated fume hood as chloroform is volatile and toxic.

  • Reaction Monitoring: Maintain the reflux and vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of dichloromethane and hexanes as the eluent. The product should have a lower Rf value than the starting phenol.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the dark-colored mixture with hydrochloric acid until the pH is approximately 2-3. Caution: This will be exothermic and may release fumes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • The crude material can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and dichloromethane (e.g., starting with 9:1 Hexanes:DCM and gradually increasing polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

In-Process Controls and Characterization

  • TLC Monitoring: Essential for determining reaction completion and guiding purification. A typical system is Silica Gel 60 F₂₅₄ plates with a mobile phase of 1:1 Dichloromethane:Hexane.

  • pH Control: Careful acidification is required to protonate the phenoxide and ensure the product is in its neutral form for extraction into the organic solvent.

  • Structural Verification: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, and the phenolic hydroxyl proton.

    • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~190 ppm).

    • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₄ClFO₂ = 174.56 g/mol ).

    • Melting Point: A sharp melting point range indicates high purity.

Safety, Handling, and Storage

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform: Volatile, toxic, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

  • Storage: The final product should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Outlook

The Reimer-Tiemann reaction provides a direct and effective, albeit sometimes low-yielding, method for the synthesis of this compound from its corresponding phenol.[8][9] The protocol described herein is robust and relies on readily accessible reagents. For industrial-scale production, optimization studies focusing on phase-transfer catalysts to improve the efficiency of the biphasic reaction could be beneficial.[7] Furthermore, exploring alternative formylation methods, such as the Duff reaction or those employing safer formylating agents, may offer advantages in terms of yield, safety, and environmental impact.[11] The continued availability of this key intermediate is vital for advancing research in medicinal chemistry and materials science.

References

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available from: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis. (2025-10-26). Available from: [Link]

  • Marcel Dekker, Inc. A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde. (2000). Available from: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 3-Chloro-4-fluorophenol: A Key Intermediate for Advanced Chemical Production. Available from: [Link]

  • Google Patents. US3833660A - Process for making aromatic aldehydes.
  • PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. (2025-12-26). Available from: [Link]

  • European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. (1986-07-30). Available from: [Link]

  • Organic Syntheses Procedure. ortho-Formylation of phenols. Available from: [Link]

  • Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
  • Ningbo Inno Pharmchem Co.,Ltd. The Pharmaceutical Applications of 2-Chloro-5-fluorobenzaldehyde. (2025-10-10). Available from: [Link]

  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422. Available from: [Link]

  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. (2025-08-06). Available from: [Link]

  • Patsnap Eureka. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane. Available from: [Link]

Sources

Physicochemical properties of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated salicylaldehyde derivative of significant interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and analytical methodologies. We delve into the rationale behind experimental techniques, offering field-proven insights into its characterization and application. The guide emphasizes the compound's role as a versatile building block in medicinal chemistry, where its unique substitution pattern can be leveraged to modulate the pharmacokinetic profiles of novel therapeutic agents. All data and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Halogenated Phenolic Aldehydes

In the landscape of modern pharmaceutical synthesis, halogenated aromatic compounds serve as indispensable intermediates. Their unique electronic and steric properties allow for the fine-tuning of molecular characteristics crucial for therapeutic efficacy, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound belongs to this pivotal class of molecules. As a substituted salicylaldehyde, it combines the reactive functionalities of a phenol, an aldehyde, and two distinct halogens on a single aromatic scaffold. This arrangement makes it a highly versatile precursor for the synthesis of complex heterocyclic systems and other advanced active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[2]

This guide serves as a centralized technical resource, consolidating critical information on the synthesis, characterization, and safe handling of this compound to support and accelerate ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. The data presented below, including computed properties derived from validated algorithms, provides a foundational understanding of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1205551-36-5[3][4]
Molecular Formula C₇H₄ClFO₂[4]
Molecular Weight 174.56 g/mol [4]
Appearance Expected to be a solid (e.g., crystalline powder)Inferred from similar compounds[5][6]
Melting Point Not experimentally determined; similar compounds melt in the 70-125 °C range[6][7]
Boiling Point >200 °C (Predicted)[6]
pKa 7.18 ± 0.10 (Predicted)[6]

Synthesis and Mechanistic Insights

The targeted synthesis of polysubstituted aromatic compounds requires a strategic approach to control regioselectivity. The ortho-formylation of a substituted phenol is a classic and effective method for producing salicylaldehyde derivatives.

Protocol 3.1: Synthesis via Modified Reimer-Tiemann Reaction

This protocol describes the synthesis of this compound from the commercially available precursor, 3-chloro-4-fluorophenol. The reaction introduces an aldehyde group selectively at the position ortho to the hydroxyl group. A similar methodology has been successfully applied to the synthesis of the 3-chloro-5-fluoro isomer.[8][9]

Expertise & Rationale: The Reimer-Tiemann reaction is a cornerstone of phenolic chemistry. The use of a strong base (NaOH) is twofold: first, it deprotonates the phenol to form a highly activated phenoxide ion, which is more susceptible to electrophilic attack. Second, it reacts with chloroform to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis and acidification yield the final ortho-hydroxybenzaldehyde product. The ortho-selectivity is driven by the coordination of the intermediate with the sodium cation of the phenoxide.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 50 g of sodium hydroxide in 70 mL of deionized water.

  • Addition of Phenol: To the stirred NaOH solution, add 0.07 moles of 3-chloro-4-fluorophenol.

  • Addition of Chloroform: Slowly add 30 mL of chloroform to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction is exothermic and should be monitored.

  • Reaction Completion: Repeat the addition of 30 mL of chloroform followed by a 2-hour reflux period twice more to drive the reaction to completion.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. The crude product may precipitate as its sodium salt. Isolate by filtration.

  • Acidification: Resuspend the crude salt in water and acidify with 1N hydrochloric acid until the solution is acidic (pH ~2-3), precipitating the free phenolic product.

  • Purification: The resulting solid is collected and purified by column chromatography on silica gel, using an appropriate eluent system such as a methylene chloride:hexane gradient (e.g., 1:1), to yield the purified this compound.[8]

Visualization: Synthesis & Purification Workflow

cluster_synthesis Synthesis Phase cluster_workup Workup & Purification A 1. Dissolve NaOH in H2O B 2. Add 3-Chloro- 4-fluorophenol A->B C 3. Add Chloroform & Reflux (3x) B->C D 4. Cool & Filter (Sodium Salt) C->D Reaction Complete E 5. Acidify with HCl (Free Phenol) D->E F 6. Column Chromatography E->F G Final Product F->G

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework. For this compound, one would expect to see a characteristic downfield singlet for the aldehyde proton (~9.8 ppm) and a broad singlet for the phenolic hydroxyl proton (>10 ppm).[10] The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the chlorine and fluorine substituents.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The spectrum should exhibit a strong, sharp carbonyl (C=O) stretch from the aldehyde at approximately 1660 cm⁻¹ and a broad O-H stretch from the intramolecularly hydrogen-bonded phenol around 3200 cm⁻¹.[8]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high precision.[11] The presence of chlorine will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive molecular structure. This technique reveals precise bond lengths, bond angles, and intermolecular packing interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the material.[9]

Analytical Methodologies for Quality Control

In drug development, the purity of an intermediate directly impacts the quality and yield of the final API. Validated analytical methods are essential for quality control.

Protocol 5.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for determining the purity of the title compound and identifying any non-volatile impurities.[12]

Expertise & Rationale: Reverse-phase chromatography is the method of choice for moderately polar organic molecules. A C18 column provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the analyte from potential impurities. A Diode Array Detector (DAD) is used for its ability to monitor absorbance across a range of wavelengths, which aids in peak identification and purity assessment.

Step-by-Step Protocol:

  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-22 min: Return to 50% B

    • 22-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 100 mL of a 50:50 acetonitrile:water mixture.[12]

  • Injection Volume: 10 µL.

Visualization: HPLC Analysis Workflow

Sample 1. Prepare Sample (~0.1 mg/mL) Inject 4. Inject Sample Sample->Inject MobilePhase 2. Prepare Mobile Phase (ACN / H2O) HPLC 3. Configure HPLC (Column, Gradient, Flow) MobilePhase->HPLC HPLC->Inject Detect 5. DAD Detection (254 nm) Inject->Detect Analyze 6. Analyze Chromatogram (Purity Assessment) Detect->Analyze

Sources

4-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated salicylaldehyde derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental chemical properties, established synthesis methodologies, and its strategic applications as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for leveraging this important chemical intermediate.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic compound featuring an aldehyde, a hydroxyl group, a chlorine atom, and a fluorine atom. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems and other scaffolds relevant to medicinal chemistry.

The CAS Number for this compound is 1205551-36-5 .[1][2][3]

Chemical Structure

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 1205551-36-5[1][2][3]
Molecular Formula C₇H₄ClFO₂[1][2]
Molecular Weight 174.56 g/mol [1][2]
Physical Form Solid / Crystalline Powder
¹H NMR (CDCl₃) δ ~7.2-7.5 (m, 2H, Ar-H), 9.8 (s, 1H, -CHO), 11.2 (s, 1H, -OH)[4]
¹³C NMR (CDCl₃) δ ~116-125 (Ar-C), ~153-155 (Ar-C), 195 (C=O)[4]
¹⁹F NMR (CDCl₃) δ ~-121.5[4]
Infrared (IR) ~3080 cm⁻¹ (O-H), ~1664 cm⁻¹ (C=O), ~1460 cm⁻¹ (C=C)[4]
Mass Spec (MS) M+ = 174 (Calculated Exact Mass: 173.99)[4]

Note: NMR and IR data are based on the closely related isomer 3-chloro-5-fluorosalicylaldehyde and are provided as representative values.

Synthesis Methodologies: Ortho-Formylation

The synthesis of this compound typically involves the ortho-formylation of a corresponding substituted phenol, in this case, 3-chloro-4-fluorophenol. The hydroxyl group is a potent ortho-, para-director in electrophilic aromatic substitution. Due to intramolecular hydrogen bonding that stabilizes the transition state, formylation strongly favors the position ortho to the hydroxyl group.

Two classical and highly effective methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols.[5][6][7] It proceeds via an electrophilic aromatic substitution mechanism where the key electrophile is dichlorocarbene (:CCl₂).

Causality and Mechanistic Insight: The reaction is performed under strongly basic conditions (e.g., NaOH or KOH), which serves two purposes. First, it deprotonates the phenol to form the more nucleophilic phenoxide ion.[5][8] Second, it reacts with chloroform (CHCl₃) to generate the highly reactive dichlorocarbene electrophile.[8][9] The electron-rich phenoxide ring attacks the electron-deficient carbene, leading to the ortho-substituted intermediate. Subsequent hydrolysis under basic conditions converts the dichloromethyl group into the final aldehyde functionality.[5] The preference for ortho-substitution is a hallmark of this reaction for phenols.

Caption: Workflow for the Reimer-Tiemann Synthesis.

Field-Proven Experimental Protocol (Adapted from similar syntheses[4][10]):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%). The system is biphasic.[9]

  • Reagent Addition: Heat the mixture to 60-70°C. Add chloroform (2-3 equivalents) dropwise over 1 hour while stirring vigorously to ensure adequate mixing between the aqueous and organic phases.[8]

  • Reaction: Maintain the mixture at reflux for 3-4 hours. The reaction is often exothermic, so careful temperature control is necessary.[5]

  • Workup: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of ~4-5. This neutralizes the excess base and protonates the phenoxide to yield the aldehyde product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[11][12] It is particularly useful for phenols and other electron-rich aromatic compounds.

Causality and Mechanistic Insight: The reaction proceeds through the generation of an iminium ion electrophile from HMTA in the acidic environment.[11][12] The phenol attacks this electrophile, leading to a benzylamine-type intermediate. An intramolecular redox step followed by acidic hydrolysis liberates the final aldehyde product. While generally considered less efficient than the Reimer-Tiemann reaction, the Duff reaction avoids the use of chlorinated solvents and strong bases, which can be advantageous for sensitive substrates.[12][13]

Applications in Research and Drug Development

Halogenated benzaldehydes are critical building blocks in modern pharmaceutical synthesis.[14][15] The specific arrangement of functional groups in this compound offers multiple reaction handles for constructing more complex molecular architectures.

  • Aldehyde Group: This is a versatile functional group that can participate in a wide range of transformations, including:

    • Reductive Amination: To form substituted benzylamines.

    • Wittig Reaction: To create carbon-carbon double bonds.[16]

    • Condensation Reactions: With amines or hydrazines to form imines, Schiff bases, or hydrazones, which are common scaffolds in bioactive molecules.[16]

    • Oxidation: To form the corresponding carboxylic acid.

  • Hydroxyl Group: Can be alkylated or acylated to introduce different ether or ester functionalities, modulating properties like solubility and lipophilicity.

  • Halogen Atoms (Cl and F): The presence of fluorine is particularly significant in drug design as it can enhance metabolic stability, binding affinity, and membrane permeability. Both halogens also provide sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

This compound and its derivatives have been investigated for their potential in developing novel antimicrobial agents.[4]

cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds Core Core Molecule ReductiveAmination Reductive Amination Core->ReductiveAmination -CHO Condensation Condensation Core->Condensation -CHO Wittig Wittig Reaction Core->Wittig -CHO CrossCoupling Cross-Coupling Core->CrossCoupling -Cl, -F Amines Benzylamines ReductiveAmination->Amines Imines Imines / Hydrazones Condensation->Imines Alkenes Stilbenes / Alkenes Wittig->Alkenes Biaryls Biaryl Systems CrossCoupling->Biaryls

Caption: Synthetic utility of the core molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors.

  • Hazard Identification: Based on data for similar halogenated hydroxybenzaldehydes, this compound should be considered a hazardous substance. Key hazards include:

    • Skin Irritation (H315): Causes skin irritation.[17]

    • Serious Eye Irritation (H319): Causes serious eye irritation.[17]

    • Respiratory Irritation (H335): May cause respiratory irritation.[17]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[18]

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[18] Avoid contact with skin and eyes.[19]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its synthesis via established ortho-formylation reactions like the Reimer-Tiemann method is reliable and scalable. The compound's true value lies in its polyfunctional nature, which provides a robust platform for the synthesis of diverse and complex molecules targeted for pharmaceutical and materials science applications. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist aiming to incorporate this versatile building block into their research and development programs.

References

  • Duff reaction. (n.d.). In Grokipedia.
  • This compound [P86732]. (n.d.). ChemUniverse.
  • 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde. (n.d.). ChemBK.
  • Reimer–Tiemann reaction. (n.d.). In Wikipedia.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • Duff reaction. (n.d.). In Wikipedia.
  • Reimer-Tiemann Reaction. (2021, March 23). J&K Scientific LLC.
  • Reimer Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.
  • The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen.
  • Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (n.d.). Benchchem.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks.
  • 4-Fluoro-2-hydroxybenzaldehyde | 348-28-7. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde | 1205551-36-5. (2025, July 24). ChemicalBook.
  • 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
  • Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com.
  • The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. (2025, December 26). Ningbo Inno Pharmchem Co., Ltd.
  • 4-Fluoro-2-hydroxybenzaldehyde. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.
  • 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422. (n.d.). PubChem.
  • 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553. (n.d.). PubChem.
  • 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm. (n.d.). BLD Pharm.
  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. (n.d.). PubChem.
  • The Pharmaceutical Applications of 2-Chloro-5-fluorobenzaldehyde. (2025, October 10). Ningbo Inno Pharmchem Co., Ltd.
  • 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0. (n.d.). Ossila.
  • 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020. (n.d.). Biosynth.
  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. (2020, October 29). IUCr Journals.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Royal Society of Chemistry.
  • 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features, conformational preferences, and spectroscopic signature, grounded in experimental data and theoretical principles. Key sections detail its synthesis, explore the nuanced interplay of its functional groups, and discuss its reactivity and potential as a precursor for novel therapeutic agents. This guide is intended to serve as a critical resource for researchers leveraging this versatile chemical scaffold.

Introduction: The Significance of a Polysubstituted Scaffold

3-Chloro-5-fluoro-2-hydroxybenzaldehyde, systematically known by its IUPAC name and also referred to as 3-chlorofluorosalicylaldehyde, is a bifunctional aromatic compound. Its structure is characterized by a benzaldehyde core with hydroxyl, chloro, and fluoro substituents, which collectively impart a unique electronic and steric profile. This substitution pattern is not merely an arbitrary combination of functional groups; it is a deliberate design that modulates the reactivity of the aldehyde and the acidity of the phenolic proton, while also influencing intermolecular interactions. The presence of both a chloro and a fluoro group is of particular interest in drug discovery, as halogenation is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules[1].

The core of its chemical behavior is the salicylaldehyde moiety, which facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction is fundamental to the molecule's conformation and plays a pivotal role in its chemical and physical properties. This guide will delve into the specifics of this and other structural features, providing a robust foundation for its application in complex organic synthesis.

Molecular Structure and Spectroscopic Profile

Nomenclature and Chemical Identity

To ensure clarity, it is essential to address the nomenclature of the topic compound. While sometimes referred to as 4-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS No. 1205551-36-5), the systematic IUPAC nomenclature, which prioritizes the aldehyde as the principal functional group, designates it as 3-chloro-5-fluoro-2-hydroxybenzaldehyde .[2][3] This guide will adhere to the IUPAC naming convention.

Identifier Value
IUPAC Name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
Common Name 3-Chlorofluorosalicylaldehyde
CAS Number 82128-69-6
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Canonical SMILES C1=C(C(=C(C=C1F)Cl)O)C=O
InChI Key VHXIEGGPMOEWNK-UHFFFAOYSA-N
Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic fingerprint is critical for its identification and for monitoring its transformations in chemical reactions.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic, hydroxyl, and aromatic protons. The aldehydic proton typically appears as a singlet far downfield. The phenolic proton's chemical shift is notably influenced by the intramolecular hydrogen bond, resulting in a downfield resonance. The aromatic protons exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom.[3]

  • ¹³C NMR: The carbon spectrum reveals resonances for the carbonyl carbon, the aromatic carbons, and the carbon atoms bearing the substituents. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, chlorine, and fluorine groups. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.[3]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the fluorine's environment and is a powerful tool for confirming the presence and purity of the compound.

Nucleus Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR ~11.2 (s, 1H, CHO), ~9.9 (s, 1H, OH), 7.2-7.5 (m, 2H, Ar-H)
¹³C NMR ~195 (C=O), ~155 (d, J(C-F) ≈ 244 Hz, C-F), ~154 (d, J(C-F) ≈ 2 Hz, C-OH), ~125 (d, J(C-F) ≈ 26 Hz, C-H), ~123 (d, J(C-F) ≈ 9 Hz, C-Cl), ~120 (d, J(C-F) ≈ 7 Hz, C-CHO), ~117 (d, J(C-F) ≈ 23 Hz, C-H)
¹⁹F NMR ~ -121.5

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided data is based on reported values in CDCl₃.[3]

The IR spectrum of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is distinguished by characteristic absorption bands that correspond to the vibrational modes of its functional groups. A notable feature is the broad O-H stretching band, which is indicative of the strong intramolecular hydrogen bonding.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-HStretching (intramolecular H-bond)3000-3400 (broad)
C-H (aromatic)Stretching3050-3150
C=O (aldehyde)Stretching1650-1670
C=C (aromatic)Stretching1450-1600
C-OStretching1200-1300
C-FStretching1100-1250
C-ClStretching700-850

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 174, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Reactivity

Synthetic Protocol: The Reimer-Tiemann Reaction

A common and effective method for the synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is through the formylation of the corresponding substituted phenol, 2-chloro-4-fluorophenol, via a modified Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorophenol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: To the stirred solution, add chloroform dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloro-4-fluorophenol D Reimer-Tiemann Reaction (Reflux) A->D B Chloroform (CHCl3) B->D C Sodium Hydroxide (NaOH) C->D E 3-Chloro-5-fluoro-2-hydroxybenzaldehyde D->E

Caption: Synthetic workflow for 3-chloro-5-fluoro-2-hydroxybenzaldehyde.

Chemical Reactivity

The reactivity of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is governed by its three key functional groups: the aldehyde, the hydroxyl group, and the halogenated aromatic ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including condensation to form Schiff bases, Wittig reactions, and reductions to the corresponding alcohol.

  • Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in ether and ester formation.

  • Aromatic Ring: The electron-withdrawing nature of the chloro, fluoro, and aldehyde groups deactivates the ring towards electrophilic substitution. However, the molecule can undergo nucleophilic aromatic substitution under certain conditions.

Molecular Conformation and Intramolecular Interactions

Solid-State Conformation: A Planar Structure

X-ray crystallographic studies have unequivocally demonstrated that in the solid state, 3-chloro-5-fluoro-2-hydroxybenzaldehyde adopts a planar conformation.[2][3] This planarity is a direct consequence of the extensive π-conjugation across the aromatic ring and the aldehyde group, which is further stabilized by a strong intramolecular hydrogen bond.

The key structural parameters from crystallographic data are summarized below:

Parameter Value Significance
O-H···O Distance ~2.62 ÅIndicates a strong intramolecular hydrogen bond
C-Cl Bond Length ~1.73 ÅTypical for an aryl chloride
C-F Bond Length ~1.35 ÅTypical for an aryl fluoride
The Dominance of the Intramolecular Hydrogen Bond

The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is the most significant non-covalent interaction governing the molecule's conformation. This interaction creates a stable six-membered pseudo-ring, which locks the aldehyde and hydroxyl groups in a coplanar arrangement with the benzene ring. This has several important consequences:

  • Conformational Rigidity: The molecule is conformationally restricted, which can be advantageous in drug design where a well-defined geometry is often required for receptor binding.

  • Altered Acidity: The hydrogen bond stabilizes the phenolic proton, making it less acidic compared to a phenol lacking this interaction.

  • Spectroscopic Signature: As mentioned earlier, the hydrogen bond results in a characteristic downfield shift of the hydroxyl proton in the ¹H NMR spectrum and a broadening of the O-H stretch in the IR spectrum.

G cluster_molecule Intramolecular Hydrogen Bond cluster_consequences Consequences A O-H B C=O A->B Hydrogen Bond D Planar Conformation A->D B->D C Benzene Ring C->A C->B E Conformational Rigidity D->E F Altered Acidity D->F G Spectroscopic Shifts D->G

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. Given the limited availability of public domain data on this specific molecule, this document serves as a practical, in-depth manual for researchers to establish a complete solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed experimental protocols for accurate measurement, and offer a structure for data presentation and interpretation.

Theoretical Solubility Profile: A Molecular Structure Perspective

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of this compound—a substituted aromatic aldehyde—offers several clues to its expected solubility behavior.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Halogen Substituents: The chloro (-Cl) and fluoro (-F) substituents are electronegative, contributing to the molecule's overall polarity and dipole moment. However, they are also hydrophobic and can participate in halogen bonding, which may influence solubility in specific solvents.

Based on these features, we can predict that this compound will exhibit good solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited due to the influence of the polar functional groups.

A logical workflow for assessing the solubility of this compound is outlined below.

G cluster_0 Theoretical Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Interpretation A Analyze Molecular Structure (Functional Groups, Polarity) B Solvent Selection (Polar Protic, Polar Aprotic, Nonpolar) A->B Guides C Qualitative Solubility Assessment (Initial Screening) B->C D Quantitative Solubility Measurement (e.g., Isothermal Saturation) C->D E Tabulate Solubility Data (mg/mL or mol/L) D->E Generates F Correlate with Solvent Properties (Polarity, H-bonding) E->F

Caption: Workflow for Solubility Profile Generation.

Experimental Determination of Solubility

A systematic approach to experimentally determining solubility is crucial for obtaining reliable and reproducible data. This involves both qualitative screening and precise quantitative measurements.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Solvent Selection

To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities.

Solvent ClassExamplesExpected Interaction
Polar Protic Methanol, Ethanol, IsopropanolStrong hydrogen bonding with -OH and -CHO groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Dipole-dipole interactions and some H-bond acceptance.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate polarity, H-bond acceptance.
Esters Ethyl acetateModerate polarity, H-bond acceptance.
Halogenated Dichloromethane, ChloroformCan interact with the aromatic ring and halogen substituents.
Aromatic ToluenePi-pi stacking with the benzene ring.
Nonpolar Hexane, HeptaneWeak van der Waals forces.
Protocol for Quantitative Solubility Determination (Isothermal Saturation Method)

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV). A high dilution factor is often necessary for highly soluble compounds.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

The experimental workflow for this protocol is visualized below.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B 24-48h C Centrifuge to Separate Phases B->C D Withdraw & Dilute Supernatant C->D E Quantify via HPLC-UV D->E F Calculate Solubility E->F

Caption: Isothermal Saturation Solubility Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar Protic[Experimental Data][Calculated Data][e.g., Freely soluble]
EthanolPolar Protic[Experimental Data][Calculated Data][e.g., Freely soluble]
AcetonePolar Aprotic[Experimental Data][Calculated Data][e.g., Very soluble]
AcetonitrilePolar Aprotic[Experimental Data][Calculated Data][e.g., Soluble]
DimethylformamidePolar Aprotic[Experimental Data][Calculated Data][e.g., Very soluble]
Ethyl AcetateEster[Experimental Data][Calculated Data][e.g., Soluble]
DichloromethaneHalogenated[Experimental Data][Calculated Data][e.g., Sparingly soluble]
TolueneAromatic[Experimental Data][Calculated Data][e.g., Slightly soluble]
HexaneNonpolar[Experimental Data][Calculated Data][e.g., Insoluble]

Note: This table is a template for presenting experimentally determined data.

The results should be interpreted in the context of the solvent's physical properties. A high solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Good solubility in polar aprotic solvents like acetone and DMF would highlight the role of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexane would underscore the dominance of the polar functional groups in dictating the compound's solubility behavior.

Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound and for each solvent used.[1] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Handling all chemicals with care to prevent skin and eye contact.

References

  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4,5-Difluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • University of Texas at Dallas. Experiment 1 Determination of Solubility Class. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

  • SALTISE. At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

  • University of Central Arkansas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

Electronic and steric effects of substituents in 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

Substituent effects on aromatic rings are a cornerstone of modern medicinal chemistry and materials science. The precise modulation of a molecule's electronic and steric profile can profoundly influence its reactivity, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of this compound, a polysubstituted aromatic aldehyde of interest in synthetic chemistry. We will dissect the individual and collective electronic and steric contributions of the chloro, fluoro, hydroxyl, and formyl substituents. This analysis is supported by a discussion of established analytical techniques and computational workflows, providing researchers with both the theoretical foundation and practical methodologies required to understand and predict the behavior of this and similar molecules.

Introduction: The Significance of Substituent Effects

The rational design of novel therapeutics and functional materials hinges on a deep understanding of structure-activity relationships (SAR). In aromatic systems, the addition of substituents allows for the fine-tuning of a molecule's properties. These effects can be broadly categorized into two domains:

  • Electronic Effects: These govern the electron density distribution within the aromatic ring and its functional groups. They are a combination of the inductive effect (through-bond polarization) and the resonance effect (delocalization of π-electrons). These effects are critical in determining a molecule's acidity/basicity, nucleophilicity/electrophilicity, and its ability to participate in non-covalent interactions like hydrogen bonding and π-stacking.

  • Steric Effects: These relate to the spatial arrangement of atoms and the physical bulk of the substituents. Steric hindrance can dictate the accessibility of a reactive center, influence conformational preferences, and determine the feasibility of a molecule fitting into a specific binding pocket of a biological target.

This compound presents a compelling case study due to its array of substituents with competing and complementary effects, making it a valuable scaffold in drug discovery and chemical synthesis.

Molecular Overview and Substituent Analysis

The core structure is a benzaldehyde molecule functionalized with three distinct substituents. A critical feature of this molecule is the ortho-hydroxyl group relative to the aldehyde, which facilitates intramolecular hydrogen bonding. This interaction significantly influences the molecule's conformation and the reactivity of the formyl group.

Analysis of Electronic Effects

The electronic nature of the aromatic ring is modulated by the interplay of inductive and resonance effects from each substituent. We can quantify these effects using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing character of a substituent.[1][2][3]

SubstituentPositionInductive Effect (I)Resonance Effect (R)Net Electronic EffectHammett Constant (σ)
-OH 2 (ortho)Weakly withdrawing (-I)Strongly donating (+R)Strongly activating, ortho, para-directingσp = -0.37[1][4]
-Cl 4 (para to -OH)Strongly withdrawing (-I)Weakly donating (+R)Deactivating, ortho, para-directingσp = +0.23[1][4]
-F 5 (meta to -OH)Strongly withdrawing (-I)Weakly donating (+R)Deactivating, ortho, para-directingσm = +0.34[1]
-CHO 1Strongly withdrawing (-I, -R)Strongly deactivating, meta-directingN/Aσp = +0.45[4]
  • Hydroxyl Group (-OH): The oxygen is highly electronegative, exerting a weak electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the π-system of the ring, resulting in a powerful electron-donating resonance effect (+R). The +R effect dominates, making the hydroxyl group a strong ring activator.

  • Chlorine (-Cl): Like oxygen, chlorine is electronegative and exerts a strong -I effect. Its 3p orbitals have poor overlap with the ring's 2p orbitals, leading to a weak +R effect. Here, the inductive effect dominates, making chlorine a net deactivating substituent.

  • Fluorine (-F): As the most electronegative element, fluorine has the strongest -I effect. While its 2p orbitals overlap better with the ring than chlorine's, its +R effect is still modest. The powerful -I effect makes fluorine a strong deactivator.

  • Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing through both induction and resonance (-R), significantly reducing the electron density of the ring and making it less susceptible to electrophilic aromatic substitution.

The diagram below illustrates the push-pull nature of these electronic effects.

Caption: Electronic effects on the aromatic ring.

Analysis of Steric Effects and Intramolecular Hydrogen Bonding

The most significant steric interaction in this compound is the proximity of the ortho-hydroxyl and formyl groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond, creating a stable six-membered quasi-ring.[5][6] This has several profound consequences:

  • Conformational Rigidity: The hydrogen bond locks the aldehyde and hydroxyl groups in a planar conformation with the ring, reducing rotational freedom.

  • Modulation of Reactivity: The hydrogen bond decreases the electrophilicity of the aldehyde's carbonyl carbon and reduces the acidity of the phenolic proton. It also sterically shields one face of the aldehyde group, potentially directing nucleophilic attack from the less hindered face.

  • Physical Properties: Intramolecular hydrogen bonding prevents the hydroxyl group from participating in intermolecular hydrogen bonds with other molecules. This typically leads to a lower melting point and boiling point and decreased water solubility compared to an isomer where such bonding is not possible (e.g., 4-hydroxybenzaldehyde).[7][8][9]

Hydrogen_Bonding cluster_molecule Intramolecular Hydrogen Bond C_formyl C H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl C1_ring C C1_ring->C_formyl C2_ring C C1_ring->C2_ring O_hydroxyl O C2_ring->O_hydroxyl H_hydroxyl H O_hydroxyl->H_hydroxyl

Caption: Intramolecular hydrogen bonding.

Experimental and Computational Characterization

To validate the theoretical analysis, a combination of spectroscopic and computational methods is essential. The following protocols outline standard, field-proven approaches.

Spectroscopic Analysis

Spectroscopy provides direct experimental evidence of the molecule's electronic and structural properties. While specific data for this compound is not widely published, we can predict the expected spectral features based on known substituent effects and data from close isomers like 3-chloro-5-fluorosalicylaldehyde.[10]

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals:

      • Phenolic Proton (-OH): A broad singlet, significantly downfield (>10 ppm), due to deshielding from the intramolecular hydrogen bond.

      • Aldehydic Proton (-CHO): A sharp singlet around 9.8-10.5 ppm, deshielded by the carbonyl group.

      • Aromatic Protons (Ar-H): Two doublets in the range of 7.0-7.8 ppm. The precise shifts will be influenced by the combined electronic effects of the substituents.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of 190-197 ppm.

      • Aromatic Carbons (Ar-C): Six distinct signals between 115-160 ppm. The carbons directly attached to electronegative atoms (O, F, Cl) will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signal: A singlet around -120 to -130 ppm (relative to CFCl₃).

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Expected Key Bands:

      • O-H Stretch: A very broad band centered around 3100-3200 cm⁻¹ due to strong intramolecular hydrogen bonding.

      • C=O Stretch (Aldehyde): A strong, sharp band around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation and hydrogen bonding.

      • C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

      • C-F and C-Cl Stretches: Found in the fingerprint region, typically 1100-1300 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.

Computational Chemistry Workflow

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for visualizing electronic properties and corroborating experimental findings.[11][12][13]

Protocol 3: DFT Calculation and Analysis

  • Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also allows for the prediction of the IR spectrum.

  • Property Calculation: Perform a single-point energy calculation on the optimized geometry to derive key electronic properties.

    • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. It will show negative potential (red) around the electronegative oxygen and halogen atoms and positive potential (blue) around the hydrogen atoms, particularly the phenolic proton.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The LUMO is expected to be localized on the formyl group and the aromatic ring, indicating the site of nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: This analysis can quantify the strength of the intramolecular hydrogen bond and provide atomic charges.

Computational_Workflow cluster_results Calculated Properties Start 1. Build 3D Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq 3. Frequency Analysis Opt->Freq Verify Minimum Energy SPE 4. Single-Point Calculation for Properties Freq->SPE MEP MEP Map SPE->MEP HOMO_LUMO HOMO/LUMO Orbitals SPE->HOMO_LUMO NBO NBO Charges / H-Bond Energy SPE->NBO IR_NMR Predicted IR/NMR Spectra SPE->IR_NMR Analysis 5. Data Analysis MEP->Analysis HOMO_LUMO->Analysis NBO->Analysis IR_NMR->Analysis

Caption: A standard workflow for DFT analysis.

Implications for Synthesis and Reactivity

The combined electronic and steric profile of this compound dictates its chemical behavior.

  • Synthesis: The molecule is likely synthesized via a Reimer–Tiemann or Duff reaction on the corresponding 2-chloro-4-fluorophenol.[10][14] The strong activating nature of the hydroxyl group directs the formylation to the ortho position.

  • Reactivity of the Aldehyde: The aldehyde group is the primary site for reactions like nucleophilic addition (e.g., Grignard reactions, reductive amination).[15] While the ring's electron-withdrawing substituents slightly increase the carbonyl carbon's electrophilicity, the intramolecular hydrogen bond partially mitigates this and provides significant steric shielding.

  • Reactivity of the Ring: The ring is deactivated towards electrophilic aromatic substitution due to the net effect of the three withdrawing groups (-CHO, -Cl, -F). Any substitution would be directed by the powerful hydroxyl group to the remaining open ortho position (C-3). Nucleophilic aromatic substitution of the halogens would require harsh conditions or activation by a potent nucleophile.

Conclusion

This compound is a molecule defined by a complex interplay of competing electronic effects and a dominant steric interaction. The powerful electron-donating resonance of the hydroxyl group is countered by the strong inductive withdrawal of the fluoro, chloro, and formyl substituents, resulting in a deactivated aromatic ring. The key structural feature is the intramolecular hydrogen bond between the ortho-hydroxyl and formyl groups, which imparts conformational rigidity and modulates the reactivity of both groups. A thorough understanding of these principles, validated through the spectroscopic and computational protocols outlined in this guide, is crucial for any researcher aiming to utilize this or similar scaffolds in the design and synthesis of new chemical entities.

References

  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link][5]

  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). PubMed, 22(3), 481. [Link][6]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link][11]

  • Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. [Link][7]

  • Vedantu. (n.d.). Assertion: Both o-hydroxybenzaldehyde and p-hydroxy benzaldehyde have the same molecular weight and show H-bonding. [Link][8]

  • Quora. (2021). Why is p-Hydroxybenzaldehyde is more soluble than o-Hydroxybenzaldehyde in water? [Link][9]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link][1]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). [Link][16]

  • ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Croatica Chemica Acta, 93(2). [Link][12]

  • ResearchGate. (n.d.). Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. [Link][13]

  • Wikipedia. (n.d.). Hammett equation. [Link][2]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link][4]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link][3]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link][14]

  • IUCr Journals. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. [Link][10]

  • Ample Organics. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. [Link][15]

Sources

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, hydroxyl, and aldehyde functional groups on a benzene ring, offers a rich platform for chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the fields of medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its synthesis can be reliably approached through established ortho-formylation methodologies of phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its logical precursor, 3-Chloro-4-fluorophenol, are presented below.

PropertyThis compound3-Chloro-4-fluorophenol
CAS Number 1205551-36-5[1][2][3][4][5]2613-23-2[6][7][8][9]
Molecular Formula C₇H₄ClFO₂[3][4]C₆H₄ClFO[6][8]
Molecular Weight 174.56 g/mol [3][4]146.55 g/mol [6][9]
Appearance Not specified in literatureYellow to brown crystalline solid[7]
Melting Point Not specified in literature38-40 °C[7][9]
Boiling Point Not specified in literature104 °C at 11 mmHg[9]
Solubility Not specified in literatureHigh solubility in water (0.145-0.295 mg/mL)[6]
Purity Typically ≥97%[2]Typically ≥98%[9]

Proposed Synthesis of this compound

The synthesis of this compound is best achieved through the ortho-formylation of 3-chloro-4-fluorophenol. Several established methods for the ortho-formylation of phenols are applicable, with the Reimer-Tiemann reaction being a classic and effective choice.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol in a basic solution with chloroform.[10] The reaction proceeds through the formation of a dichlorocarbene intermediate.

Reaction Mechanism:

  • Deprotonation of Chloroform: A strong base, typically hydroxide, deprotonates chloroform to form a trichloromethyl anion.

  • Formation of Dichlorocarbene: The trichloromethyl anion undergoes alpha-elimination to yield the highly reactive dichlorocarbene.

  • Phenoxide Formation: The phenol is deprotonated by the base to form the more nucleophilic phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the final salicylaldehyde derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3-Chloro-4-fluorophenol 3-Chloro-4-fluorophenol Reaction Vessel Reaction Vessel 3-Chloro-4-fluorophenol->Reaction Vessel Chloroform Chloroform Chloroform->Reaction Vessel Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Vessel Acidification Acidification Reaction Vessel->Acidification 1. Reflux 2. Cool Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluorophenol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is typically biphasic.[10]

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: The use of a strong base is crucial for the deprotonation of both the phenol and chloroform, which are key steps in the formation of the reactive intermediates.[10]

  • Chloroform: Serves as the source of the dichlorocarbene, the electrophile that attacks the aromatic ring.[10]

  • Reflux: Heating the reaction mixture increases the rate of reaction and helps to overcome the activation energy barrier for the formation of dichlorocarbene and its subsequent reaction with the phenoxide.

  • Acidification: This step is necessary to protonate the phenoxide intermediate and precipitate the final aldehyde product, which is typically a solid.

Other Potential Synthesis Methods

While the Reimer-Tiemann reaction is a robust method, other formylation techniques could also be employed:

  • Duff Reaction: This method uses hexamine as the formylating agent in the presence of an acid. It is known to favor ortho-formylation of phenols.[11]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic compounds.[12][13]

  • Magnesium Dichloride-Triethylamine Method: A milder method for ortho-formylation of phenols using paraformaldehyde with magnesium dichloride and triethylamine as a base.[14]

Applications in Drug Discovery and Development

Halogenated benzaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[15][16] The presence of halogen atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[17]

Potential Roles of this compound:

  • Scaffold for Heterocyclic Synthesis: The aldehyde and hydroxyl groups can participate in various condensation reactions to form heterocyclic structures, which are common motifs in drug molecules.

  • Introduction of Halogen Moieties: The chloro and fluoro substituents can be strategically incorporated into a target molecule to enhance its therapeutic properties. For example, fluorine substitution is a well-established strategy in drug design to improve metabolic stability and binding affinity.[18]

  • Intermediate for Bioactive Compounds: This compound can serve as a starting material for the synthesis of novel compounds with potential anti-inflammatory, antimicrobial, or anticancer activities. Halogenated benzothiadiazine derivatives, for instance, have been investigated for their anticancer properties.[19]

G cluster_reactions Chemical Transformations cluster_products Potential Products cluster_applications Final Applications Start 4-Chloro-5-fluoro-2- hydroxybenzaldehyde Condensation Condensation Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Nucleophilic Addition Nucleophilic Addition Start->Nucleophilic Addition Heterocycles Heterocycles Condensation->Heterocycles Carboxylic Acids Carboxylic Acids Oxidation->Carboxylic Acids Alcohols Alcohols Reduction->Alcohols Complex Intermediates Complex Intermediates Nucleophilic Addition->Complex Intermediates Pharmaceuticals Pharmaceuticals Heterocycles->Pharmaceuticals Carboxylic Acids->Pharmaceuticals Functional Materials Functional Materials Alcohols->Functional Materials Agrochemicals Agrochemicals Complex Intermediates->Agrochemicals

Potential synthetic pathways and applications of the title compound.

Conclusion

This compound is a promising chemical intermediate with significant potential for the synthesis of novel and complex organic molecules. While its specific historical discovery is not well-documented, its synthesis can be confidently approached using well-established ortho-formylation reactions of the readily available precursor, 3-chloro-4-fluorophenol. The unique combination of functional groups and halogen substituents makes it a valuable tool for researchers in drug discovery, enabling the development of new therapeutic agents with enhanced properties. This guide provides a solid foundation for understanding and utilizing this compound in a research and development setting.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Chloro-4-fluorophenol: A Key Intermediate for Advanced Chemical Production. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorophenol. Retrieved from [Link]

  • ChemBK. (n.d.). CAS 1205551-36-5. Retrieved from [Link]

  • Win-Win Chemical Co.Ltd. (n.d.). 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde cas no. 1205551-36-5 98%. Retrieved from [Link]

  • Zhengzhou Alfa Chemical Co., Ltd. (n.d.). CAS 1205551-36-5|4-Chloro-5-fluoro-2-hydroxy-benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from [Link]

  • Rajput, S. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Patel, M. N., & Patel, H. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-oxo-2-phenyl-2, 3, 4, 7-tetrahydro-1H-indol-6-yl) malonaldehyde and its application in the synthesis of novel heterocyclic compounds. International Journal of ChemTech Research, 5(4), 187-194.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Parida, B. B., & Behera, A. K. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science, 5, 1788-1804.
  • Google Patents. (2008). United States Patent.
  • Google Patents. (2001). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4123-4127.
  • Santos, M. A. F., et al. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(19), 6524.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals. Retrieved from [Link]

  • ORKG Ask. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Zúñiga, C. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10455-10462.
  • Google Patents. (2012). Preparation method for 5-fluorosalicylaldehyde.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Huwaimel, B., et al. (2022). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv.
  • Li, Z., et al. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters, 20(10), 3029-3032.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Expanding Applications of Salicylaldehyde in Industrial Chemistry. Retrieved from [Link]

  • Hansen, T. V. (2006). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. University of Oslo.
  • Google Patents. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Parida, B. B., & Behera, A. K. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans.
  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Eureka | Patsnap. (2018). Synthetic method for p-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Quantum chemical calculations for 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a molecule of significant interest as a synthetic intermediate in pharmaceutical development.[1][2] We present a validated, step-by-step computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies detailed herein are designed to furnish researchers with actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions, which are critical parameters in rational drug design.[3][4][5] This guide emphasizes the causality behind theoretical choices, ensuring a robust and reproducible computational analysis.

Introduction: The Rationale for Computational Scrutiny

This compound is a substituted aromatic aldehyde whose unique arrangement of functional groups—a hydroxyl, a formyl, a chloro, and a fluoro group—creates a complex electronic landscape. This complexity governs its reactivity and makes it a versatile building block in the synthesis of more complex pharmaceutical agents.[1][2] Understanding its intrinsic properties at a quantum-mechanical level is paramount for predicting its behavior in synthetic reactions and its potential interactions with biological targets.

Computational chemistry, specifically methods based on the fundamental laws of quantum mechanics, allows for the prediction of molecular structures, energies, and properties for systems that may be difficult to study experimentally.[5][6] By modeling this molecule in silico, we can gain a profound understanding of its:

  • Geometric Structure: The precise three-dimensional arrangement of its atoms.

  • Electronic Profile: The distribution of electrons, which dictates sites of electrophilic and nucleophilic attack.

  • Vibrational Frequencies: The characteristic infrared (IR) and Raman spectroscopic signatures.

  • Chemical Reactivity: Key indicators such as the Frontier Molecular Orbital (FMO) energy gap.

This guide will utilize Density Functional Theory (DFT), a proven and computationally efficient method that provides an excellent balance of accuracy and resource requirements for molecules of this size.[7]

The Computational Workflow: A Self-Validating Protocol

A robust computational study follows a logical sequence of steps, where the output of each stage serves as a validated input for the next. This ensures the integrity and reliability of the final results.

G cluster_prep Step 1: Pre-computation cluster_calc Step 2: Core Quantum Calculations cluster_analysis Step 3: Post-computation Analysis A Input Structure Generation (2D Sketch to 3D) B Geometry Optimization (Find Energy Minimum) A->B Initial Coordinates C Frequency Analysis (Confirm Minimum & Obtain Spectra) B->C Optimized Geometry D Single-Point Energy Calculation (Refined Electronic Properties) C->D Verified Minimum Energy Structure E Vibrational Mode Assignment C->E Vibrational Data F HOMO-LUMO Analysis D->F Wavefunction & Orbitals G Molecular Electrostatic Potential (MEP) D->G Wavefunction & Orbitals H Population Analysis (Atomic Charges) D->H Wavefunction & Orbitals

Caption: A validated computational chemistry workflow.

Detailed Experimental Protocol: DFT Calculations

This section details the complete protocol for performing the quantum chemical calculations. The chosen software is Gaussian , a widely used and versatile computational chemistry package.[6][8][9][10]

Software and Theoretical Model Selection
  • Software: Gaussian 16.[8] Alternatives include ORCA, GAMESS, and NWChem.[9][11]

  • Theoretical Method: Density Functional Theory (DFT). We select the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange and is well-calibrated for a broad range of organic molecules.[12]

  • Basis Set: The 6-311++G(d,p) basis set .[13] This choice is deliberate:

    • 6-311: A triple-zeta basis set for valence electrons, providing flexibility to accurately describe the molecular orbitals.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for describing the electron density of lone pairs (on oxygen, fluorine, and chlorine) and any potential weak, non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are critical for correctly modeling the geometry of bonds involving electronegative atoms and for an accurate description of the molecular charge distribution.[14]

Step-by-Step Computational Procedure
  • Structure Input and Preliminary Optimization:

    • Sketch the 2D structure of this compound.

    • Use a molecular editor (e.g., GaussView, Avogadro) to generate an initial 3D structure.

    • Perform a preliminary geometry optimization using a faster, lower-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Gaussian Input:

    • Explanation: The Opt keyword instructs Gaussian to perform a geometry optimization. The calculation converges when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

  • Frequency Analysis:

    • Objective: To confirm the optimized structure is a true energy minimum and to calculate vibrational frequencies. A true minimum will have zero imaginary frequencies.

    • Gaussian Input (using the optimized geometry from the previous step):

    • Validation: Check the output file for the number of imaginary frequencies. If zero, the structure is a true minimum. If one or more exist, the structure is a transition state or a higher-order saddle point and requires further optimization.

  • Electronic Property Calculations (Single-Point Energy):

    • Objective: To calculate refined electronic properties from the validated minimum-energy structure. This step generates the data needed for FMO and MEP analysis.

    • Gaussian Input (using the optimized geometry):

    • Explanation: This calculation does not change the geometry but computes a more accurate wavefunction. Pop=NBO requests a Natural Bond Orbital analysis, providing insights into charge distribution.

Analysis and Interpretation of Results

Molecular Geometry

The optimized geometry provides the most stable 3D structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles should be extracted and tabulated. Particular attention should be paid to the planarity of the benzene ring and the orientation of the hydroxyl and formyl groups, which may be influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen.

Caption: Atom numbering scheme for this compound.

Vibrational Analysis

The frequency calculation yields a list of vibrational modes and their corresponding frequencies (wavenumbers, cm⁻¹).[7] These can be directly compared to experimental IR and Raman spectra for validation. Key expected vibrational modes are presented in the table below.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Comment
O-H Stretch3200-3600Often broad due to hydrogen bonding.
Aromatic C-H Stretch3000-3100Characteristic of the benzene ring.
Aldehyde C-H Stretch2700-2850A distinct, sharp peak.
C=O Stretch (Aldehyde)1680-1710Strong intensity in IR. Its position is sensitive to electronic effects.[15]
Aromatic C=C Stretch1450-1600Multiple bands are expected.
C-Cl Stretch600-800
C-F Stretch1000-1350
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[16][17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A small gap suggests high reactivity, while a large gap implies high stability.[18][19][20] For drug design, an optimal gap is sought to balance reactivity and stability.[21]

Parameter Calculated Value (eV) Interpretation
HOMO Energy(Value from calculation)Electron-donating capacity
LUMO Energy(Value from calculation)Electron-accepting capacity
HOMO-LUMO Gap (LUMO - HOMO) Chemical Reactivity / Kinetic Stability
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface, predicting how it will interact with other molecules.[22][23] It is invaluable for understanding sites susceptible to electrophilic and nucleophilic attack, which is fundamental to predicting drug-receptor interactions.[22][24]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas). These are prime sites for electrophilic attack. For this molecule, such regions are expected around the carbonyl oxygen and hydroxyl oxygen.[25]

  • Blue Regions: Indicate positive electrostatic potential (electron-poor areas). These are sites for nucleophilic attack. The hydroxyl hydrogen and aldehyde hydrogen are expected to be in these regions.[25]

  • Green Regions: Indicate neutral potential.

The MEP map provides a visual hypothesis for hydrogen bonding sites and other non-covalent interactions that are central to the molecule's function in a biological system.

Conclusion for Drug Development Professionals

The quantum chemical protocol detailed in this guide provides a robust and reliable method for characterizing this compound. The resulting data—optimized geometry, vibrational spectra, FMO energies, and MEP maps—collectively offer a deep understanding of the molecule's intrinsic properties. For drug development, these insights are critical. They inform synthetic strategies by predicting reactive sites and can be used as input for more advanced modeling techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, ultimately accelerating the discovery of novel therapeutics.[5][26]

References

  • Title: Gaussian (software) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Gaussian – Molecular Modeling in Computational Chemistry Source: RITME URL: [Link]

  • Title: Computational Drug Design: A Guide for Computational and Medicinal Chemists Source: Journal of the American Chemical Society URL: [Link]

  • Title: What is Gaussian? Competitors, Complementary Techs & Usage Source: Sumble URL: [Link]

  • Title: Molecular structures of substituted benzaldehydes 51-60 (prediction set). Source: ResearchGate URL: [Link]

  • Title: Computational Drug Design: A Guide for Computational and Medicinal Chemists Source: Wiley URL: [Link]

  • Title: Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study Source: PMC - NIH URL: [Link]

  • Title: The Role of Computational Chemistry in Accelerating Drug Discovery Source: SteerOn Research URL: [Link]

  • Title: Software - Quantum Mechanics (web) Source: School of Chemical Sciences KB - University of Illinois URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Calculation Service Source: CD ComputaBio URL: [Link]

  • Title: The Chemist's Guide to Advances in Computational Drug Design Source: Minds Underground URL: [Link]

  • Title: GAMESS, Gaussian - software for Quantum Chemistry Source: Agile Molecule URL: [Link]

  • Title: Molecular structures of substituted benzaldehydes 1-50 (training set)... Source: ResearchGate URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Source: Georg-August-Universität Göttingen URL: [Link]

  • Title: HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide Source: YouTube URL: [Link]

  • Title: Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications Source: RSC Publishing URL: [Link]

  • Title: HOMO-LUMO Energy Gap Source: Schrödinger URL: [Link]

  • Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Source: YouTube URL: [Link]

  • Title: Computational Drug Design Source: Wiley URL: [Link]

  • Title: Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde Source: ResearchGate URL: [Link]

  • Title: HOMO LUMO and energy gap calculation (in eV). Source: ResearchGate URL: [Link]

  • Title: Molecular electrostatic potential (MEP) maps of structures I and II... Source: ResearchGate URL: [Link]

  • Title: Halogen Bonds with Benzene: An Assessment of DFT Functionals Source: ResearchGate URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Molecular electrostatic potential (MEP) surface analysis of chemo sensors: An extra supporting hand for strength, selectivity & non-traditional interactions Source: OUCI URL: [Link]

  • Title: Quantum chemical calculations for reaction prediction in the development of synthetic methodologies Source: RSC Publishing URL: [Link]

  • Title: Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies Source: PMC - NIH URL: [Link]

  • Title: Benzaldehyde Source: aist.go.jp URL: [Link]

  • Title: Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Source: ChemRxiv URL: [Link]

  • Title: Synthesis and properties of substituted benzaldehyde phenylhydrazones Source: ResearchGate URL: [Link]

  • Title: How to select the best basis sets to use in quantum chemical computations? Source: ResearchGate URL: [Link]

  • Title: Basis set (chemistry) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 8.1 Introduction to Basis Sets Source: Q-Chem Manual URL: [Link]

  • Title: Vibrational Structure of a High-Resolution UV Absorption Spectrum of Benzaldehyde in the Gas Phase Source: ResearchGate URL: [Link]

  • Title: Basis Set Selection for Molecular Calculations Source: Ju Li Group - MIT URL: [Link]

  • Title: Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths Source: Trepo URL: [Link]

  • Title: Basis Sets Used in Molecular Orbital Calculations Source: University of Regensburg URL: [Link]

  • Title: Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence Source: Subotnik Group - University of Pennsylvania URL: [Link]

  • Title: Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5 Source: Burke Group - UC Irvine URL: [Link]

  • Title: 5-Fluoro-2-hydroxybenzaldehyde: A Cornerstone for Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 4-Fluoro-2-hydroxybenzaldehyde Source: PubChem URL: [Link]

  • Title: 4-Chloro-2-fluoro-5-methylbenzaldehyde Source: PubChem URL: [Link]

  • Title: CN102557902A - Preparation method for 5-fluorosalicylaldehyde Source: Google Patents URL

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde, a class of molecules that serve as pivotal building blocks in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, offers multiple reaction sites for chemists to elaborate molecular structures. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to ensure a high level of safety in the laboratory.

Hazard Identification and Risk Assessment

Based on data from related compounds such as 4-fluoro-2-hydroxybenzaldehyde, 2-chloro-4-fluorobenzaldehyde, and other halogenated aromatics, this compound should be treated as a hazardous substance.[1][2][3] The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][4]

Table 1: GHS Hazard Classification for Structurally Related Compounds

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is a composite based on data for structurally similar compounds and represents the expected hazard profile.

The causality behind these hazards lies in the reactivity of the aldehyde functional group and the potential for the molecule to interact with biological macromolecules. The electron-withdrawing nature of the halogen substituents can also influence its reactivity and toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The primary line of defense is robust engineering controls, supplemented by appropriate PPE.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. Ensure the sash is kept at the lowest practical height to maximize containment.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[6] A face shield should also be worn when there is a significant risk of splashes.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for halogenated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.[6][7]

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Inspect PPE for integrity (gloves, goggles, lab coat) start->ppe_check don_ppe Don appropriate PPE ppe_check->don_ppe handling Handle 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde in a fume hood don_ppe->handling decontamination Decontaminate gloves before removal handling->decontamination doff_ppe Doff PPE in the correct sequence decontamination->doff_ppe hand_wash Wash hands thoroughly doff_ppe->hand_wash exit_lab Exit Laboratory hand_wash->exit_lab

Caption: Workflow for donning and doffing PPE.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize risks.

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[8]

  • Avoid the formation of dust and aerosols.[6]

  • When not in use, keep containers tightly closed.[8]

  • Wash hands thoroughly after handling.[1][8]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed to prevent moisture ingress and contamination.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Protect from light, as some substituted benzaldehydes can be light-sensitive.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: Prevent the spill from spreading. For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.[1]

  • Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.[5]

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain collect Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step spill response workflow.

Disposal Considerations

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[5][9]

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste.[5][9] Do not mix with non-halogenated waste.[5]

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.[5] Incineration at high temperatures is a common disposal method for halogenated organic compounds.[10]

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory guidelines.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, July 5).
  • Fisher Scientific. (2024, March 31).
  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde (CID 2779268).
  • U.S. Environmental Protection Agency. (n.d.).
  • Thermo Fisher Scientific. (2025, September 12).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2024, February 10).
  • ChemicalBook. (2025, July 24). 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde (CID 15335422).
  • Unknown. (n.d.).
  • ResearchGate. (2017, June 4).
  • eCFR. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Labbox. (n.d.).
  • PubChem. (n.d.). 4,5-Difluoro-2-hydroxybenzaldehyde (CID 15434553).
  • ChemBK. (n.d.). 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde.
  • Unknown. (n.d.).
  • Carl ROTH. (2020, January 30).
  • CDH Fine Chemical. (n.d.).
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (2025, October 24).
  • PubChem. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde (CID 587792).
  • Apollo Scientific. (2023, July 7).
  • GZ Industrial Supplies. (2025, May 26).
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-hydroxybenzaldehyde | 2420-26-0.
  • Capot Chemical. (2013, September 11).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde | 348-28-7.
  • BLD Pharm. (n.d.). 347-54-6|5-Fluoro-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde (CID 587246).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2,4,6-Trihydroxybenzaldehyde.

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. This document offers in-depth application notes and reproducible protocols, grounded in established chemical principles and supported by scientific literature.

Introduction: The Significance of Halogenated Schiff Bases

Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone in the architecture of coordination chemistry and medicinal chemistry. Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, and the versatility of the resulting imine bond make them highly valuable scaffolds.[1] The introduction of halogen atoms, such as chlorine and fluorine, into the structure of Schiff base ligands can significantly modulate their electronic properties, lipophilicity, and steric profile. This, in turn, can enhance their biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The synergistic effect of both chloro and fluoro substituents on a salicylaldehyde backbone, as in the case of this compound, presents an opportunity to generate a library of novel Schiff bases with potentially unique and potent pharmacological profiles.[4]

The electron-withdrawing nature of the halogen substituents in this compound is anticipated to influence the reactivity of the aldehyde group. While this may necessitate optimized reaction conditions, it also offers a pathway to novel molecular entities for drug discovery. This guide provides a robust framework for the synthesis and exploration of these promising compounds.

Reaction Mechanism and Rationale

The synthesis of Schiff bases proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid or base, or can be driven by heat.[5] The general mechanism is outlined below:

Schiff Base Formation Mechanism Aldehyde 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation H+ (cat.) Amine Primary Amine (R-NH2) Attack Nucleophilic Attack by Amine Amine->Attack Hemiaminal Hemiaminal Intermediate Dehydration Dehydration Hemiaminal->Dehydration -H2O Imine Schiff Base (Imine) H2O H2O Protonation->Attack Attack->Hemiaminal Dehydration->Imine Dehydration->H2O

Caption: General mechanism of Schiff base formation.

The presence of electron-withdrawing chloro and fluoro groups on the benzaldehyde ring can decrease the nucleophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the amine. To overcome this, the use of a catalytic amount of a protic acid, such as glacial acetic acid, is recommended. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the amine attack.[6] Alternatively, for certain substrates, a base catalyst like sodium hydroxide can be employed to deprotonate the amine, increasing its nucleophilicity.[7]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline). This procedure can be adapted for a variety of primary amines to generate a library of derivatives.

Materials and Reagents
ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Aniline (or other primary amine)Reagent GradeFisher Scientific
Absolute EthanolACS GradeVWR Chemicals
Glacial Acetic AcidACS GradeMerck
Diethyl EtherAnhydrousSigma-Aldrich
Sodium Sulfate (Anhydrous)Reagent GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add a stoichiometric equivalent (10 mmol) of the primary amine (e.g., aniline).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[8]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[9] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Dry the purified Schiff base crystals in a vacuum desiccator over anhydrous sodium sulfate to a constant weight.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde add_amine Add Primary Amine dissolve_aldehyde->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filter Vacuum Filtration cool->filter No precipitate, concentrate solution precipitate->filter Yes wash Wash with Cold Ethanol filter->wash recrystallize Recrystallization from Ethanol wash->recrystallize dry Dry in Vacuum Desiccator recrystallize->dry characterize Characterization (MP, IR, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of Schiff bases.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases.

TechniqueExpected Observations
Melting Point A sharp and defined melting point indicates a pure compound.
FT-IR Spectroscopy The appearance of a strong absorption band in the region of 1610-1640 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration is a key indicator of Schiff base formation. The disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction. A broad band for the phenolic -OH group is expected to be present.[10][11]
¹H NMR Spectroscopy The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present in the aromatic region (δ 6.5-8.0 ppm). The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is another key indicator.[12]
¹³C NMR Spectroscopy A characteristic signal for the imine carbon (-C=N-) will appear in the range of δ 145-165 ppm. The signals for the aromatic carbons will also be observed in the typical aromatic region.
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.

Potential Applications in Drug Development

Schiff bases derived from halogenated salicylaldehydes are promising candidates for various therapeutic applications.

  • Antimicrobial Agents: The presence of the azomethine group and halogen atoms often imparts significant antibacterial and antifungal activity to these molecules.[13] They can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Anticancer Agents: Many Schiff bases and their metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines.[3][14] The synthesized compounds can be evaluated for their in vitro anticancer activity using assays such as the MTT assay on cell lines relevant to specific cancers.

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.[6] The synthesized ligands can be complexed with transition metals to explore their catalytic potential.

Applications Schiff_Base Schiff Bases from This compound Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Schiff_Base->Antimicrobial Anticancer Anticancer Agents (Cytotoxic Activity) Schiff_Base->Anticancer Catalysis Catalysis (Metal Complexes) Schiff_Base->Catalysis Drug_Discovery Drug Discovery & Development Antimicrobial->Drug_Discovery Anticancer->Drug_Discovery Catalysis->Drug_Discovery

Sources

The Strategic deployment of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Functionalized Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of all biologically active molecules incorporating these structural motifs.[1] Their prevalence stems from the ability of heteroatoms to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates.[1] The strategic introduction of halogen atoms, particularly fluorine, into these scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2]

This guide focuses on the synthetic utility of a highly functionalized and versatile building block: 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. The presence of ortho-hydroxyl and aldehyde functionalities, combined with the electronic effects of the chloro and fluoro substituents, makes this reagent a powerful precursor for the construction of a diverse array of heterocyclic systems, including benzofurans and chromones. We will explore the causality behind experimental choices in leveraging this reagent and provide detailed, self-validating protocols for the synthesis of key heterocyclic cores.

The Chemical Logic of this compound: A Versatile Synthon

The reactivity of this compound is dictated by the interplay of its functional groups. The ortho-hydroxy group is a key nucleophile and can also act as a directing group in various cyclization strategies. The aldehyde functionality is a classic electrophile, primed for condensation reactions. The chloro and fluoro substituents on the aromatic ring are electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating reactions like the Knoevenagel condensation.[1] These substituents also create a unique electronic environment that can influence the biological activity of the resulting heterocyclic products.

Application Note I: Synthesis of Substituted Benzofurans via Perkin-Oglialoro Reaction

Benzofurans are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The Perkin-Oglialoro reaction provides a straightforward route to 2-carboxy-benzofurans from salicylaldehydes.

Mechanistic Rationale

The reaction commences with the formation of a carboxylate anion from the acetic anhydride in the presence of a weak base. This anion then acts as a nucleophile, attacking the electrophilic aldehyde of this compound. A subsequent intramolecular cyclization is facilitated by the ortho-hydroxy group, followed by dehydration to yield the benzofuran ring system.

Diagram 1: Perkin-Oglialoro Reaction Workflow

start Start reagents Combine this compound, Acetic Anhydride, and Triethylamine start->reagents reflux Reflux the reaction mixture reagents->reflux monitor Monitor progress by TLC reflux->monitor workup Acidify with HCl and filter the precipitate monitor->workup purify Recrystallize from ethanol workup->purify end Characterize the 2-carboxy-benzofuran product purify->end

Caption: Experimental workflow for the synthesis of 2-carboxy-benzofurans.

Detailed Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol), acetic anhydride (30 mmol), and triethylamine (12 mmol).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 5-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add 10% hydrochloric acid (50 mL) to the stirred mixture.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 2-carboxy-6-chloro-5-fluorobenzofuran.

Reactant Product Conditions Yield
This compound2-carboxy-6-chloro-5-fluorobenzofuranAcetic anhydride, Triethylamine, Reflux~75-85%

Application Note II: Construction of the Chromone Scaffold

Chromones are another class of privileged structures in medicinal chemistry, known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects.[4] A common route to chromones involves the reaction of a 2-hydroxyacetophenone with an aldehyde, followed by cyclization. Alternatively, a one-pot synthesis from a salicylaldehyde derivative can be employed.

Mechanistic Considerations

The synthesis of chromones from this compound can be achieved through a multi-step, one-pot reaction. The process begins with a condensation reaction, for instance, with a compound like ethyl acetoacetate, to form a chalcone-like intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent dehydration, driven by acidic or basic conditions, to form the chromone ring.

Diagram 2: Chromone Synthesis Pathway

cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization and Final Product Start This compound + Ethyl Acetoacetate Intermediate Chalcone-like Intermediate Start->Intermediate Base Catalyst (e.g., Piperidine) Final_Product 6-Chloro-5-fluoro-2-methylchromone Intermediate->Final_Product Acid-catalyzed Cyclization & Dehydration

Caption: Logical relationship in the synthesis of chromones.

Detailed Protocol
  • Initial Condensation: In a suitable solvent such as ethanol, dissolve this compound (10 mmol) and ethyl acetoacetate (12 mmol). Add a catalytic amount of a base, like piperidine (1 mmol).

  • Intermediate Formation: Stir the reaction mixture at room temperature and monitor the formation of the intermediate by TLC.

  • Cyclization: Once the initial reaction is complete, acidify the mixture with a strong acid, such as concentrated sulfuric acid, and gently heat to induce cyclization and dehydration.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude chromone. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Reactants Product Key Reagents Anticipated Yield
This compound, Ethyl acetoacetate6-Chloro-5-fluoro-2-methylchromonePiperidine, H₂SO₄~60-70%

Application Note III: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[5] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1] These products are valuable intermediates for the synthesis of a wide range of pharmaceuticals.[6]

Mechanistic Insights

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion.[1] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to furnish the final α,β-unsaturated product. The electron-withdrawing nature of the chloro and fluoro groups on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack.[1]

Diagram 3: Knoevenagel Condensation Mechanism

G cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration a Active Methylene Compound b Carbanion (Nucleophile) a->b Base d Aldol Adduct b->d c This compound c->d e α,β-Unsaturated Product d->e - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and an active methylene compound (e.g., malononitrile, 10 mmol) in a suitable solvent like ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Active Methylene Compound Product Catalyst Typical Yield
Malononitrile2-((6-chloro-5-fluoro-2-hydroxyphenyl)methylene)malononitrilePiperidine>90%
Ethyl CyanoacetateEthyl 2-cyano-3-(6-chloro-5-fluoro-2-hydroxyphenyl)acrylateDABCO~85-95%

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its unique combination of functional groups and halogen substituents provides a powerful handle for constructing complex molecular architectures with tunable electronic and biological properties. The protocols outlined in this guide offer robust and reproducible methods for the synthesis of benzofurans, chromones, and α,β-unsaturated systems, providing a solid foundation for further exploration in drug discovery and development.

References

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of fluorinated chromones. Journal of Fluorine Chemistry, 125(7), 1021-1033.
  • Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(10), 2937-2947.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
  • Kumar, A., Kumar, S., & Kumar, V. (2014). A facile one-pot synthesis of α-substituted 2-benzofuranmethamines via a three-component coupling reaction. RSC Advances, 4(74), 39327-39331.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Fedorov, S. V., & Sadimenko, A. P. (2023).
  • Li, J. J. (2014). Knoevenagel Condensation. In Name Reactions (pp. 391-394). Springer.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple and efficient protocol for Knoevenagel condensation in the presence of the diazabicyclo[5.4.0]undec-7-ene-water complex. Organic Letters, 9(23), 4753-4755.
  • Ewies, F., & Ewies, M. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Deharkar, N., Shrivastava, S. K., & Trivedi, V. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 779-794.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Girija, C. R., & Kumar, K. S. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 589-593.
  • Bode, J. W., & Sohn, S. S. (2010). Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes. Journal of the American Chemical Society, 132(30), 10258-10261.
  • Biletska, I. M., & Vovk, M. V. (2018). Synthesis of 2-trifluoroacetonyl-3-alkyl/alkoxy-chromones and their reactions with 1,2-bidentate nucleophiles. Chemistry of Heterocyclic Compounds, 54(1), 60-69.
  • El-Sayed, R. K. (2012). Synthesis of some new heterocyclic compounds derived from salicylaldehyde. Journal of the Serbian Chemical Society, 77(1), 1-10.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Wang, R., Feng, X., Feng, B., & Chen, Y. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Zhang, Y., Li, Y., & Zhang, J. (2018). A plausible mechanism for the preparation of benzofuran. Tetrahedron Letters, 59(15), 1461-1464.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Biological activity of new heterocyclic compounds derived from chalcone.
  • Singh, P., & Kaur, N. (2016). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran. Journal of Heterocyclic Chemistry, 53(4), 1143-1148.
  • Al-Omair, M. A. (2011). Synthesis and biological activity of new steroidal heterocyclic compounds. Molecules, 16(8), 6337-6347.
  • Gaonkar, S. L., & Dwarakanath, D. (2022). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. ChemistrySelect, 7(28), e202201334.
  • International Journal of Chemical Sciences. (2017). Synthesis and Therapeutic Potential of Chromones: A Review. International Journal of Chemical Sciences, 15(4), 213.
  • Organic Syntheses Procedure. (2017).
  • Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 35(4), 779-794.
  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
  • Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • ResearchGate. (2024). Boron-mediated One-pot Access to Salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes.
  • Patel, P., & Singh, S. K. (2025). Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis (2015-2024). Molecular Diversity.
  • ResearchGate. (2024). Boron-mediated One-pot Access to Salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes.
  • Al-Sammarrae, K. W. A., & Al-Bayati, E. H. H. (2021). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. New Microbes and New Infections, 42, 100891.
  • ResearchGate. (2025). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University-Science, 26(3), 225-233.
  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes on 4-Chloro-5-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, represents a key building block with significant potential for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and the electron-withdrawing effects of both chlorine and fluorine atoms—renders it a highly versatile scaffold for drug design.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. While dedicated research on this specific molecule is emerging, we will draw upon the extensive studies of analogous substituted 2-hydroxybenzaldehydes to provide robust, field-proven insights and detailed experimental protocols. The principles and methodologies described herein are directly applicable and serve as a strong foundation for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound.

Core Application: Synthesis of Schiff Bases as Bioactive Agents

The most prominent application of 2-hydroxybenzaldehyde derivatives in medicinal chemistry is the synthesis of Schiff bases (imines). The condensation reaction between the aldehyde functionality and a primary amine results in the formation of an azomethine group (-C=N-), a critical pharmacophore in many biologically active compounds. Derivatives of this compound are particularly promising in the development of antimicrobial and anticancer agents.

Causality Behind the Experimental Choices in Schiff Base Synthesis

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction. The choice of solvent, catalyst, and reaction conditions is crucial for achieving high yields and purity.

  • Solvent Selection: Alcohols, such as ethanol or methanol, are the most common solvents for this reaction. They are effective at dissolving both the aldehyde and the primary amine, and their boiling points are suitable for refluxing the reaction mixture to drive the condensation forward.

  • Catalysis: While the reaction can proceed without a catalyst, the addition of a few drops of a weak acid, such as glacial acetic acid, can significantly accelerate the rate of reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

  • Reaction Conditions: Refluxing the reaction mixture is a standard procedure to provide the necessary activation energy for the dehydration step that forms the imine. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Schiff bases derived from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve this compound in Ethanol C Combine Reactants & Add Glacial Acetic Acid (cat.) A->C B Dissolve Primary Amine in Ethanol B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Collect Precipitate by Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Hot Ethanol G->H I Record Yield and Melting Point H->I J Spectroscopic Analysis (FTIR, NMR, Mass Spec) I->J

Caption: General workflow for the synthesis and characterization of Schiff bases.

Detailed Protocol for the Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a primary amine, based on established methods for analogous compounds[1].

Materials:

  • This compound (1.0 mmol, 174.56 g/mol )

  • Substituted primary amine (e.g., 4-aminophenol, 1.0 mmol, 109.13 g/mol )

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, Buchner funnel, filter paper, and crystallizing dish

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 10 mL of absolute ethanol. Gentle warming may be necessary.

  • Add the amine solution to the flask containing the aldehyde solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Dry the purified crystals in a desiccator.

  • Record the yield, and melting point, and characterize the compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Antimicrobial Applications

Schiff bases derived from substituted salicylaldehydes are well-documented for their potent antimicrobial properties. The imine group is often crucial for their biological activity, and the presence of halogen substituents on the aromatic ring can enhance their efficacy.

Mechanism of Antimicrobial Action (Postulated)

While the precise mechanism of action can vary, it is generally believed that these compounds exert their antimicrobial effects through multiple pathways:

  • Inhibition of Enzyme Activity: The azomethine nitrogen can chelate with metal ions present in the active sites of microbial enzymes, leading to their inactivation.

  • Disruption of Cell Wall Synthesis: Some Schiff bases may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Damage to the Cell Membrane: The lipophilic nature of these compounds can facilitate their interaction with the microbial cell membrane, altering its permeability and leading to the leakage of essential cellular components.

The following diagram illustrates the postulated relationship between the structural features of a Schiff base derived from this compound and its antimicrobial activity.

G cluster_compound Schiff Base Derivative cluster_activity Antimicrobial Activity A 4-Chloro-5-fluoro-2-hydroxy- benzaldehyde Moiety B Azomethine (-C=N-) Linkage A->B E Disruption of Cell Wall Synthesis A->E Interference with Biosynthesis C Substituted Amine Moiety B->C D Inhibition of Microbial Enzymes B->D Chelation with Metal Ions F Damage to Cell Membrane C->F Alteration of Membrane Permeability

Caption: Postulated mechanism of antimicrobial action.

Quantitative Data for Antimicrobial Activity of Analogous Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the closely related 5-chloro-salicylaldehyde against various microbial strains. This data provides a strong indication of the potential antimicrobial efficacy of derivatives of this compound.

CompoundB. subtilis (μg/mL)E. coli (μg/mL)P. fluorescence (μg/mL)S. aureus (μg/mL)A. niger (μg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.62.83.447.5[2]
Sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde---15.62-31.25 (µmol/L)-[3]

Anticancer Applications

Derivatives of substituted 2-hydroxybenzaldehydes have also shown significant promise as anticancer agents[4]. Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Anticancer Action (Postulated)

The anticancer activity of these compounds is thought to arise from their ability to:

  • Induce Apoptosis: Many Schiff bases can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the loss of mitochondrial membrane potential and the activation of caspases[4].

  • Cause Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, most commonly at the G2/M phase[4].

  • Inhibit Topoisomerase Enzymes: Some derivatives may act as topoisomerase inhibitors, preventing the proper replication and transcription of DNA in rapidly dividing cancer cells.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the in vitro cytotoxicity of synthesized compounds against cancer cell lines, based on established methodologies[2].

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized Schiff base derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the growth medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of a wide range of bioactive compounds, particularly Schiff bases with potential antimicrobial and anticancer activities. While the direct exploration of this specific molecule is still in its early stages, the extensive research on analogous compounds provides a solid foundation for its application in drug discovery and development.

Future research should focus on the synthesis and biological evaluation of a broader library of derivatives of this compound to establish clear structure-activity relationships. Elucidating the precise mechanisms of action of the most potent compounds will be crucial for their further optimization and potential clinical development.

References

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Win-Win Chemical Co. Ltd. (n.d.). 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde cas no. 1205551-36-5 98%. Retrieved from [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. Retrieved from [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 58, 457-464.
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • Kasparkova, J., Kostrhunova, H., Novakova, O., Kizek, R., & Brabec, V. (2008). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 13(10), 2594-2606.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • Adesina, A. D., et al. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Journal of the Chemical Society of Nigeria, 49(6).
  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. Retrieved from [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde as a versatile scaffold for the synthesis of new antimicrobial compounds. Detailed, field-proven protocols for the synthesis of Schiff bases and chalcones, their spectroscopic characterization, and the subsequent evaluation of their antimicrobial efficacy are presented. This guide emphasizes the causality behind experimental choices and provides a framework for the logical progression from chemical synthesis to biological evaluation.

Introduction: The Rationale for a Novel Scaffold

The relentless evolution of drug-resistant pathogens poses a significant global health challenge. The scientific community is in a continuous race to discover and develop new antimicrobial agents with novel mechanisms of action. Phenolic compounds, particularly salicylaldehyde derivatives, have long been recognized for their diverse biological activities, including antimicrobial properties.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the aromatic ring can significantly modulate the electronic and lipophilic properties of these molecules, often enhancing their biological potency.

This compound presents itself as a promising starting material for several reasons:

  • The Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophore, capable of forming hydrogen bonds with biological targets and potentially interfering with microbial processes.

  • The Aldehyde Functionality: The reactive aldehyde group serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases and chalcones, which are known for their antimicrobial activities.[2][3]

  • Halogen Substitution: The presence of both chlorine and fluorine atoms can enhance membrane permeability and influence the electronic distribution of the molecule, potentially leading to improved interactions with microbial targets.[4]

This document outlines robust and reproducible protocols for leveraging this scaffold to generate and screen new antimicrobial candidates.

Synthetic Pathways: From Aldehyde to Bioactive Candidate

Two primary and accessible synthetic routes for deriving potential antimicrobial agents from this compound are detailed below: the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with well-documented antimicrobial activities.[3][5] The synthesis involves the condensation of the aldehyde with a primary amine.

Protocol 2.1: General Procedure for Schiff Base Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).

  • Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration leads to the formation of the stable imine bond.

Visualization of Synthetic Workflow:

Schiff_Base_Synthesis This compound This compound Reaction_Vessel Ethanol Reflux This compound->Reaction_Vessel Primary_Amine Primary_Amine Primary_Amine->Reaction_Vessel Schiff_Base_Product Schiff_Base_Product Reaction_Vessel->Schiff_Base_Product Purification Recrystallization Schiff_Base_Product->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Workflow for Schiff Base Synthesis.

Synthesis of Chalcone Derivatives

Chalcones, containing the α,β-unsaturated ketone moiety, are precursors to flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial effects.[6][7] They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.

Protocol 2.2: General Procedure for Chalcone Synthesis

  • Reactant Preparation: In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in ethanol.

  • Base Addition: To this solution, add an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) dropwise at room temperature with constant stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the purified chalcone using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Rationale: The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct undergoes dehydration to form the stable α,β-unsaturated ketone system of the chalcone.

Visualization of Synthetic Workflow:

Chalcone_Synthesis This compound This compound Reaction_Vessel Ethanol Base (NaOH) This compound->Reaction_Vessel Acetophenone Acetophenone Acetophenone->Reaction_Vessel Chalcone_Product Chalcone_Product Reaction_Vessel->Chalcone_Product Purification Recrystallization Chalcone_Product->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Workflow for Chalcone Synthesis.

Spectroscopic Characterization: Confirming Molecular Identity

Accurate structural elucidation is paramount in drug discovery. The following table summarizes the expected spectroscopic data for derivatives of this compound.

Spectroscopic TechniqueKey Expected Features for Schiff BasesKey Expected Features for Chalcones
¹H NMR - Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). - Appearance of the azomethine proton signal (-CH=N-) (~8.0-9.0 ppm). - Signals corresponding to the aromatic protons of both rings.- Appearance of two doublets for the α- and β-protons of the enone system (~6.5-8.0 ppm) with a characteristic coupling constant (J ≈ 15-16 Hz for trans-isomer). - Signals for the aromatic protons.
¹³C NMR - Signal for the azomethine carbon (~160-170 ppm). - Signals for the aromatic carbons.- Signal for the carbonyl carbon (~185-195 ppm). - Signals for the α- and β-carbons of the enone system. - Signals for the aromatic carbons.
FT-IR (cm⁻¹) - Absence of the C=O stretching vibration of the aldehyde (~1680-1700 cm⁻¹). - Appearance of the C=N stretching vibration (~1600-1650 cm⁻¹). - O-H stretching of the phenolic group (~3200-3400 cm⁻¹).- C=O stretching vibration of the α,β-unsaturated ketone (~1640-1680 cm⁻¹). - C=C stretching of the enone system (~1580-1620 cm⁻¹). - O-H stretching of the phenolic group (~3200-3400 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Characteristic fragmentation pattern.- Molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Characteristic fragmentation pattern.

Antimicrobial Susceptibility Testing: Gauging Biological Activity

The in vitro antimicrobial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure reproducibility and comparability of results.[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[8][10]

Protocol 4.1: Broth Microdilution MIC Assay

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

Protocol 4.2: MBC Assay

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[11]

Plausible Mechanisms of Action: Unraveling the "How"

While the precise mechanism of action for novel compounds requires extensive investigation, the chemical nature of derivatives from this compound suggests several potential modes of antimicrobial activity. Phenolic compounds are known to exert their effects through various mechanisms.[12][13]

  • Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the microbial cell membrane, disrupting its integrity and leading to the leakage of intracellular components.[12][14]

  • Enzyme Inhibition: The functional groups on these molecules can interact with and inhibit essential microbial enzymes, thereby disrupting critical metabolic pathways.[12]

  • Protein Denaturation: The phenolic hydroxyl group can form hydrogen bonds with proteins, potentially leading to their denaturation and loss of function.[12]

  • Inhibition of Nucleic Acid Synthesis: Some antimicrobial agents can interfere with the synthesis of DNA and RNA, halting microbial replication.

Visualization of Proposed Mechanisms:

Antimicrobial_Mechanisms cluster_compound Antimicrobial Compound cluster_cell Microbial Cell Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition Proteins Cellular Proteins Compound->Proteins Denaturation DNA_RNA Nucleic Acids Compound->DNA_RNA Synthesis Inhibition

Caption: Plausible Antimicrobial Mechanisms of Action.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel antimicrobial agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work should focus on expanding the library of derivatives, establishing structure-activity relationships (SAR), and elucidating the precise molecular mechanisms of the most potent compounds. Such efforts will be crucial in the ongoing fight against antimicrobial resistance.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-23). Available from: [Link]

  • Design, synthesis and evaluation of chalcones as anti-microbial agent. Available from: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. Available from: [Link]

  • MIC/MBC Testing | International and Accredited Lab. Available from: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025-03-14). Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available from: [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available from: [Link]

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. Available from: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC - NIH. Available from: [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024-12-31). Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (2025-08-09). Available from: [Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC - PubMed Central. (2016-12-17). Available from: [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial and Antioxidant Activities of Novel Chalcone Scaffolds - Bentham Science Publisher. (2025-01-16). Available from: [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds - MDPI. Available from: [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. Available from: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed. Available from: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Available from: [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry. Available from: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. Available from: [Link]

  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Available from: [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. (2017-11-28). Available from: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Design and Synthesis of Novel Antimicrobial Agents - MDPI. Available from: [Link]

  • 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem. Available from: [Link]

  • 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem. Available from: [Link]

  • Crystallographic and spectroscopic characteriza- tion of 3-chloro-5-fluorosalicylaldehyde - IUCr Journals. (2020-10-29). Available from: [Link]

  • Recent advances on heterocyclic compounds with antiviral properties - PMC. (2021-05-12). Available from: [Link]

  • 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

Sources

Application Notes & Protocols: 4-Chloro-5-fluoro-2-hydroxybenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, a multifunctional aromatic building block. Its unique substitution pattern—featuring an aldehyde, a phenolic hydroxyl, and two halogen atoms—renders it a highly valuable precursor for a diverse range of molecular architectures, particularly in medicinal chemistry and materials science. We will explore its reactivity, provide detailed, field-tested protocols for key transformations, and explain the chemical principles that underpin its utility.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic compound whose value lies in the orthogonal reactivity of its functional groups. The strategic placement of these groups offers chemists precise control over synthetic outcomes.

  • The Aldehyde Group: Serves as a primary electrophilic site for carbon-carbon and carbon-nitrogen bond formation through reactions like condensation, olefination, and reductive amination.

  • The Ortho-Hydroxyl Group: This phenolic group is a versatile handle. It can act as a nucleophile (for O-alkylation), a directing group in electrophilic aromatic substitution, and a key structural element for intramolecular hydrogen bonding, which can stabilize downstream products like Schiff bases.

  • The Chloro and Fluoro Substituents: These halogens critically modulate the electronic properties of the aromatic ring, increasing its electrophilicity. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Both halogens also serve as potential sites for advanced cross-coupling reactions.

The combination of these features makes this benzaldehyde derivative an ideal starting material for constructing complex heterocyclic systems and substituted styrenes, which are privileged scaffolds in drug discovery.

Physicochemical Properties
PropertyValue
CAS Number 1205551-36-5[1]
Molecular Formula C₇H₄ClFO₂[1]
Molar Mass 174.56 g/mol [1]
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)

Core Applications & Synthetic Pathways

The utility of this compound can be best understood through its application in several fundamental synthetic transformations. The following diagram illustrates the primary reaction pathways accessible from this building block.

G main 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde prod_schiff Schiff Bases / Imines main->prod_schiff Condensation prod_alkene Substituted Styrenes main->prod_alkene Wittig Reaction prod_ether Phenolic Ethers main->prod_ether O-Alkylation prod_hetero Heterocycles (e.g., Coumarins) main->prod_hetero Condensation/ Cyclization sub_amine Primary Amines (R-NH2) sub_amine->prod_schiff sub_ylide Phosphonium Ylides (Ph3P=CHR) sub_ylide->prod_alkene sub_alkyl Alkyl Halides (R-X) sub_alkyl->prod_ether sub_ketone Active Methylene Compounds sub_ketone->prod_hetero

Caption: Key synthetic transformations of this compound.

Protocol: Schiff Base Formation for Ligand Synthesis

Schiff bases, or imines, are formed via the condensation of a primary amine with an aldehyde.[2] They are foundational in coordination chemistry and are prevalent in biologically active compounds.[3][4] The ortho-hydroxyl group of the parent aldehyde forms a strong intramolecular hydrogen bond with the imine nitrogen, enhancing the planarity and stability of the resulting molecule.

Causality and Experimental Rationale
  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the resulting Schiff base often has limited solubility upon cooling, facilitating isolation. Its boiling point is suitable for promoting the condensation reaction, which involves the elimination of water.

  • Catalyst: The reaction can proceed without a catalyst, but a catalytic amount of a weak acid (like acetic acid) can accelerate the dehydration step. For this protocol, we will proceed without a catalyst to ensure a clean product.

  • Reaction Control: The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq, e.g., 174.5 mg, 1.0 mmol) in absolute ethanol (5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • In a separate vial, dissolve the desired primary amine (e.g., aniline, 1.05 eq, 1.05 mmol) in absolute ethanol (2 mL).

  • Reaction Execution:

    • Add the amine solution dropwise to the stirring aldehyde solution at room temperature.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C).

    • Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot corresponding to the imine product should be observed.

  • Work-up and Purification:

    • Upon completion, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes.

    • The Schiff base product will often precipitate as a crystalline solid.

    • Collect the solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the purified Schiff base. Further purification, if necessary, can be achieved by recrystallization from ethanol or a similar solvent.

Expected Outcome

The reaction typically affords the Schiff base product in high yield (>85%) as a brightly colored crystalline solid. The product can be characterized by ¹H NMR (observing the characteristic imine proton -CH=N- signal around 8.5-9.0 ppm) and FT-IR (presence of a C=N stretch around 1620-1640 cm⁻¹).

Caption: General scheme for Schiff Base formation.

Protocol: Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[5] It involves the reaction of the aldehyde with a phosphorus ylide, generated from a phosphonium salt. This transformation is crucial for converting our building block into substituted styrenes, which are precursors for polymers and various pharmacologically active molecules.[6][7]

Causality and Experimental Rationale
  • Ylide Generation: The phosphonium ylide is generated in situ by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the salt to form the reactive ylide.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is the preferred solvent. It is aprotic, effectively solvates the reactants, and is stable to the strong base used. The absence of water is critical to prevent quenching the ylide and base.

  • Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which makes the reaction essentially irreversible.[5]

Detailed Step-by-Step Protocol
  • Apparatus Setup:

    • Assemble a two-neck round-bottom flask (flame-dried under vacuum) with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Ylide Generation:

    • To the flask, add benzyltriphenylphosphonium chloride (1.1 eq, e.g., 427.5 mg, 1.1 mmol) and anhydrous THF (10 mL).

    • Cool the resulting suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, e.g., 48 mg, 1.2 mmol) portion-wise to the stirring suspension. Caution: NaH reacts violently with water and generates flammable H₂ gas.

    • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the appearance of a characteristic deep orange or red color.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq, 174.5 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via syringe over 10 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude residue contains the product and triphenylphosphine oxide. Purify the product via flash column chromatography on silica gel (using a gradient elution, e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate) to isolate the desired substituted styrene.

Expected Outcome

The Wittig reaction should yield the corresponding 2-(substituted-styryl)-5-chloro-4-fluorophenol. The geometry of the resulting double bond (E/Z) depends on the nature of the ylide; non-stabilized ylides like the one in this protocol typically favor the (Z)-alkene.[5]

References

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from PrepChem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from organic-chemistry.org. [Link]

  • Habib, O. M. O., Moawad, E. B., & El-Morsy, S. S. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

  • Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. J. Chem. Soc. Nigeria, 49(6), 1054–1062. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv. [Link]

  • Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. ChemRxiv. [Link]

  • ChemBK. (n.d.). 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde. Retrieved from ChemBK.com. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde: A Cornerstone for Organic Synthesis. Retrieved from innopharmchem.com. [Link]

  • Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.

Sources

Application Notes and Protocols for Knoevenagel Condensation Reactions with 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, typically yielding α,β-unsaturated products from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is of paramount importance in the synthesis of fine chemicals, functional polymers, and key intermediates for pharmaceuticals.[2]

This compound is a particularly noteworthy substrate for this transformation. The presence of a hydroxyl group ortho to the aldehyde function opens up a facile and elegant pathway to the synthesis of coumarin derivatives.[2] The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization (oxa-Michael addition), which is often spontaneous under the reaction conditions. The resulting coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Furthermore, the chloro and fluoro substituents on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the final products, making this starting material highly valuable in drug discovery and development.[3]

This guide provides a comprehensive overview of the Knoevenagel condensation as it applies to this compound, detailing the underlying mechanistic principles and offering robust protocols for its reaction with various active methylene compounds.

Mechanistic Insights: The Pathway to Coumarin Synthesis

The Knoevenagel condensation of a 2-hydroxybenzaldehyde, such as this compound, with an active methylene compound in the presence of a basic catalyst like piperidine, proceeds through a well-established cascade mechanism.

Two primary catalytic cycles are generally considered for the initial condensation step, depending on the nature of the amine catalyst.[4]

  • Direct Enolate Pathway: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde.

  • Iminium Ion Pathway: When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, facilitating the attack by the enolate of the active methylene compound.[4]

Following the initial carbon-carbon bond formation, the ortho-hydroxyl group plays a crucial role. The intermediate adduct readily undergoes an intramolecular oxa-Michael addition, followed by elimination of water, to form the stable, fused ring system of a coumarin derivative.

G cluster_0 Knoevenagel Condensation & Cyclization reagents This compound + Active Methylene Compound (e.g., Malononitrile) intermediate Knoevenagel Adduct (Unstable Intermediate) reagents->intermediate Condensation catalyst Base Catalyst (e.g., Piperidine) catalyst->reagents cyclization Intramolecular Oxa-Michael Addition intermediate->cyclization product 6-Chloro-7-fluoro-3-substituted-coumarin cyclization->product elimination - H₂O cyclization->elimination

Caption: Reaction pathway for coumarin synthesis.

Experimental Protocols

The following protocols are designed as robust starting points for the Knoevenagel condensation of this compound. While specific experimental data for this exact substrate is not widely published, these procedures are adapted from well-established methods for similarly substituted 2-hydroxybenzaldehydes and are expected to provide good to excellent yields.[2][5][6] Optimization of reaction time and temperature may be necessary to achieve maximum yield and purity.

General Experimental Workflow

G start Start dissolve Dissolve Aldehyde & Active Methylene Cmpd in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Piperidine) dissolve->add_catalyst react Heat to Reflux (Monitor by TLC) add_catalyst->react cool Cool to RT & Precipitate react->cool isolate Isolate Product (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product (Vacuum Oven) wash->dry purify Purify (Optional) (Recrystallization) dry->purify end End purify->end

Sources

Application Notes and Protocols for the Aldol Condensation of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde with Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Halogenated Chalcones in Medicinal Chemistry

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a robust pathway to a class of compounds known as chalcones (1,3-diaryl-2-propen-1-ones).[1][2] These molecules, which are precursors to flavonoids and isoflavonoids, are of significant interest due to their diverse pharmacological activities.[3] This guide focuses on the synthesis of chalcones derived from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde. The resulting halogenated chalcones, bearing chloro, fluoro, and hydroxyl moieties, are of particular interest to researchers in drug development. The presence of halogens can significantly modulate the physicochemical and biological properties of these molecules, potentially enhancing their therapeutic efficacy.[3] Chalcone derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of the aldol condensation of this compound with various ketones, offer detailed experimental protocols, and discuss the characterization and potential applications of the resulting chalcone derivatives.

Reaction Mechanism and Scientific Rationale

The synthesis of chalcones from this compound and a ketone proceeds via a base-catalyzed crossed aldol condensation, also known as the Claisen-Schmidt condensation.[1][5] This reaction is particularly effective when one of the carbonyl compounds, in this case, the aromatic aldehyde, lacks α-hydrogens and is therefore unable to self-condense.[5]

The reaction mechanism can be delineated into the following key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[6][7]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the this compound.[6]

  • Aldol Addition: This attack results in the formation of a β-hydroxy ketone (an aldol addition product).[2]

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the reaction conditions, especially with heating, to yield the final α,β-unsaturated ketone, the chalcone.[8] This dehydration is driven by the formation of a highly conjugated system involving the aromatic rings and the carbonyl group, which imparts significant stability to the final product.[8]

The presence of the electron-withdrawing chloro and fluoro groups on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which may influence the reactivity and conformation of the final chalcone product.

Experimental Workflow and Protocols

The synthesis and purification of chalcones from this compound follows a systematic workflow.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Reactant Mixing (Aldehyde, Ketone, Solvent) B Base Catalysis (e.g., NaOH solution) A->B Add dropwise C Reaction Monitoring (TLC) B->C Stir at RT D Acidification (e.g., dilute HCl) C->D Reaction complete E Precipitation & Filtration D->E F Washing (e.g., cold water, ethanol) E->F G Recrystallization or Column Chromatography F->G Crude Product H Spectroscopic Analysis (NMR, IR, MS) G->H Purified Product I Purity & Yield Determination H->I

Caption: A generalized workflow for the synthesis, purification, and characterization of chalcones.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCI
Acetophenone (or other ketone)Reagent Gradee.g., Sigma-Aldrich, Alfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%, pelletse.g., Fisher Scientific
Ethanol (95%)Reagent Grade
MethanolACS GradeFor recrystallization
Hydrochloric Acid (HCl)37%For neutralization
Distilled or Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Silica Gel60-120 meshFor column chromatography
TLC platesSilica gel 60 F₂₅₄
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)For NMR analysis
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes the synthesis of (E)-1-(phenyl)-3-(4-chloro-5-fluoro-2-hydroxyphenyl)prop-2-en-1-one from this compound and acetophenone. This procedure is based on established Claisen-Schmidt condensation methods and may require optimization for different ketone substrates.[9][10]

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 1.74 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 30 mL of 95% ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

Step 2: Base-Catalyzed Condensation

  • Prepare a 40% aqueous solution of NaOH by carefully dissolving 4 g of NaOH pellets in 10 mL of distilled water. Caution: This process is highly exothermic.

  • Cool the ethanolic solution of the reactants in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.[10]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[11]

Step 3: Work-up and Isolation of the Crude Product

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

  • Acidify the mixture by slowly adding dilute hydrochloric acid (e.g., 2M HCl) with constant stirring until the pH is approximately 5-6.[11]

  • A solid precipitate of the crude chalcone should form. If an oil separates, it can often be induced to solidify by scratching the inside of the beaker with a glass rod.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold distilled water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.[6][9]

  • Air-dry the crude product or dry it in a desiccator.

Step 4: Purification of the Chalcone

The crude chalcone can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of ethanol and water.[11]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

  • Column Chromatography:

    • If recrystallization does not yield a pure product, column chromatography on silica gel can be employed.

    • A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.[11]

    • The fractions containing the pure chalcone are collected, and the solvent is removed using a rotary evaporator to yield the purified product.

Step 5: Characterization

The identity and purity of the synthesized chalcone should be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch typically around 1635-1665 cm⁻¹), the C=C double bond (around 1610-1638 cm⁻¹), and the phenolic O-H group.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is crucial for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the vinylic protons of the α,β-unsaturated system, as well as signals for the aromatic protons. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and other carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized chalcone, confirming its molecular formula.[13]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle sodium hydroxide and hydrochloric acid with extreme care as they are corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • The organic solvents used are flammable. Avoid open flames and use a heating mantle or steam bath for heating if necessary.

  • Dispose of all chemical waste according to institutional guidelines.

Applications in Drug Discovery and Development

Chalcones derived from halogenated and hydroxylated benzaldehydes are valuable scaffolds in medicinal chemistry. The presence of chloro and fluoro substituents can enhance the lipophilicity and metabolic stability of the molecule, which are desirable properties for drug candidates.[14] The hydroxyl group can participate in hydrogen bonding interactions with biological targets.

These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many chalcone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3]

  • Anti-inflammatory Agents: Chalcones have been shown to inhibit inflammatory pathways.[14]

  • Antimicrobial and Antifungal Agents: The α,β-unsaturated ketone moiety is a key pharmacophore responsible for the antimicrobial and antifungal activities of chalcones.

  • Antioxidant Properties: The phenolic hydroxyl group can contribute to the antioxidant activity of these compounds.[14]

The synthesized chalcones can serve as lead compounds for further structural optimization to develop novel therapeutic agents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reaction time and monitor by TLC.
Inactive catalystUse fresh, high-purity NaOH or KOH.
Unsuitable solventTry a different solvent, such as methanol or a solvent-free approach.[11]
Formation of an oil instead of a solid Product is impure or has a low melting pointTry to induce crystallization by scratching or seeding. Purify by column chromatography.
Difficulty in purification Impurities with similar polarity to the productOptimize the eluent system for column chromatography or try a different recrystallization solvent.

Diagram of the Base-Catalyzed Aldol Condensation Mechanism

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 Ketone Ketone (R-CO-CH3) Enolate Enolate Ion Ketone->Enolate Deprotonation Base Base (OH⁻) Water H₂O Enolate2 Enolate Ion Aldehyde This compound Intermediate Alkoxide Intermediate Aldehyde->Intermediate Intermediate2 Alkoxide Intermediate Enolate2->Aldehyde Nucleophilic Attack Aldol β-Hydroxy Ketone (Aldol Adduct) Intermediate2->Aldol Protonation Water2 H₂O Base2 OH⁻ Aldol2 β-Hydroxy Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol2->Chalcone Elimination of H₂O Base3 OH⁻ Water3 H₂O

Caption: The mechanism of base-catalyzed aldol condensation for chalcone synthesis.

References

Application Notes and Protocols for Metal Complexes of Schiff Bases Derived from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Halogenated Schiff Base Metal Complexes

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry, prized for their synthetic accessibility and the remarkable stability of their metal complexes.[1][2] The true power of these ligands lies in their tunability; by judiciously selecting the precursor aldehyde and amine, one can precisely engineer the steric and electronic properties of the resulting complex. This guide focuses on a particularly strategic starting material: 4-Chloro-5-fluoro-2-hydroxybenzaldehyde.

The incorporation of halogen atoms—specifically chlorine and fluorine—onto the salicylaldehyde backbone is not arbitrary. These electronegative groups exert a significant influence on the electronic environment of the Schiff base and its subsequent metal complexes. This modulation can enhance key properties such as:

  • Biological Activity: The lipophilicity and electronic character imparted by halogens can improve cell membrane permeability and interaction with biological targets. Metal complexes of halogenated salicylaldehydes have demonstrated significant potential as antimicrobial, antitumor, and anti-HIV agents.[1]

  • Catalytic Prowess: The electron-withdrawing nature of halogens can influence the redox potential of the central metal ion, making the complexes more efficient catalysts for a range of organic transformations, including oxidations, reductions, and coupling reactions.[3][4]

  • Structural Stability: The overall stability of the complex can be fine-tuned, which is crucial for both biological and catalytic applications.[5]

This document provides detailed, field-proven protocols for the synthesis, characterization, and application of a new class of metal complexes derived from this compound. The methodologies are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to explore the vast potential of these compounds.

Section 1: Synthesis and Characterization

The overall synthetic strategy is a robust, two-step process. First, the Schiff base ligand is synthesized via condensation. Second, the purified ligand is used to chelate various transition metal ions.

SynthesisWorkflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Synthesis A 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde C Condensation Reaction (Ethanol, Reflux) A->C B Primary Amine (e.g., 2-Aminophenol) B->C D Schiff Base Ligand (HL) C->D Purification F Complexation Reaction (Methanol, Stirring) D->F E Metal Salt (e.g., Cu(OAc)₂·H₂O) E->F G Metal-[L]₂ Complex F->G Isolation & Drying

Figure 1: General workflow for the synthesis of the Schiff base ligand and its subsequent metal complex.

Protocol 1.1: Synthesis of the Schiff Base Ligand (E)-2-((2-hydroxyphenylimino)methyl)-4-chloro-5-fluorophenol

This protocol details the condensation reaction between this compound and a model primary amine, 2-aminophenol. The product is a tridentate ONO donor ligand.

Rationale: The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the removal of the water byproduct, driving the equilibrium towards product formation. A catalytic amount of acetic acid can be added to protonate the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the reaction, though it is often unnecessary for activated phenols.

Materials:

  • This compound (1.90 g, 10 mmol)

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Standard reflux apparatus with magnetic stirring

Procedure:

  • Dissolve this compound (10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask with gentle heating.

  • In a separate beaker, dissolve 2-aminophenol (10 mmol) in 25 mL of absolute ethanol.

  • Add the ethanolic solution of 2-aminophenol dropwise to the aldehyde solution while stirring.

  • Fit the flask with a condenser and reflux the mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The formation of a colored precipitate indicates product formation.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then wash with diethyl ether.

  • Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂. Record the yield and melting point.

Protocol 1.2: Synthesis of Transition Metal Complexes (e.g., Cu(II), Ni(II))

This is a general protocol for the chelation of the synthesized Schiff base with transition metal salts. The stoichiometry is typically 2:1 (Ligand:Metal) for tridentate ligands with divalent metals.

Rationale: Methanol is often used for complexation as it provides good solubility for both the ligand and many metal acetate or chloride salts. Using metal acetates is often advantageous as the acetate anion can act as a proton acceptor for the phenolic proton of the ligand, facilitating coordination without the need for an external base.

Materials:

  • Synthesized Schiff Base Ligand (HL) (2.82 g, 10 mmol)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (1.00 g, 5 mmol) or Nickel(II) Acetate Tetrahydrate [Ni(OAc)₂·4H₂O] (1.24 g, 5 mmol)

  • Methanol (60 mL)

  • Stirring apparatus

Procedure:

  • Dissolve the Schiff base ligand (10 mmol) in 40 mL of hot methanol in a 100 mL flask.

  • In a separate beaker, dissolve the metal salt (5 mmol) in 20 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the hot ligand solution with vigorous stirring.

  • A change in color and/or the formation of a precipitate is typically observed immediately, indicating complex formation.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours to ensure complete reaction.

  • Collect the resulting solid metal complex by vacuum filtration.

  • Wash the precipitate with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Protocol 1.3: Physicochemical and Spectroscopic Characterization

Confirmation of the successful synthesis of both the ligand and its metal complexes requires a suite of analytical techniques.

Rationale: Each technique provides a unique piece of the structural puzzle. FT-IR confirms the formation of the key C=N bond and its coordination to the metal. UV-Vis spectroscopy reveals changes in electronic transitions upon complexation. NMR confirms the overall structure of the diamagnetic ligand, and its comparison with the spectra of diamagnetic complexes (like Zn(II) or Cd(II)) can confirm coordination.[6] Molar conductance and magnetic susceptibility provide insights into the complex's electrolytic nature and geometry in solution.[7]

Table 1: Key Spectroscopic and Physicochemical Data for Characterization

Technique Purpose Expected Observation for Ligand (HL) Expected Observation for Metal Complex [M(L)₂]
FT-IR (KBr Pellet, cm⁻¹) Confirm functional groups and coordination sites.Strong band at ~1610-1630 cm⁻¹ for ν(C=N).[8] Broad band >3000 cm⁻¹ for ν(O-H).Shift in ν(C=N) band (typically to lower frequency) indicating coordination. Disappearance of phenolic ν(O-H) band. Appearance of new low-frequency bands for ν(M-N) (~450-500 cm⁻¹) and ν(M-O) (~550-600 cm⁻¹).
¹H NMR (DMSO-d₆, δ ppm) Elucidate proton environment and confirm structure.Singlet for azomethine proton (-CH=N-) at ~8.5-9.5 ppm.[9] Multiplets for aromatic protons. Singlet for phenolic -OH proton (disappears on D₂O exchange).[9]For diamagnetic complexes (e.g., Zn(II)): Disappearance of phenolic -OH proton signal. Potential shift in azomethine and aromatic proton signals upon coordination.
UV-Vis (DMF, nm) Analyze electronic transitions.Bands at ~250-280 nm for π→π* transitions (aromatic rings). Band at ~320-400 nm for n→π* transition (azomethine group).[10]Shifts in ligand-based π→π* and n→π* bands. New bands may appear in the visible region (400-700 nm) corresponding to d-d transitions for Cu(II) or Ni(II) complexes.[10]
Molar Conductance (10⁻³ M in DMF) Determine electrolytic nature.N/ALow values (<30 Ω⁻¹cm²mol⁻¹) indicating a non-electrolytic nature.[7]
Magnetic Susceptibility (Gouy method) Determine geometry and number of unpaired electrons.N/AParamagnetic for Cu(II) (μ_eff ≈ 1.7-2.2 B.M.). Can be diamagnetic (square planar) or paramagnetic (tetrahedral/octahedral) for Ni(II).
Protocol 1.4: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and composition of the synthesized complexes, such as identifying coordinated solvent molecules.

Rationale: TGA measures weight loss as a function of temperature, allowing for the identification of decomposition steps. The weight loss at lower temperatures (<150°C) typically corresponds to lattice water, while loss between 150-250°C can indicate coordinated water.[11] The final residue at high temperatures should correspond to the stable metal oxide. DSC measures heat flow and reveals whether decomposition events are endothermic or exothermic.[12][13]

Procedure:

  • Accurately weigh 5-10 mg of the metal complex into an alumina or platinum TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the TGA and DSC curves.

  • Analyze the thermogram to identify the temperatures of decomposition and calculate the percentage weight loss for each step. Compare the experimental weight loss with the calculated values for the proposed complex structure.

Section 2: Application Protocols

The unique electronic and structural features of these halogenated complexes make them prime candidates for biological and catalytic applications.

Protocol 2.1: In Vitro Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol provides a standardized method to screen the synthesized compounds for their ability to inhibit the growth of pathogenic bacteria.[14][15]

Rationale: The disk diffusion method is a widely accepted preliminary screening tool. The principle is that the test compound diffuses from a saturated paper disk into an agar medium seeded with bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's antimicrobial activity.[14] Chelation often enhances the biological activity of ligands.[16][17]

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper disks

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Solvent (e.g., DMSO, sterile)

  • Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

  • Solvent-loaded disks as a negative control

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[18]

  • Prepare and Apply Disks: Prepare solutions of the test compounds (e.g., 1 mg/mL in DMSO). Aseptically apply a known volume (e.g., 10 µL) of each solution onto sterile paper disks and allow the solvent to evaporate.

  • Place Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure disks are placed at least 24 mm apart and not too close to the edge.[14] Gently press each disk to ensure full contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure and Interpret: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) for each compound. Compare the results to the positive and negative controls.

Table 2: Example Data Presentation for Antimicrobial Screening

Compound Concentration (µ g/disk ) Zone of Inhibition (mm)
S. aureus
Ligand (HL)109
[Cu(L)₂]1018
[Ni(L)₂]1015
Ciprofloxacin (Std.)525
DMSO (Negative Control)-6 (no inhibition)
Protocol 2.2: DNA Binding Affinity Assessment (UV-Visible Spectrophotometric Titration)

This protocol assesses the ability of the metal complexes to interact with Calf Thymus DNA (CT-DNA), a common preliminary test for potential anticancer agents.

Rationale: The interaction of a metal complex with DNA can be monitored by changes in the complex's UV-Vis absorption spectrum. Intercalative binding (insertion into the DNA base pairs) typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance.[19][20] By titrating a fixed concentration of the complex with increasing concentrations of DNA, one can calculate the intrinsic binding constant (K_b), which quantifies the strength of the interaction.[19]

DNABinding A Prepare Stock Solutions - Metal Complex - CT-DNA - Tris-HCl Buffer B Constant Complex Concentration in Cuvette A->B C Incremental Addition of CT-DNA Solution B->C D Record UV-Vis Spectrum After Each Addition C->D Equilibrate E Observe Spectral Changes (Hypochromism / Bathochromism) D->E F Plot Data [DNA]/(εₐ - εբ) vs [DNA] E->F G Calculate Binding Constant (Kₑ) from Wolfe-Shimer Plot F->G

Figure 2: Experimental workflow for determining DNA binding constant via UV-Vis spectrophotometric titration.

Materials:

  • Synthesized metal complex

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the metal complex in the Tris-HCl buffer. The concentration should be such that the initial absorbance is ~1.0.

    • Prepare a concentrated stock solution of CT-DNA in the same buffer. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9.

  • Perform Titration:

    • Place a fixed volume (e.g., 2.5 mL) of the metal complex solution into both the sample and reference cuvettes.

    • Record the initial absorption spectrum (typically from 200-800 nm).

    • Add small, successive aliquots (e.g., 5-10 µL) of the concentrated CT-DNA solution to the sample cuvette. Add an equal volume of buffer to the reference cuvette to account for dilution.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.

    • Continue this process until there are no further significant changes in the spectrum upon adding more DNA.

  • Data Analysis:

    • Correct the absorbance data for the dilution of the metal complex at each step.

    • To calculate the intrinsic binding constant (K_b), plot [DNA]/(εₐ - εբ) versus [DNA] according to the Wolfe-Shimer equation.[19]

    • K_b is given by the ratio of the slope to the intercept of the resulting linear plot. A higher K_b value indicates a stronger binding affinity.[9][21]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis, rigorous characterization, and functional evaluation of novel metal complexes derived from this compound. The strategic inclusion of chloro and fluoro substituents offers a promising avenue for developing new compounds with enhanced biological and catalytic activities. By following these detailed methodologies, researchers are well-equipped to explore the rich coordination chemistry of these systems and unlock their potential in drug development, catalysis, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde via recrystallization. It is designed for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques. This document offers troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high purity of your target compound.

I. Understanding the Compound: Physicochemical Properties

This compound is a substituted aromatic aldehyde with the following key structural features that influence its solubility and recrystallization behavior:

  • Aromatic Ring: The benzene ring provides a nonpolar backbone.

  • Hydroxyl Group (-OH): This group is polar and capable of hydrogen bonding, increasing solubility in polar solvents.

  • Aldehyde Group (-CHO): This is also a polar group.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative and contribute to the overall polarity of the molecule.

Due to this combination of functional groups, this compound exhibits moderate polarity. This characteristic is central to selecting an appropriate recrystallization solvent.

II. Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the structure of this compound and data from similar compounds, the following solvents are recommended for consideration.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureComments
Ethyl Acetate Slightly Soluble Soluble Primary recommendation. A good starting point for single-solvent recrystallization.
Ethanol SolubleVery SolubleMay be too soluble for good recovery in a single-solvent system.
Ethanol/Water Slightly Soluble to Insoluble Soluble Secondary recommendation. A good mixed-solvent system. The ratio can be optimized.
Toluene Sparingly SolubleSlightly SolubleMay not provide a sufficient solubility differential.
Heptane/Hexane InsolubleSparingly SolubleLikely a poor solvent on its own, but could be used as an anti-solvent.
Water InsolubleInsolubleNot a suitable solvent.

Disclaimer: The solubilities presented in this table are predicted based on the chemical structure and data from analogous compounds. It is always recommended to perform small-scale solubility tests to confirm the ideal solvent for your specific sample.

III. Experimental Protocol: Recrystallization using Ethyl Acetate

This protocol outlines a standard procedure for the recrystallization of this compound using ethyl acetate.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate to just cover the solid. Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethyl acetate until the solid completely dissolves.[1] Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present after the solid has dissolved, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper for a few minutes while the vacuum is running. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature until a constant weight is achieved.

IV. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities, leading to a depression of the melting point.[3]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to slow the cooling rate.

    • If using a mixed solvent system like ethanol/water, you may have added too much anti-solvent (water) too quickly. Reheat to a clear solution and add the anti-solvent more slowly while the solution is hot.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Cause: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[4]

      • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystallization.[1][4]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent.

Problem 3: Very low recovery of the purified compound.

  • Cause:

    • Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

    • The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • To recover more product from the mother liquor, you can try to concentrate the filtrate by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Always use ice-cold solvent for washing the crystals on the filter paper.

    • Ensure your filtration apparatus is pre-warmed before hot filtration to prevent the solution from cooling and crystallizing prematurely.

Problem 4: The recrystallized product is not pure.

  • Cause:

    • The solution cooled too quickly, trapping impurities within the crystal lattice.

    • An inappropriate solvent was chosen, which did not effectively leave impurities in the solution.

  • Solution:

    • Repeat the recrystallization process, ensuring slow cooling.

    • Consider a different solvent or a mixed-solvent system. If your compound and the impurity have similar solubilities in one solvent, a different solvent may provide better separation.

    • If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities.

V. Frequently Asked Questions (FAQs)

Q1: How do I perform a small-scale solubility test to choose the best solvent?

A1: Place a small amount of your crude compound (about 20-30 mg) in a test tube. Add a few drops of the solvent at room temperature and observe the solubility. If it is insoluble, gently heat the test tube and observe if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility when heated.

Q2: Can I use a solvent mixture for recrystallization?

A2: Yes, a mixed-solvent system is a great option, especially if a single solvent does not provide the desired solubility profile. For this compound, an ethanol/water mixture is a good choice. Dissolve the compound in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness and allow the solution to cool slowly.

Q3: What is the expected appearance of the purified this compound?

A3: The purified compound should be a crystalline solid. The color can range from off-white to pale yellow.

Q4: How can I assess the purity of my recrystallized product?

A4: The most common method is to measure the melting point range. A pure compound will have a sharp melting point range that is close to the literature value. An impure compound will have a broader and depressed melting point range.[4] Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity assessment.

Q5: What are the main safety precautions to take during recrystallization?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Be cautious when heating flammable organic solvents; never heat them in an open container and always use a heating mantle or steam bath, not a Bunsen burner. Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific hazard information.[2][5]

VI. Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities? D Slow Cooling to RT C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Sources

Technical Support Center: Column Chromatography of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a troubleshooting and FAQ format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered before and during the chromatographic purification of substituted hydroxybenzaldehydes.

Q1: What is the mandatory first step before attempting to purify my crude this compound on a column?

A1: The indispensable first step is to develop a separation method using Thin Layer Chromatography (TLC) . TLC is a rapid and inexpensive technique that serves as a small-scale pilot for your column chromatography. It allows you to determine the optimal solvent system (mobile phase) required to separate your target compound from impurities. The fundamental principle of separation is the same for both TLC and column chromatography, making TLC an excellent predictive tool.[1][2]

Q2: How do I select the appropriate solvent system (mobile phase) using TLC?

A2: The goal is to find a solvent mixture that moves your target compound, this compound, to a Retention Factor (Rf) value of approximately 0.25 to 0.35 . A compound's Rf is a measure of its movement up the TLC plate relative to the solvent front.

  • An Rf value that is too high (>0.5) indicates the compound is moving too quickly, leading to poor separation from less polar impurities.

  • An Rf value that is too low (<0.1) means the compound will take an excessively long time to elute from the column, resulting in broad peaks and dilute fractions.[3]

Start with a binary mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[4] A common starting point is an 8:2 or 7:3 ratio of Hexane:Ethyl Acetate. Adjust the ratio until the desired Rf is achieved. For a closely related compound, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a 1:1 mixture of methylene chloride:hexane was successful.[5]

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking is often caused by overloading the sample on the TLC plate or by strong interactions between the compound and the stationary phase (silica gel). Given that this compound has an acidic phenolic hydroxyl group, it can interact strongly with the slightly acidic silica gel. To mitigate this, you can try adding a very small amount (e.g., 0.1-1%) of acetic acid to your mobile phase. This can help to protonate the compound and sharpen the spots. However, be cautious, as acidic conditions can sometimes cause degradation of sensitive compounds.

Q4: What if my compound has poor solubility in the chosen mobile phase? How do I load it onto the column?

A4: If your crude product does not dissolve well in the mobile phase, you should use a technique called dry loading . Dissolve your compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[6] This silica-adsorbed sample can then be carefully added to the top of your packed column.[6] This technique prevents the issues caused by loading the sample in a solvent that is stronger than the mobile phase, which would lead to poor separation.[6]

Column Chromatography Protocol and Troubleshooting Guide

This section provides a step-by-step protocol and addresses specific problems you may encounter during the column chromatography process.

Data Summary: Recommended Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds.
TLC Mobile Phase Start with 7:3 Hexane:Ethyl AcetateA common starting point for aromatic aldehydes.[4][7] Adjust ratio to achieve target Rf.
Target TLC Rf ~0.3Provides the best balance between good separation and reasonable elution time.[2]
Column Eluent Slightly less polar than TLC solvent (e.g., 8:2 or 8.5:1.5 Hexane:EtOAc)The larger volume of silica in a column leads to greater retention, so a slightly less polar mobile phase is often needed compared to TLC.
Loading Method Dry LoadingRecommended for compounds with limited solubility in the eluent to ensure a narrow starting band and optimal separation.[6]
Experimental Workflow Diagram

The following diagram outlines the logical flow of the purification process, from initial analysis to the final isolated product.

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC 1. Run TLC with Crude Material (e.g., 7:3 Hexane:EtOAc) Rf_Check 2. Analyze Rf Value TLC->Rf_Check Adjust Adjust Solvent Ratio Rf_Check->Adjust Rf ≠ 0.3 Pack_Column 3. Pack Column with Silica Gel (Slurry Method) Rf_Check->Pack_Column Rf ≈ 0.3 Adjust->TLC Re-run TLC Load_Sample 4. Dry Load Sample onto Column Pack_Column->Load_Sample Elute 5. Elute with Optimized Solvent (e.g., 8:2 Hexane:EtOAc) Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze_Fractions 7. Analyze Fractions by TLC Collect->Analyze_Fractions Combine 8. Combine Pure Fractions Analyze_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem: My compound is not coming off the column, even after I've passed many column volumes of solvent.

  • Possible Cause 1: Incorrect Solvent System. You may have accidentally used a solvent system that is far too non-polar. Double-check the solvents you used to prepare the mobile phase.[3]

  • Solution 1: Gradually increase the polarity of your eluting solvent. For example, if you are using 8:2 Hexane:Ethyl Acetate, switch to a 7:3 or 6:4 mixture. This will increase the eluting power of the mobile phase and move the compound down the column.[3]

  • Possible Cause 2: Compound Decomposition. Aldehydes can sometimes be sensitive to silica gel and may decompose, especially if there are acidic or basic impurities present.[8]

  • Solution 2: First, test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (if your compound is base-stable). Alternatively, using a different stationary phase like alumina or a bonded phase like cyano could be an option.[3][9]

Problem: All my fractions are mixed, even though the separation looked good on TLC.

  • Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1, and preferably 50:1 for difficult separations.

  • Solution 1: Reduce the amount of sample loaded onto the column in your next attempt.

  • Possible Cause 2: Poor Packing or Loading. If the column is not packed uniformly or if the sample was not loaded in a narrow band, it can lead to channeling and broad, overlapping bands.

  • Solution 2: Ensure your column is packed carefully without any air bubbles or cracks. Use the dry loading method described earlier to ensure the sample starts as a very thin, uniform band at the top of the column.[6]

Problem: My compound came off the column, but the fractions are extremely dilute.

  • Possible Cause: Tailing. Your compound may be "tailing" or "streaking" down the column, causing it to elute over a very large volume of solvent. This is common for polar compounds like phenols on silica gel.[3]

  • Solution: As mentioned for TLC streaking, adding a small amount of a modifier to the mobile phase can help. For an acidic phenol, adding ~0.1% acetic acid can improve peak shape. When the compound begins to elute, you can also try slightly increasing the solvent polarity to push the "tail" off the column more quickly.[3]

By systematically addressing these potential issues, starting with careful TLC analysis, you can develop a robust and reproducible protocol for the purification of this compound.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). National Institutes of Health. Retrieved from [Link]

  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (2020). Google Patents.
  • TLC-Thin Layer Chromatography. (2024). operachem. Retrieved from [Link]

  • Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde? (2024). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Retrieved from [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (n.d.). Google Patents.
  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Dong-A ST. Retrieved from [Link]

  • Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 4-Chloro-5-fluoro-2-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to identify and mitigate common impurities encountered during synthesis. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and what are their associated impurities?

The synthesis of this compound typically involves the ortho-formylation of the corresponding phenol, 4-chloro-5-fluorophenol. The two most common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction. Each method has a distinct impurity profile.

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) in situ, which then acts as the electrophile.[1][2] While effective for ortho-formylation, it is known for generating isomeric byproducts.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a glycerol-boric acid mixture.[3][4] It is often preferred for its milder conditions but can suffer from low yields and the formation of polymeric residues.[5]

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameStructureLikely Source (Synthesis Route)Reason for Formation
Unreacted 4-Chloro-5-fluorophenolC₆H₄ClFOBothIncomplete reaction due to insufficient reagent, time, or temperature.
4-Chloro-3-fluoro-2-hydroxybenzaldehyde (Isomer)C₇H₄ClFO₂Reimer-TiemannDichlorocarbene attack at the other available ortho position to the hydroxyl group.
4-Chloro-5-fluoro-6-hydroxybenzaldehyde (Isomer)C₇H₄ClFO₂Duff, Reimer-TiemannFormylation at the para position if the ortho positions are sterically hindered or electronically deactivated.
Di-formylated ProductC₈H₄ClFO₃Duff, Reimer-TiemannOccurs when both ortho positions are formylated, especially with excess formylating agent.[6]
Polymeric Phenol-Formaldehyde Resins(C₇H₄ClFO)nDuffAcid or base-catalyzed condensation of the phenol with formaldehyde equivalents, especially at high temperatures.[6]
Benzoic Acid derivativesC₇H₄ClFO₃BothOxidation of the aldehyde product during workup or storage.
Residual Solvents (e.g., Chloroform, TFA)-BothIncomplete removal during the purification process.
Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis and purification, presented in a question-and-answer format.

Q2: My reaction yield is critically low, and the crude product is a complex mixture. What are the likely causes?

Low yields and complex mixtures are common challenges that can often be traced back to reaction conditions and reagent purity.[7]

Troubleshooting for the Reimer-Tiemann Reaction:

  • Inefficient Dichlorocarbene Generation: The reactive electrophile, :CCl₂, is generated from chloroform and a strong base.[8] Ensure your base (e.g., NaOH, KOH) is fresh and of high purity. The reaction is often biphasic, so vigorous stirring or a phase-transfer catalyst is crucial to bring the reagents together.[1][9]

  • Sub-optimal Temperature: The reaction needs initial heating to start, but it can be highly exothermic.[10][11] A runaway reaction can lead to side products and decomposition. Maintain a controlled temperature, typically around 60-70°C.

  • Incorrect pH: The phenoxide ion, formed by deprotonating the phenol, is the active nucleophile.[10] Ensure the reaction medium is sufficiently basic to deprotonate the phenol but not so harsh as to cause degradation of the product.

Troubleshooting for the Duff Reaction:

  • Reagent Stoichiometry: The molar ratio of HMTA to the phenol is critical. An excess of HMTA can lead to di-formylation.[6] Carefully control the stoichiometry to favor the mono-formylated product.

  • Acid Catalyst and Solvent: While trifluoroacetic acid (TFA) can improve yields, it is corrosive.[7] The traditional glycerol-boric acid medium requires anhydrous conditions, as water can hydrolyze reactive intermediates.[7][12]

  • Temperature Control: High temperatures can accelerate the formation of unwanted phenol-formaldehyde resins.[6] Maintain the lowest effective temperature to achieve formylation.

Q3: I have an unexpected peak in my HPLC/GC-MS analysis. How do I approach its identification?

Identifying an unknown impurity requires a systematic approach using multiple analytical techniques.[13] The combination of chromatographic separation with spectroscopic analysis is a powerful strategy.[14]

G start Unexpected Peak Detected lcms Run LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) lcms->mw compare Compare MW with Potential Impurities (Table 1) mw->compare match Potential Match Found? compare->match isolate Isolate Impurity via Preparative HPLC match->isolate Yes no_match Further Investigation Needed (e.g., High-Resolution MS/MS) match->no_match No nmr Perform NMR Spectroscopy (¹H, ¹³C, ¹⁹F) isolate->nmr structure Elucidate Structure nmr->structure

Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are essential for quality control.[15] Below are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical products.[16]

Protocol 1: HPLC Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Run the analysis on a standard HPLC system equipped with a UV detector.

    • Use the parameters in Table 2 as a starting point for method development.

Table 2: Suggested HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities, such as residual solvents and certain low-molecular-weight byproducts.[17][18]

Protocol 2: GC-MS Sample Preparation and Analysis

  • Sample Preparation:

    • Prepare a solution of the sample in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

    • For residual solvent analysis, a headspace GC-MS method is preferred.

  • Instrumentation and Conditions:

    • Use a GC system coupled to a mass spectrometer.[19]

    • The inertness of the flow path is crucial for analyzing active compounds like halogenated phenols.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation of the final product and any isolated impurities.[20][21]

Table 3: Predicted ¹H NMR Signals for this compound and a Potential Isomer (in CDCl₃)

CompoundAldehyde Proton (CHO)Aromatic ProtonsHydroxyl Proton (OH)
This compound ~9.8 ppm (s, 1H)~7.2-7.6 ppm (m, 2H)~11.0 ppm (s, 1H)
4-Chloro-3-fluoro-2-hydroxybenzaldehyde (Isomer) ~10.1 ppm (s, 1H)~7.0-7.4 ppm (m, 2H)~11.2 ppm (s, 1H)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aldehyde proton typically appears as a singlet downfield around 9-10 ppm.[22]

G crude crude hplc_gcms hplc_gcms crude->hplc_gcms low_yield low_yield hplc_gcms->low_yield unknown_peak unknown_peak hplc_gcms->unknown_peak optimize optimize low_yield->optimize Yes purify purify low_yield->purify No reaction reaction optimize->reaction final_product final_product purify->final_product unknown_peak->purify No lcms_nmr lcms_nmr unknown_peak->lcms_nmr Yes lcms_nmr->purify

References
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
  • BenchChem. (2025, December). Technical Support Center: Optimizing the Reimer-Tiemann Reaction.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks.
  • Wikipedia. (n.d.). Duff reaction.
  • chemeurope.com. (n.d.). Duff reaction.
  • Brainly. (2023, August 24). [FREE] NMR Analysis of Benzaldehyde.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.
  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Collegedunia. (n.d.). Reimer Tiemann Reaction: Explanation, Reactions.
  • Agilent. (n.d.). GC AND GC/MS.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PubMed. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.

Sources

Optimizing reaction conditions for synthesizing 4-Chloro-5-fluoro-2-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of synthetic intermediates. Here, we address common challenges encountered during the ortho-formylation of the precursor, 4-chloro-5-fluorophenol, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of Formylating Deactivated Phenols

The synthesis of this compound is primarily an electrophilic aromatic substitution reaction. However, the starting material, 4-chloro-5-fluorophenol, presents a distinct challenge. The benzene ring is deactivated by the electron-withdrawing effects of the two halogen substituents (chlorine and fluorine). This deactivation slows the rate of electrophilic attack and can lead to low yields or require harsh reaction conditions, which in turn can promote side reactions.[1] The hydroxyl group is a strong ortho-, para-director, but achieving high regioselectivity for the desired ortho-formylation product requires careful selection of the synthetic method and precise control over reaction parameters.

This guide will navigate the complexities of the most common formylation methods applicable to this substrate, helping you optimize your reaction conditions for maximum yield and purity.

Selecting the Optimal Formylation Strategy

Several classical and modern formylation reactions can be adapted for this synthesis. The choice of method is critical and depends on factors such as available equipment, scale, safety considerations, and desired purity profile. The table below provides a high-level comparison.

Reaction Method Formylating Agent Typical Conditions Primary Advantages Common Drawbacks
Duff Reaction Hexamethylenetetramine (HMTA)Acidic (TFA, AcOH), HeatInexpensive reagents, simple setup.[2]Often low-yielding, potential for resin formation, complex mechanism.[3][4]
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong BaseBiphasic (e.g., aq. NaOH/CHCl₃), HeatWell-established, good for many phenols.[5]Generates dichlorocarbene intermediate[5][6]; can have poor regioselectivity; safety concerns with chloroform.
Vilsmeier-Haack Reaction DMF, POCl₃Anhydrous, often low temp.Forms a mild electrophile (Vilsmeier reagent)[7][8]; good for electron-rich heterocycles.[9]May not be effective for strongly deactivated phenols without modification.
Magnesium Chloride-Mediated Paraformaldehyde, MgCl₂, Et₃NAnhydrous THF or MeCN, HeatExcellent ortho-selectivity due to chelation control, high yields reported for halogenated phenols.[1]Requires strictly anhydrous conditions.

Troubleshooting Guide & Experimental FAQs

This section addresses specific issues you may encounter during your synthesis. The solutions are based on established chemical principles and validated optimization techniques.

Category 1: Low Yield & Poor Conversion

Question: My reaction is extremely sluggish, or I'm recovering mostly unreacted starting material. What is causing this and how can I fix it?

Answer: This is the most common issue when working with electron-deficient phenols. The two halogen atoms on the ring significantly reduce its nucleophilicity, making it less reactive towards the electrophilic formylating agent.

Causality & Solutions:

  • Insufficient Electrophile Strength: The Vilsmeier-Haack reaction, for instance, uses a relatively weak electrophile that may not be potent enough for your substrate.[7] The Duff and Reimer-Tiemann reactions often require elevated temperatures to drive the reaction forward.

  • Sub-Optimal Reaction Conditions:

    • Temperature: For thermally driven reactions like the Duff or Reimer-Tiemann, ensure you are reaching and maintaining the target temperature. For the Duff reaction, temperatures are typically in the 85-120°C range.[10] For the Reimer-Tiemann, around 60-70°C is common.[6][11]

    • Reaction Time: Deactivated substrates require longer reaction times. Monitor your reaction by TLC or LC-MS to track the consumption of the starting material before quenching the reaction. For some challenging substrates, reactions may need to run for several hours.[12]

    • Anhydrous Conditions: The MgCl₂-mediated method is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[12]

Expert Recommendation: For this specific substrate, the Magnesium Chloride-Mediated formylation is often the most effective method. The magnesium ion chelates with the phenolic oxygen and the incoming paraformaldehyde, creating a pre-organized transition state that directs the formylation exclusively to the ortho position and overcomes the ring's deactivation.[1]

G cluster_0 Troubleshooting: Low Conversion Start Low Yield or No Reaction Check_Method Is the formylation method strong enough for a deactivated phenol? Start->Check_Method Check_Conditions Are reaction conditions (Temp, Time) optimized? Check_Method->Check_Conditions Yes Solution_Method Consider switching to MgCl2/Paraformaldehyde method for high ortho-selectivity. Check_Method->Solution_Method No Check_Anhydrous If using MgCl2 method, are conditions strictly anhydrous? Check_Conditions->Check_Anhydrous Yes Solution_Optimize Increase temperature and/or prolong reaction time. Monitor via TLC. Check_Conditions->Solution_Optimize No Check_Anhydrous->Solution_Method Yes Solution_Dry Oven-dry glassware, use anhydrous solvents, run under inert gas. Check_Anhydrous->Solution_Dry No

Caption: Workflow for troubleshooting low reaction yield.

Category 2: Impurity Profile & Side Reactions

Question: My crude product is a dark, tarry mess, making purification impossible. What is this polymer and how can I prevent its formation?

Answer: You are likely observing phenol-formaldehyde resin formation. This is a common side reaction in formylations that use formaldehyde or an equivalent (like HMTA in the Duff reaction), especially under acidic or basic conditions.[13]

Causality & Solutions:

  • Mechanism: The reaction proceeds through repeated hydroxymethylation of the phenol followed by condensation, leading to a cross-linked polymer.[13]

  • Prevention:

    • Temperature Control: Excessively high temperatures accelerate polymerization. Maintain the lowest effective temperature that allows for formylation to proceed at a reasonable rate.[13]

    • Stoichiometry: Carefully control the stoichiometry of your formylating agent. Using a large excess can drive polymerization. For the Duff reaction, reducing the amount of HMTA relative to the phenol can help.[13] For the MgCl₂ method, using paraformaldehyde in slight excess (e.g., 1.5-3.0 equivalents) is typical.[12]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote byproduct formation.[13]

Question: I'm seeing multiple products on my TLC plate that are not the starting material or the desired product. What could they be?

Answer: Besides polymerization, other side reactions can occur depending on the chosen method.

Causality & Potential Impurities:

  • Di-formylation: If both ortho positions relative to the hydroxyl group were available, di-formylation could occur. In your specific starting material (4-chloro-5-fluorophenol), there is only one available ortho position, so this is not a concern. However, it's a key issue in other phenol syntheses.[13]

  • Para-Isomer Formation: While the hydroxyl group strongly directs ortho, some para-product can form, especially in reactions like the Reimer-Tiemann. The ortho-selectivity in the Reimer-Tiemann reaction is attributed to the interaction between the dichlorocarbene and the phenoxide ion.[14]

  • Byproducts from HMTA (Duff Reaction): The complex mechanism of the Duff reaction involves the formation of iminium intermediates and can lead to benzylamine-type byproducts if the final hydrolysis is incomplete.[4]

  • Methoxymethyl (MOM) Ethers: In the MgCl₂/paraformaldehyde method, prolonged reaction times can sometimes lead to the formation of the corresponding 2-methoxymethylphenol derivative as a byproduct.[1]

G cluster_1 Chelation-Controlled Ortho-Formylation Phenol 4-Chloro-5-fluorophenol Chelate Magnesium Phenoxide Intermediate Phenol->Chelate + MgCl2/Et3N MgCl2 MgCl2 / Et3N Transition Six-membered Chelated Transition State Chelate->Transition Paraform Paraformaldehyde (CH2O)n Paraform->Transition Coordination Ortho_Product Ortho-formylated Intermediate Transition->Ortho_Product Electrophilic Attack (Regioselective) Final_Product 4-Chloro-5-fluoro-2- hydroxybenzaldehyde Ortho_Product->Final_Product + H3O+ Hydrolysis Acidic Workup

Caption: Simplified mechanism of MgCl₂-mediated ortho-formylation.

Category 3: Product Isolation & Purification

Question: How do I effectively purify the final product?

Answer: Purification of substituted hydroxybenzaldehydes typically involves a combination of workup, extraction, and chromatography or recrystallization.

Recommended Purification Workflow:

  • Aqueous Workup: After quenching the reaction, an acidic wash (e.g., with 1N HCl) is crucial to neutralize any base (like Et₃N) and to hydrolyze intermediates.[12] This is followed by extraction into an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The organic layer should be washed with water and then brine to remove any remaining water-soluble impurities. Be gentle when shaking if emulsions tend to form.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[12]

  • Final Purification:

    • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting material and non-polar byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step.[15] Test various solvent systems (e.g., hexane/ethyl acetate, toluene, or ethanol/water) to find one that provides good crystal formation upon slow cooling.[15][16]

Question: I'm losing a significant amount of product during the workup. Where could it be going?

Answer: Unexpected product loss during workup can be frustrating. Here are a few possibilities:

  • Aqueous Solubility: While the product is largely organic-soluble, the presence of the polar hydroxyl and aldehyde groups means it has some slight water solubility.[15] Avoid using excessively large volumes of water for washing and always check the aqueous layer by TLC before discarding it.[17]

  • Emulsion Formation: Halogenated phenols can sometimes form stable emulsions during extraction. If this happens, adding brine or filtering the emulsion through a pad of celite can help break it.

  • Product Volatility: While not extremely volatile, some loss can occur during rotary evaporation if performed at too high a temperature or for too long.

Recommended Protocol: Magnesium Chloride-Mediated Ortho-Formylation

This method is highly recommended for its superior regioselectivity and effectiveness with halogenated phenols.[1]

Materials:

  • 4-chloro-5-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an argon atmosphere, charge a dry, three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar with anhydrous MgCl₂ (2.0 equiv.) and paraformaldehyde (3.0 equiv.).

  • Solvent & Base: Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 equiv.). Stir the resulting slurry for 10-15 minutes at room temperature.

  • Substrate Addition: Add a solution of 4-chloro-5-fluorophenol (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-75°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Quench & Workup: Cool the reaction to room temperature and add ethyl acetate. Carefully pour the mixture into a separatory funnel containing 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash successively with water and brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure this compound.

References

  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. Retrieved from [Link]

  • Various Authors. (n.d.). Revisiting Duff reaction: New experimental insights. ResearchGate. Request PDF. Retrieved from [Link]

  • Gucma, M., & Golebiewski, P. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7591. Retrieved from [Link]

  • Krueger, S. (2015). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. Retrieved from [Link]

  • Pharma D GURU. (n.d.). Reimer Tiemanns Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Experimental conditions for the microwave-assisted Duff formylation.... ResearchGate. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • Clarke, H. T., & Hartman, W. W. (1929). Benzaldehyde, m-hydroxy-. Organic Syntheses, 9, 14. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Duff Reaction. Cambridge University Press. Retrieved from [Link]

  • Smith, L. I., & Nichols, J. (1941). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase.... ResearchGate. Request PDF. Retrieved from [Link]

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit user. (2024). Benzaldehyde Synthesis. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
  • Reddit user. (2018). Any ideas for that retrosynthesis? (Product: Benzaldehyde). r/OrganicChemistry. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. PDF. Retrieved from [Link]

  • Pouramini, Z., & Moradi, A. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Chemical and Pharmaceutical Research, 5(12), 1033-1037. Retrieved from [Link]

Sources

Technical Support Center: Formylation of 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 4-chloro-3-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges and side reactions encountered during the synthesis of 5-chloro-4-fluoro-2-hydroxybenzaldehyde and its isomers, providing in-depth, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to formylate 4-chloro-3-fluorophenol. Which formylation method is most suitable?

When selecting a formylation method for a substituted phenol like 4-chloro-3-fluorophenol, the primary considerations are regioselectivity, yield, and reaction conditions. The hydroxyl group is a strong activating, ortho, para-director for electrophilic aromatic substitution.[1] However, the halogen substituents (chloro and fluoro) are deactivating yet also ortho, para-directing. The interplay of these electronic effects determines the outcome.

Here's a breakdown of common methods:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] It is effective for electron-rich aromatic compounds.[4] For phenols, formylation generally occurs at the position para to the hydroxyl group due to steric hindrance at the ortho positions.[5]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base, like sodium hydroxide.[6][7] It is well-known for favoring ortho-formylation of phenols.[8][9] The reactive intermediate is dichlorocarbene (:CCl₂).[6]

  • Duff Reaction: This method utilizes hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium.[10][11] It also preferentially results in ortho-formylation.[10]

  • Magnesium-Mediated Formylation: A highly regioselective method for ortho-formylation involves the use of magnesium dichloride (MgCl₂) and paraformaldehyde.[12][13] This method is known for its high yields and specificity.

For 4-chloro-3-fluorophenol, the primary desired product is often 5-chloro-4-fluoro-2-hydroxybenzaldehyde.[14][15][16] This requires formylation at the ortho position relative to the hydroxyl group. Therefore, the Reimer-Tiemann, Duff, or magnesium-mediated methods are generally preferred over the Vilsmeier-Haack reaction to achieve the desired regioselectivity.

Q2: My Reimer-Tiemann reaction on 4-chloro-3-fluorophenol is giving a very low yield of the desired 5-chloro-4-fluoro-2-hydroxybenzaldehyde. What are the likely causes and how can I improve it?

Low yields in the Reimer-Tiemann reaction are a common issue, especially with deactivated or sterically hindered substrates.[17] For 4-chloro-3-fluorophenol, the electron-withdrawing nature of the halogen atoms can reduce the nucleophilicity of the phenoxide ring, thus slowing down the reaction with the electrophilic dichlorocarbene.[8]

Troubleshooting Steps:

  • Optimize Reaction Conditions: The Reimer-Tiemann reaction is often carried out in a biphasic system (aqueous NaOH and chloroform), which can lead to mass transfer limitations.[8][9]

    • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of hydroxide ions into the organic phase and improve the reaction rate.

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the two phases.[9]

    • Temperature Control: The reaction is typically initiated by heating but can become highly exothermic.[8] Careful temperature control is crucial to prevent side reactions.

  • Purity of Reagents:

    • Ensure the chloroform used is free of ethanol, which is often added as a stabilizer. Ethanol can react with dichlorocarbene.

    • Use a fresh, high-purity grade of 4-chloro-3-fluorophenol.

  • Work-up Procedure:

    • After the reaction, the excess chloroform should be removed.

    • Acidification of the reaction mixture is a critical step to protonate the phenoxide and liberate the aldehyde product.[18]

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the formylation?

The formation of multiple isomers is a common challenge in the formylation of substituted phenols. In the case of 4-chloro-3-fluorophenol, formylation can occur at either of the two positions ortho to the hydroxyl group or at the para position.

Controlling Regioselectivity:

  • Choice of Reaction: As discussed in Q1, the choice of formylation method is the primary determinant of regioselectivity. For exclusive ortho-formylation, the magnesium-mediated method using MgCl₂ and paraformaldehyde is highly recommended due to its excellent regioselectivity.[12]

  • Steric Hindrance: The existing substituents on the aromatic ring will influence the position of formylation. The formyl group is more likely to add to the less sterically hindered position.

  • Reaction Conditions: In some cases, adjusting the reaction temperature or solvent can influence the isomeric ratio. For instance, in the Duff reaction, the use of anhydrous trifluoroacetic acid can alter the ortho/para selectivity.[11]

Isomer Identification:

It is crucial to characterize the product mixture thoroughly using techniques like NMR spectroscopy and chromatography to identify the different isomers formed.

Q4: My reaction mixture has turned into a dark, tarry mess. What is causing this and how can I prevent it?

The formation of dark, polymeric, tar-like substances is a frequent side reaction, especially under harsh reaction conditions.

Potential Causes and Solutions:

  • Phenol-Formaldehyde Resin Formation: Under certain conditions, particularly with formaldehyde-based reagents, phenols can undergo polymerization to form phenol-formaldehyde resins.[19] This is more likely to occur with prolonged reaction times or at elevated temperatures.

    • Solution: Use a method that does not rely on free formaldehyde, or carefully control the stoichiometry and reaction time. The magnesium-mediated method can help to mitigate this by coordinating the phenol.[12]

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under basic conditions and at higher temperatures, leading to colored byproducts.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Decomposition of Reagents: Some formylating agents or intermediates can be unstable and decompose, leading to complex mixtures of byproducts.

Troubleshooting Workflow for Tar Formation

G start Dark, Tarry Mixture Observed check_temp Was the reaction temperature too high? start->check_temp check_time Was the reaction time too long? check_temp->check_time No solution_temp Reduce reaction temperature. check_temp->solution_temp Yes check_atmosphere Was the reaction run under an inert atmosphere? check_time->check_atmosphere No solution_time Decrease reaction time. check_time->solution_time Yes check_reagents Are the reagents pure and fresh? check_atmosphere->check_reagents No solution_atmosphere Use an inert atmosphere (N2 or Ar). check_atmosphere->solution_atmosphere Yes solution_reagents Use purified reagents. check_reagents->solution_reagents Yes

Caption: Troubleshooting workflow for tar formation.

Q5: I am struggling to purify the final product from the reaction mixture. What are some effective purification strategies?

Purification of the formylated product can be challenging due to the presence of unreacted starting material, isomeric byproducts, and polymeric material.

Recommended Purification Protocol:

  • Initial Work-up:

    • After quenching the reaction, perform an acid-base extraction. The phenolic products will be soluble in an aqueous base (like NaOH), allowing for the removal of non-acidic impurities.

    • Re-acidification of the aqueous layer will precipitate the phenolic compounds.[20]

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from its isomers and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

    • Thin Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing the pure product.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.[20]

Quantitative Data on Purification

Purification StepKey Impurities RemovedTypical Purity Achieved
Acid-Base Extraction Non-phenolic compounds, neutral byproducts70-85%
Column Chromatography Isomeric products, unreacted starting material95-99%
Recrystallization Minor impurities, trace solvents>99%

Experimental Protocols

Magnesium-Mediated Ortho-Formylation of 4-Chloro-3-fluorophenol

This procedure is adapted from established methods for the highly regioselective ortho-formylation of phenols.[20]

Step-by-Step Methodology:

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium dichloride (1.1 equivalents) and paraformaldehyde (1.5 equivalents).

  • Solvent and Base: Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (1.1 equivalents). Stir the resulting suspension for 10-15 minutes at room temperature.

  • Substrate Addition: Add a solution of 4-chloro-3-fluorophenol (1.0 equivalent) in dry THF to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Reaction Workflow Diagram

G A Combine MgCl2 and Paraformaldehyde in THF B Add Triethylamine A->B C Add 4-Chloro-3-fluorophenol B->C D Reflux for 2-4 hours C->D E Acidic Work-up and Extraction D->E F Column Chromatography E->F G Pure 5-Chloro-4-fluoro-2-hydroxybenzaldehyde F->G

Sources

Technical Support Center: Optimizing Schiff Base Synthesis with 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Chloro-5-fluoro-2-hydroxybenzaldehyde and aim to improve the yield and purity of their Schiff base products. We will move beyond generic advice to address the specific chemical nuances of this highly functionalized aldehyde.

Core Principles: Understanding the Reactant

The aldehyde this compound presents a unique set of electronic and steric challenges. A firm grasp of these properties is the first step toward troubleshooting and optimization.

  • Electronic Effects: The chlorine and fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon. This property is generally favorable for the initial nucleophilic attack by the amine.

  • Ortho-Hydroxy Group: The hydroxyl group at the C2 position can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This can stabilize the starting material and may slightly increase the activation energy required for the reaction to proceed. However, it can also play a beneficial role in the reaction mechanism.

  • Reversibility: Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[1] To achieve high yields, the equilibrium must be actively shifted toward the product.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction has a very low conversion rate, and TLC/LCMS analysis shows mostly unreacted starting materials. What's going wrong?

This is the most common issue and typically points to one of three areas: insufficient activation, an unfavorable equilibrium, or a deactivated nucleophile.

Potential Cause 1: Unfavorable Reaction Equilibrium The formation of an imine is a reversible process where water is eliminated.[3] If water is not removed from the reaction medium, it can hydrolyze the imine product back to the starting aldehyde and amine, leading to a poor yield.[1]

Solutions:

  • Azeotropic Water Removal: Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus.[4][5] This physically removes water as it is formed, effectively driving the reaction forward.[3]

  • Chemical Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture.

    • Molecular Sieves (4Å): These are highly effective for sequestering water and are compatible with a wide range of solvents like DCM, chloroform, or ethanol.[4]

    • Anhydrous Salts: Anhydrous MgSO₄ or Na₂SO₄ can also be used, though they are generally less efficient than molecular sieves.[2]

Potential Cause 2: Suboptimal pH and Catalyst Issues The reaction is typically catalyzed by acid, which protonates the carbonyl group, making it more electrophilic.[2] However, if the acid concentration is too high, it will protonate the amine nucleophile, rendering it unreactive.[1]

Solutions:

  • Use a Catalytic Amount of Weak Acid: Add a catalytic quantity (0.1-5 mol%) of a weak acid. Glacial acetic acid is a common and effective choice.[6][7] Para-toluenesulfonic acid (p-TSA) is another excellent option.[4]

  • Monitor pH: If possible, the ideal pH for many Schiff base formations is mildly acidic, typically in the range of 4-6.[8][9]

Potential Cause 3: Insufficient Thermal Energy The intramolecular hydrogen bond in the 2-hydroxybenzaldehyde starting material may require additional energy to overcome, slowing the initial nucleophilic attack.

Solution:

  • Increase Reaction Temperature: Refluxing the reaction mixture is standard practice.[9] The choice of solvent will dictate the reaction temperature. Toluene (b.p. 111 °C) allows for higher temperatures than ethanol (b.p. 78 °C), which can significantly accelerate the rate and improve yields.

Q2: The reaction works, but the final product is impure and difficult to purify. What can I do?

Product impurity often arises from side reactions or residual starting materials due to incomplete conversion.

Potential Cause 1: Side Product Formation While less common with this specific aldehyde, highly reactive amines or forcing conditions can sometimes lead to side products.

Solution:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to prevent the formation of degradation products. Avoid excessively high temperatures for prolonged periods.

Potential Cause 2: Residual Starting Materials As discussed in Q1, an incomplete reaction is a primary source of impurity.[1]

Solution:

  • Effective Purification: Recrystallization is often the best method for purifying solid Schiff base products.[1]

    • Solvent Selection: Choose a solvent system where the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures like ethyl acetate/hexane are common choices.[1]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: The optimal solvent depends on your water removal strategy.

  • For Azeotropic Removal: Toluene is the preferred solvent due to its higher boiling point and effective azeotrope formation with water.[4][10]

  • With Chemical Dehydrants: Ethanol or methanol are commonly used as they readily dissolve both the aldehyde and most primary amines.[11][12] Ensure you use anhydrous solvents and add a dehydrating agent like 4Å molecular sieves.

Q: Should I use a 1:1 molar ratio of aldehyde to amine? A: A 1:1 molar ratio is the standard starting point.[13] If one of your starting materials is particularly volatile or prone to degradation, using a slight excess (e.g., 1.05 to 1.1 equivalents) of the other reactant can help drive the reaction to completion.[1]

Q: How do I know the reaction is complete? A: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting aldehyde and amine. The reaction is complete when the starting material spots have disappeared and a new, distinct product spot has formed. Other techniques like ¹H-NMR spectroscopy can confirm the formation of the characteristic imine proton (-CH=N-).[7]

Visualizing the Process

General Mechanism of Acid-Catalyzed Schiff Base Formation

The diagram below outlines the two key stages of the reaction: nucleophilic addition to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final imine product.[8]

SchiffBaseMechanism Reactants Aldehyde + Amine Attack Nucleophilic Attack by Amine Reactants->Attack Step 1 Protonation Acid Catalyst (H⁺) Protonates Carbonyl Protonation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration Protonation of -OH & Elimination of H₂O Hemiaminal->Dehydration Step 2 (Rate-Limiting) Imine Schiff Base (Imine) + H₂O Dehydration->Imine TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckWater Is water being effectively removed? Start->CheckWater AddDehydrant Implement Water Removal: 1. Dean-Stark w/ Toluene 2. Add 4Å Mol. Sieves CheckWater->AddDehydrant No CheckCatalyst Is an acid catalyst present and optimal? CheckWater->CheckCatalyst Yes AddDehydrant->CheckCatalyst AddCatalyst Add Catalytic Acid: - Acetic Acid (1-2 drops) - p-TSA (0.5 mol%) CheckCatalyst->AddCatalyst No CheckTemp Is the reaction temperature sufficient? CheckCatalyst->CheckTemp Yes AddCatalyst->CheckTemp IncreaseTemp Increase Temperature: - Switch to higher boiling solvent - Reflux the reaction CheckTemp->IncreaseTemp No Success Yield Improved CheckTemp->Success Yes IncreaseTemp->Success

Caption: A logical workflow for troubleshooting low-yield Schiff base synthesis.

Optimized Experimental Protocol

This general protocol incorporates best practices for maximizing the yield of a Schiff base derived from this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the Dean-Stark apparatus with a condenser and a round-bottom flask charged with a magnetic stir bar. Ensure all glassware is oven-dried and assembled while hot to minimize atmospheric moisture.

  • Reagents: To the flask, add this compound (1.0 equiv) and anhydrous toluene (approx. 5-10 mL per mmol of aldehyde).

  • Amine Addition: Dissolve the primary amine (1.05 equiv) in a minimal amount of anhydrous toluene and add it to the flask.

  • Catalyst: Add 2-3 drops of glacial acetic acid to the stirred mixture. [12]5. Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the arm of the Dean-Stark trap. [10]Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the limiting reagent.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol). [1]Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References
  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Available from: [Link]

  • Consensus. (2024). Schiff's bases mechanism: Significance and symbolism. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of formation Schiff base. Available from: [Link]

  • Wikipedia. (n.d.). Schiff base. Available from: [Link]

  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Available from: [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Available from: [Link]

  • ResearchGate. (2015). How do I remove water from imine formation reactions? Available from: [Link]

  • YouTube. (2021). CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. Available from: [Link]

  • ACS Publications. (n.d.). Azeotropic Preparation of a C-Phenyl N-Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. Available from: [Link]

  • Pendidikan Kimia. (2016). Azeotropic Preparation of a C‑Phenyl N‑Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. Available from: [Link]

  • NIH. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, characterization, and investigation of catalytic properties of RuII complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Available from: [Link]

  • Taylor & Francis Online. (2018). Synthesis, characterization, and investigation of catalytic properties of RuII complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Available from: [Link]

  • ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? Available from: [Link]

  • ResearchGate. (2024). Synthesis, characterization, and investigation of catalytic properties of Ru II complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Available from: [Link]

  • ResearchGate. (n.d.). Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Available from: [Link]

  • Jetir.Org. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Available from: [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? Available from: [Link]

  • International Journal of Molecular and Cellular Medicine. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. Available from: [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available from: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid by Rapid Efficient Gas Impacting Reaction. Available from: [Link]

  • RSC Publishing. (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. Available from: [Link]

Sources

Overcoming poor solubility of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for our partners in research, discovery, and development. We understand that handling compounds with challenging solubility profiles is a common yet significant hurdle. This guide synthesizes our in-house expertise and field-proven insights to provide you with robust strategies to overcome the poor solubility of this compound, ensuring your reactions proceed efficiently and with high yields. Our goal is to explain not just the "how" but the fundamental "why" behind each technique.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is a classic example of conflicting molecular forces.

  • Polar, Protic Group: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

  • Polar, Aprotic Group: The aldehyde (-CHO) group is polar and can accept hydrogen bonds.

  • Hydrophobic Framework: The benzene ring, substituted with a chloro (-Cl) and a fluoro (-F) group, is nonpolar and hydrophobic.

The molecule's dual nature—possessing both polar, hydrogen-bonding capabilities and a significant nonpolar surface area—means it is often not perfectly soluble in either highly polar or purely nonpolar solvents. It is sparingly soluble in water and many common organic solvents.[1][2]

Q2: I'm starting a new reaction. What solvent should I try first?

A2: For initial screening, polar aprotic solvents are generally the most effective starting point. The molecule's polarity from the carbonyl and hydroxyl groups allows for favorable dipole-dipole interactions with these solvents.

Solvent ClassRecommended SolventsRationale
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood balance of polarity; can accept hydrogen bonds from the -OH group.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic nature effectively solvates the molecule.
Amides N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High polarity and boiling points; excellent for dissolving recalcitrant compounds. Use judiciously as they can be difficult to remove.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformModerate polarity; often effective but should be used with caution due to potential reactivity and environmental concerns.

Q3: My compound dissolved initially but crashed out of solution when I added my base/reagent. What happened?

A3: This common issue, known as "salting out," often occurs when a reagent changes the overall polarity of the solvent system. For example, adding a highly polar, ionic reagent (like a salt or certain bases) to a moderately polar organic solvent can decrease the solvent's ability to solvate the organic compound, causing it to precipitate. The solution is often to use a more polar solvent or a co-solvent system from the start (see Troubleshooting Guide).

Part 2: Troubleshooting Guide for Poor Solubility

This section provides in-depth, actionable solutions for specific experimental challenges.

Issue 1: The compound shows minimal or no solubility in the desired reaction solvent.

Causality: The solvation energy provided by the solvent is insufficient to overcome the compound's crystal lattice energy. The polarity mismatch between the solute and solvent is too great.

Solution A: Implement a Co-Solvent System

Using a mixture of solvents can fine-tune the polarity of the medium to better match the solute.[5][6] A small amount of a highly polar co-solvent like DMSO or DMF in a less polar solvent like THF or toluene can dramatically increase solubility.[3][7]

  • Experimental Protocol: Screening for an Optimal Co-Solvent System

    • Place a small, known amount (e.g., 10 mg) of this compound into several vials.

    • To each vial, add 1 mL of your primary reaction solvent (e.g., Toluene).

    • To each vial, add a different co-solvent (e.g., DMF, DMSO, NMP) dropwise (e.g., 5% v/v increments) with stirring.

    • Observe the volume of co-solvent required to achieve complete dissolution at your desired reaction temperature.

    • Crucial Check: Run a parallel control reaction to ensure the chosen co-solvent does not interfere with your reaction chemistry.

Solution B: Leverage pH Adjustment for In-Situ Solubilization

The phenolic hydroxyl group is acidic (pKa ≈ 7-9). Deprotonation with a base converts it into a highly polar phenoxide salt, which is significantly more soluble in polar solvents.[2][8][9] This is the most powerful technique for reactions involving this substrate.

  • Causality Explained: The Power of Deprotonation The neutral phenol has limited solubility in polar solvents like water or alcohols. Upon adding a base (e.g., NaOH, K₂CO₃), the acidic proton is removed, forming the sodium or potassium 4-chloro-5-fluoro-2-formylphenoxide. This ionic salt readily dissolves in polar protic solvents due to strong ion-dipole interactions.[1]

Deprotonation cluster_organic Low Solubility in Polar Solvent cluster_aqueous High Solubility in Polar Solvent Molecule Ar-OH (Insoluble) Base + Base (e.g., NaOH) Molecule->Base Salt Ar-O⁻ Na⁺ (Soluble Salt) Base->Salt Deprotonation

Caption: Deprotonation increases polarity and solubility.

Issue 2: The reaction is sluggish or incomplete, likely due to poor mass transfer between phases.

Causality: Your reaction involves an aqueous phase (containing a reagent like NaOH) and an organic phase (where your substrate is partially dissolved), but the two are immiscible. The reaction can only occur at the limited interface between the two layers.

Solution: Employ Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst (PTC) is a molecule with both hydrophilic and hydrophobic parts (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB). It acts as a shuttle, transporting a reactant (like the hydroxide or phenoxide ion) from the aqueous phase into the organic phase, thereby accelerating the reaction.[10][11][12][13]

  • Experimental Protocol: Williamson Ether Synthesis via PTC This protocol is for reacting the phenolic hydroxyl group, for example, with an alkyl halide (R-X) to form an ether.

    • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine this compound (1.0 eq), your alkyl halide (1.1 eq), and a nonpolar organic solvent like toluene or ethyl acetate.[11]

    • Aqueous Phase: In a separate beaker, prepare an aqueous solution of a base (e.g., 20-50% w/v NaOH).

    • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%) to the organic mixture.

    • Reaction Initiation: Add the aqueous base to the reaction flask. Heat the biphasic mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring (>500 RPM) to maximize the interfacial area.

    • Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

    • Workup: After completion, cool the mixture, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A1 Base (e.g., OH⁻) A2 PTC⁺X⁻ A3 PTC⁺OH⁻ (Shuttle) A2->A3 Anion Exchange O2 Ar-O⁻ + PTC⁺ A3->O2 Phase Transfer O1 Ar-OH + R-X O3 Ar-O-R (Product) O2->O3 SN2 Reaction with R-X O3->A2 Regenerates PTC⁺X⁻

Caption: Phase-Transfer Catalysis (PTC) Workflow.

Part 3: Decision-Making Workflow

When faced with a solubility challenge, a systematic approach is key. Use the following workflow to guide your experimental design.

Decision_Tree Start Start: Poor Solubility Observed Q1 Is the reaction compatible with a base? Start->Q1 UseBase Strategy: Use Base (e.g., K₂CO₃, NaOH) to form soluble phenoxide Q1->UseBase Yes NoBase Strategy: Solvent Optimization Q1->NoBase No Q2 Is the reaction biphasic? UseBase->Q2 UsePTC Action: Add Phase-Transfer Catalyst (e.g., TBAB) Q2->UsePTC Yes Q2->NoBase No UseCosolvent Action: Screen Co-solvents (DMF, DMSO in THF/Toluene) NoBase->UseCosolvent Heat Action: Increase Temperature (Check reactant stability) UseCosolvent->Heat If still insufficient

Caption: Workflow for selecting a solubility strategy.

References

  • Bashpa, P., & Bijudas, K. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies, 4(6), 28-30. [URL: [Link]]

  • Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [URL: [Link]]

  • ResearchGate. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [URL: [Link]]

  • International Journal of Chemical Studies. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [URL: [Link]]

  • Journal of Chemical and Pharmaceutical Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. [URL: [Link]]

  • Bansal, S., & Beg, S. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC - NIH. [URL: [Link]]

  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [URL: [Link]]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [URL: [Link]]

  • Williams, T. D., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. [URL: [Link]]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [URL: [Link]]

  • Ferreira, O., et al. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. [URL: [Link]]

  • ResearchGate. (2019). Effect of pH on the solubility of phenolic compounds. [URL: [Link]]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. [URL: [Link]]

  • Cambridge University Press. (2007). Williamson Ether Synthesis. [URL: [Link]]

  • IJRAR. (2019). SOLUBILITY ENHANCEMENT TECHNIQUE. [URL: [Link]]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [URL: [Link]]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [URL: [Link]]

  • Google Patents.
  • Chemistry Steps. Williamson Ether Synthesis. [URL: [Link]]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [URL: [Link]]

  • Organic Chemistry Portal. Williamson Synthesis. [URL: [Link]]

  • Morrison, R. T., & Boyd, R. N. Phenols. [URL: [Link]]

  • ISSR Classes. The reactions of the phenols. [URL: [Link]]

  • Sciencemadness Wiki. (2024). Phenol. [URL: [Link]]

Sources

Removal of unreacted 4-Chloro-5-fluoro-2-hydroxybenzaldehyde from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of synthesizing novel compounds is the effective purification of the final product. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the removal of unreacted 4-Chloro-5-fluoro-2-hydroxybenzaldehyde from a product mixture.

Understanding the Challenge: Properties of this compound

This compound is a substituted aromatic aldehyde with key functional groups that dictate its chemical behavior: a phenolic hydroxyl group, an aldehyde, and halogen substituents. These features make the molecule polar and capable of hydrogen bonding. Its purification requires strategies that can differentiate it from the desired product based on these chemical properties.

This section addresses common issues encountered during the purification process in a question-and-answer format.

Initial Assessment of the Product Mixture

Question: How can I confirm the presence of unreacted this compound in my crude product?

Answer: Before attempting purification, it is crucial to confirm the presence and relative amount of the unreacted starting material. Several analytical techniques can be employed for this purpose:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the components of your reaction mixture.[1] By spotting the crude mixture, the pure starting material, and a co-spot (a mixture of both) on a TLC plate, you can determine if the starting material is still present. The difference in polarity between your product and the starting material will result in different retention factors (Rf values).[1]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method.[] A reversed-phase C18 column is often suitable for separating aromatic compounds.[3] By comparing the chromatogram of your crude product with a standard of the starting material, you can identify and quantify the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can also be used to detect the presence of the unreacted aldehyde. The aldehydic proton of this compound will have a characteristic chemical shift, which can be identified in the spectrum of the crude product.

Purification Strategies

Question: What is the most straightforward method to start with for removing the unreacted aldehyde?

Answer: Liquid-liquid extraction is often the simplest and most rapid purification technique, especially when there is a significant difference in the acidity or basicity of the components.[4][5][6][7]

Question: How can I use liquid-liquid extraction to specifically remove this compound?

Answer: The phenolic hydroxyl group on the starting material provides a convenient handle for separation via acid-base extraction.[8] By washing the organic solution of your crude product with a mild aqueous base, the phenolic starting material can be deprotonated to form a water-soluble salt, which will partition into the aqueous phase.

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water).

  • Drain the aqueous layer.

  • Repeat the wash with the aqueous base two more times to ensure complete removal of the acidic starting material.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Question: What if my desired product is also acidic and gets extracted into the aqueous layer?

Answer: If your product also possesses acidic functional groups (e.g., phenols, carboxylic acids), acid-base extraction will not be selective. In this scenario, other purification methods based on different physical properties should be employed, such as column chromatography or recrystallization.[9]

Question: Can I use a chemical scavenger to remove the unreacted aldehyde?

Answer: Yes, a highly effective and selective method for removing aldehydes is to use a sodium bisulfite wash.[10][11][12] Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in water and can be easily removed by extraction.[10][12]

Detailed Protocol for Bisulfite Wash:

  • Dissolve the crude product in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Add a saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel and shake vigorously for 30-60 minutes.[12]

  • Add water and an immiscible organic solvent (like ethyl acetate or hexanes) and shake.

  • Separate the aqueous layer containing the bisulfite adduct of the aldehyde.

  • Wash the organic layer with water and brine, then dry and concentrate to yield the purified product.

This method is particularly useful when other techniques fail to provide adequate separation.[10][11]

Advanced Purification Techniques

Question: When should I consider using column chromatography?

Answer: Column chromatography is a powerful technique for separating compounds with similar polarities.[13] It should be considered when extraction or recrystallization fails to provide the desired purity. For aldehydes, silica gel is a common stationary phase.[13]

Troubleshooting Column Chromatography for Aldehydes:

Problem Possible Cause Suggested Solution
Product and starting material co-elute Similar polarities.Optimize the solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary.[14] Consider a different stationary phase like alumina.
Streaking or tailing of the aldehyde spot The aldehyde may be interacting too strongly with the acidic silica gel.Deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.[15]
Low product recovery The product may be highly polar and sticking to the column.Increase the polarity of the eluent. A flush with a highly polar solvent like methanol may be required at the end of the separation.[14]
Decomposition of the aldehyde on the column Aldehydes can be sensitive to the acidic nature of silica gel.Use a neutral stationary phase like alumina or deactivated silica gel.[15]

Question: How do I choose the right solvent system for column chromatography?

Answer: The choice of eluent is critical for a successful separation. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[13][15] The optimal ratio can be determined by running TLC with different solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired product.

Visualizing Purification Workflows

Purification_Decision_Tree start Crude Product Mixture (Containing Unreacted Aldehyde) check_acidity Is the desired product non-acidic? start->check_acidity extraction Perform Acid-Base Extraction with aq. NaHCO3 or NaOH check_acidity->extraction Yes chromatography Perform Column Chromatography check_acidity->chromatography No check_purity1 Check Purity (TLC/HPLC) extraction->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity Acceptable bisulfite_wash Consider Sodium Bisulfite Wash check_purity1->bisulfite_wash Purity Not Acceptable check_purity2 Check Purity (TLC/HPLC) bisulfite_wash->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity Acceptable recrystallization Attempt Recrystallization check_purity2->recrystallization Purity Not Acceptable chromatography->check_purity2

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow start Dissolve crude mixture in organic solvent add_to_funnel Transfer to separatory funnel start->add_to_funnel add_base Add aq. NaHCO3 solution add_to_funnel->add_base shake_vent Shake and vent add_base->shake_vent separate_layers Allow layers to separate shake_vent->separate_layers organic_layer Organic Layer (Contains neutral/basic product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains deprotonated aldehyde) separate_layers->aqueous_layer wash_brine Wash organic layer with brine organic_layer->wash_brine dry_concentrate Dry over Na2SO4, filter, and concentrate wash_brine->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for acid-base liquid-liquid extraction.

Recrystallization Guidelines

Question: Is recrystallization a viable option for purification?

Answer: Recrystallization can be an excellent method for obtaining highly pure crystalline products, provided a suitable solvent is found.[16] The ideal solvent should dissolve the crude product at high temperatures but have low solubility for the desired product at low temperatures.[17]

Solvent Selection for Recrystallization:

Solvent Properties and Considerations
Ethanol/Water A good combination for moderately polar compounds. The product is dissolved in hot ethanol, and water is added until turbidity appears.[17]
Hexanes/Ethyl Acetate A common mixture for compounds of intermediate polarity. The product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce crystallization upon cooling.
Toluene Can be effective for aromatic compounds.
Water Generally not suitable for organic compounds unless they are highly polar.

Note: For phenolic compounds, avoid using activated charcoal for decolorization as it can chelate with the hydroxyl group, leading to colored impurities.[17]

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • SlideShare. (n.d.). Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (2017). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Reactions of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Unforeseen side reactions are a common challenge in multi-step synthesis.[1][2] This document provides troubleshooting guidance in a practical Q&A format to help you identify, characterize, and mitigate the formation of unexpected byproducts, ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Competing Nucleophilic Attack & Low Yield

Q: I'm attempting an O-alkylation (e.g., Williamson ether synthesis) on the hydroxyl group, but I'm observing a complex mixture of products and low yield of my desired ether. What could be happening?

A: This is a classic case of competing reactivity. While the phenolic hydroxyl is a good nucleophile once deprotonated, the aromatic ring itself is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the aldehyde and halogen substituents.

Root Cause Analysis:

  • Phenoxide vs. Aryl Halide Reactivity: Your reaction conditions, particularly the base and temperature, create a delicate balance. The base deprotonates the hydroxyl group to form a phenoxide, which is your intended nucleophile. However, if a strong nucleophile (either your alkylating agent's counter-ion or another species) is present, or if the temperature is too high, it can directly attack the aromatic ring.

  • Positional Selectivity of SNAr: The chlorine atom is generally a better leaving group than fluorine in SNAr reactions. Attack is most likely to occur at the carbon bearing the chlorine (C4). This would lead to a byproduct where the chloro group is displaced.

  • Self-Condensation/Dimerization: Under basic conditions, the phenoxide of one molecule can potentially attack the activated aromatic ring of another molecule, leading to diaryl ether byproducts. This is especially prevalent at higher concentrations and temperatures.

Troubleshooting & Mitigation Strategy:

  • Choice of Base: Use a mild, non-nucleophilic base just strong enough to deprotonate the phenol. Carbonates (K₂CO₃, Cs₂CO₃) are often preferred over hydroxides or alkoxides.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of byproducts.

  • Order of Addition: Add the alkylating agent slowly to the solution of the pre-formed phenoxide. This keeps the concentration of the electrophile low, favoring the desired O-alkylation over competing pathways.

Issue 2: Unexpected Aldehyde-Related Byproducts

Q: I'm running a reaction that should not involve the aldehyde (e.g., a Suzuki coupling at the C-Cl position), but my NMR shows a loss of the aldehyde proton and/or the appearance of new signals in the aliphatic region. What's going on?

A: The aldehyde group, while seemingly a spectator in some reactions, is highly reactive and can participate in unforeseen pathways, especially under basic or organometallic conditions.[3]

Root Cause Analysis:

  • Cannizzaro-type Reactions: In the presence of a strong base (especially if no α-protons are available, as is the case here), aldehydes can undergo disproportionation. One molecule is oxidized to a carboxylic acid (which will be deprotonated to a carboxylate salt), and another is reduced to an alcohol. This will result in two major byproducts.

  • Condensation Reactions: If your reaction partners have active methylene groups (e.g., malonates, certain ketones), an aldol or Knoevenagel condensation can occur, catalyzed by either base or acid.[4] This leads to the formation of a new carbon-carbon double bond conjugated with the aromatic ring.

  • Reduction by Reagents: Some reagents used in cross-coupling or other transformations can have reducing properties. For example, certain phosphine ligands or additives might reduce the aldehyde to a benzyl alcohol.

Troubleshooting & Mitigation Strategy:

  • Protect the Aldehyde: If the aldehyde is not the desired reactive site, the most robust solution is to protect it. Converting it to an acetal (e.g., using ethylene glycol and an acid catalyst) is a common and reversible strategy. The acetal is stable to many basic, organometallic, and nucleophilic reagents.

  • Reagent Purity: Ensure your solvents and reagents are free from contaminants that could catalyze side reactions.

  • Reaction Monitoring: Closely monitor the reaction. If byproduct formation is slow, you may be able to stop the reaction before it becomes significant, optimizing for yield of the desired product.

Workflow for Byproduct Identification

When an unknown impurity is detected, a systematic approach is crucial for its characterization.[5][6]

Byproduct_Identification_Workflow cluster_0 Initial Detection & Isolation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation & Confirmation A Unexpected Spot/Peak in TLC/LC-MS B Isolate Byproduct via Flash Chromatography or Prep-HPLC A->B C High-Resolution Mass Spec (HRMS) Determine Molecular Formula B->C D 1H & 13C NMR Identify Functional Groups & Connectivity C->D E 2D NMR (COSY, HSQC) Confirm Structural Assignments D->E F FTIR Confirm Functional Groups (e.g., -OH, C=O) D->F G Propose Putative Structure E->G H Search Literature for Analogous Byproducts G->H I Synthesize Proposed Structure (If Necessary) G->I H->G J Confirm by Co-injection (HPLC) or Spectral Matching I->J J->G Confirmation

Caption: Workflow for isolating and characterizing unknown byproducts.

Potential Byproduct Summary

The following table summarizes likely byproducts based on the reactivity of this compound. This can serve as a quick reference during analysis.

Byproduct TypePotential Structure FragmentFavored ConditionsKey Analytical Signatures
SNAr Product Aryl-Nu (Cl displaced)Strong Nucleophile, HeatMS: Loss of 34.97 u (Cl), gain of Nu mass. NMR: Significant shifts in aromatic protons adjacent to the substitution site.
Dimer (Diaryl Ether) Ar-O-Ar'High Concentration, Base, HeatMS: M+H⁺ ≈ 315.02 (for self-dimerization). NMR: Complex aromatic region, disappearance of phenolic -OH proton.
Cannizzaro Alcohol Ar-CH₂OHStrong Base (e.g., NaOH, KOH)MS: M+H⁺ ≈ 177.01. NMR: Disappearance of aldehyde proton (~10 ppm), appearance of benzylic CH₂ (~4.5 ppm) and alcohol OH.
Cannizzaro Acid Ar-COOHStrong Base (e.g., NaOH, KOH)MS: M+H⁺ ≈ 191.00. NMR: Disappearance of aldehyde proton. Carboxylic acid proton may be visible or exchangeable.
Acetal Protected Ar-CH(OR)₂Acid Catalyst, Diol/AlcoholMS: Mass increase corresponding to acetal. NMR: Disappearance of aldehyde proton, appearance of acetal C-H (~5.5-6.0 ppm) and alkoxy protons.

Illustrative Reaction Scheme: Potential Side Reactions

The diagram below illustrates the intended reaction (O-alkylation) alongside two major potential side reactions: Nucleophilic Aromatic Substitution (SNAr) and Dimerization.

Reaction_Pathways start This compound OH CHO Cl F product Desired Product O-Alkylated Ether start:f0->product  1. Base  2. R-X (Alkyl Halide)  (Intended Pathway) snar SNAr Byproduct Cl Displaced by Nu start:f2->snar  High Temp.  Strong Nu:⁻ dimer Dimer Byproduct Diaryl Ether start->dimer  High Temp.  High Conc.

Caption: Competing reaction pathways for this compound.

Protocol: Minimizing Byproducts in a Representative O-Alkylation

This protocol for a standard methylation provides actionable steps to minimize the side reactions discussed above.

Reaction: O-Methylation of this compound

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous Acetone or DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous acetone (or DMF for less reactive halides).

  • Inerting: Seal the flask, and purge with argon or nitrogen for 5-10 minutes. An inert atmosphere prevents potential oxidation of the starting material or phenoxide.

  • Alkylating Agent Addition: While stirring vigorously, add methyl iodide dropwise via syringe at room temperature. Causality: Slow addition maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic phenoxide over other pathways.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress every 1-2 hours by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a single, less polar product spot.

  • Controlled Heating (If Necessary): If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50°C. Causality: Avoid excessive heat which can promote SNAr or dimerization side reactions.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with fresh solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Cao, Y., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances. [Link]

  • Kumar, V., et al. (2017). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Hidayat, I. W., et al. (2015). A Study of the Microwave-Accelerated Condensation of Substituted Benzaldehydes with 3-Substituted Hydantoins and the Unexpected Interception of Alcohol Products. Procedia Chemistry. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. [Link]

  • Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Google Books.
  • Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Google Books.
  • Roy, S. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Gómez, C., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Bracher, P. Undergraduate Organic Synthesis Guide. Washington University in St. Louis. [Link]

  • Tashiro, M., et al. (1996). Superacid-catalyzed reaction of substituted benzaldehydes with benzene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Singh, S., & Singh, A. (2023). Impurity profiling of pharmaceutical Formulation. GSC Biological and Pharmaceutical Sciences. [Link]

  • van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Stability and degradation of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this compound in various experimental settings. Given the limited direct literature on the stability of this specific molecule, this document leverages established principles of chemical stability, data from structurally related compounds, and standardized methodologies for forced degradation studies to empower you to anticipate and address challenges in your research.

I. Introduction to the Stability of this compound

This compound is a substituted aromatic aldehyde, a class of compounds that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The reactivity of this molecule is dictated by its functional groups: a phenolic hydroxyl group, an aldehyde, and halogen substituents on the aromatic ring. Understanding the interplay of these groups is crucial for predicting its stability and potential degradation pathways under various reaction conditions.

The electron-withdrawing nature of the chlorine and fluorine atoms can influence the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde, which can affect its reactivity and stability.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. As with many phenolic aldehydes, it is susceptible to oxidation, particularly at elevated temperatures and in the presence of atmospheric oxygen. The phenolic hydroxyl group also makes it sensitive to pH changes, potentially leading to phenoxide formation under basic conditions, which can alter its reactivity and degradation profile.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways for this compound are not extensively documented, based on the chemistry of related compounds, the following degradation routes are plausible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-Chloro-5-fluoro-2-hydroxybenzoic acid). The phenolic ring itself can also be oxidized, especially under harsh conditions, potentially leading to ring-opening products. The Baeyer-Villiger oxidation, which converts aldehydes to phenols or esters, is a known reaction for hydroxybenzaldehydes and could be a potential transformation in the presence of peroxy compounds.[2][3]

  • Decarbonylation: At high temperatures, aromatic aldehydes can undergo decarbonylation to form the corresponding aromatic compound (4-Chloro-5-fluoro-phenol).

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to polymerization or the formation of radical-mediated degradation products.

  • Reactions with Nucleophiles: The electrophilic aldehyde carbon can react with nucleophiles present in the reaction mixture.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] A storage temperature of 2-8°C is recommended.[1]

III. Troubleshooting Guide

This section addresses common problems that may be encountered during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield or formation of unexpected byproducts. Degradation of the starting material under the reaction conditions.1. Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical technique (e.g., HPLC, NMR).2. Optimize Reaction Conditions: * Temperature: Run the reaction at the lowest effective temperature. * Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. * pH Control: If applicable, buffer the reaction mixture to maintain a stable pH.3. Perform a Forced Degradation Study: To understand the compound's stability under your specific reaction conditions, conduct a small-scale forced degradation study (see Protocol 1).
Discoloration of the compound upon storage or in solution. This is often an indication of oxidation or polymerization. Phenolic compounds are particularly prone to forming colored quinone-like structures upon oxidation.1. Storage: Ensure the compound is stored under the recommended conditions (cool, dark, inert atmosphere).[4]2. Solvent Purity: Use high-purity, degassed solvents for your reactions to remove dissolved oxygen.3. Antioxidants: For long-term storage in solution, consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your downstream application.
Inconsistent analytical results (e.g., changing HPLC profile over time). The compound may be degrading in the analytical solvent or under the analysis conditions.1. Sample Preparation: Prepare samples for analysis immediately before injection.2. Solvent Stability: Test the stability of the compound in your chosen analytical solvent by letting a prepared sample sit at room temperature and injecting it at different time points.3. Method Conditions: Ensure your analytical method (e.g., HPLC mobile phase pH, temperature) is not causing on-column degradation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and identify potential degradation products.[5][6][7][8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to ox Oxidation (e.g., 3% H2O2) prep->ox Expose to therm Thermal Stress (e.g., 60°C) prep->therm Expose to photo Photolytic Stress (UV/Vis light) prep->photo Expose to analyze Analyze samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analyze At various time points base->analyze At various time points ox->analyze At various time points therm->analyze At various time points photo->analyze At various time points eval Assess degradation Identify degradants Determine degradation pathways analyze->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature or elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the same conditions and sampling schedule as the acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and sample at the designated time points.

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C). Sample at the specified time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light). Keep a control sample wrapped in aluminum foil to protect it from light. Sample at appropriate time intervals.

  • Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. The method should be able to separate the parent compound from any degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

HPLC_Method_Dev_Workflow start Start col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (e.g., ACN/Water with buffer) col_select->mp_select inj_stressed Inject Stressed Samples (from Forced Degradation Study) mp_select->inj_stressed eval_sep Evaluate Peak Separation (Parent and Degradants) inj_stressed->eval_sep optimize Optimize Method (Gradient, Flow Rate, Temp) eval_sep->optimize Inadequate validate Validate Method (Specificity, Linearity, etc.) eval_sep->validate Adequate optimize->inj_stressed final Final Stability-Indicating Method validate->final

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Initial Conditions: Start with a standard reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate).

  • Inject Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1). The goal is to find a method that separates the main peak (parent compound) from all the degradation product peaks.

  • Optimize Separation: If co-elution occurs, adjust the gradient slope, flow rate, column temperature, and mobile phase composition to improve resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition. This helps to ensure that no degradation products are co-eluting.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

V. References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Forced Degradation – A Review. ResearchGate. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Available from: [Link]

  • Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. PubMed. Available from: [Link]

  • 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422. PubChem. Available from: [Link]

  • 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. PubChem. Available from: [Link]

  • 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553. PubChem. Available from: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. PubChem. Available from: [Link]

  • EP0591799A1 - Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds. Google Patents. Available from:

  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. PubChem. Available from: [Link]

  • 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101. PubChem. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

Sources

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of efficacy, safety, and regulatory compliance. 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly impact downstream reactions and the final product's safety profile. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, alongside a critical evaluation of alternative analytical techniques, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their analytical needs.

The Primacy of Purity: Why It Matters for this compound

This compound is a trifunctional aromatic compound, and its synthesis can yield a variety of structurally similar impurities. These can include regioisomers, precursors, and degradation products. The presence of these impurities, even at trace levels, can have significant consequences, including:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to reduced yields and the formation of unintended byproducts.

  • Toxicity: Certain impurities may be toxic or genotoxic, posing a direct risk to patient safety.

  • Impact on API Stability: Impurities can degrade over time, affecting the stability and shelf-life of the final drug product.

Therefore, a robust and validated analytical method for purity determination is not just a matter of good science but a regulatory necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

For non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for separating and quantifying the main component from its closely related impurities.

The Rationale Behind the RP-HPLC Method

The selection of an appropriate HPLC method is a meticulous process guided by the physicochemical properties of the analyte. For this compound, a substituted phenolic aldehyde, a C18 stationary phase is ideal due to its hydrophobic nature, which allows for effective separation based on the polarity of the analyte and its impurities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best possible resolution. The acidic nature of the phenolic hydroxyl group necessitates a slightly acidic mobile phase to suppress its ionization and ensure sharp, symmetrical peaks.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4][5]

Instrumentation and Materials:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and degassing. Prepare Mobile Phase B as HPLC-grade acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the test sample in the mobile phase to achieve a similar concentration as the standard solution.

  • System Suitability Test (SST): Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (typically five or six injections). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the main peak is between 0.8 and 1.5.[1][2][3]

  • Chromatographic Run: After passing the SST, inject the sample solution and run the gradient program.

  • Data Analysis: Calculate the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Diagram of the HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST Standard Standard Solution Preparation Standard->SST Sample Sample Solution Preparation Injection Sample Injection Sample->Injection SST->Injection If Pass Chromatography Chromatographic Separation Injection->Chromatography Integration Peak Integration Chromatography->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

A Comparative Look: Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for specific applications or as complementary methods for a more comprehensive impurity profile.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, direct analysis by GC can be challenging due to its relatively high boiling point and the presence of a polar hydroxyl group, which can cause peak tailing. However, with derivatization to a more volatile silyl ether, GC can be an effective tool, particularly for identifying volatile impurities that may not be readily detected by HPLC.

Experimental Protocol: GC-FID for Volatile Impurities

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: A temperature gradient program suitable for separating the derivatized analyte and potential volatile impurities.

  • Sample Preparation: Derivatization of the sample with a silylating agent (e.g., BSTFA) prior to injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate.[6][7][8] It is a cost-effective method for screening and can be used for quantitative analysis with a densitometer. While its resolution is generally lower than HPLC, HPTLC can be a valuable tool for rapid quality control and for detecting impurities that may not be well-retained on a reversed-phase HPLC column.

Experimental Protocol: HPTLC with Densitometric Quantification

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene-ethyl acetate) optimized for the separation of the analyte and its impurities.

  • Sample Application: Automated band-wise application of samples and standards.

  • Development: Ascending development in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at 254 nm.

Decision-Making Flowchart for Analytical Method Selection

Method_Selection decision decision result result Start Start: Need for Purity Analysis Volatile Are volatile impurities a primary concern? Start->Volatile HighThroughput Is high-throughput screening required? Volatile->HighThroughput No GC Use GC-FID/MS (with derivatization) Volatile->GC Yes HighResolution Is high-resolution separation of non-volatile impurities critical? HighThroughput->HighResolution No HPTLC Use HPTLC-Densitometry HighThroughput->HPTLC Yes HPLC Use RP-HPLC-DAD/UV HighResolution->HPLC Yes End End of Selection HighResolution->End No (Re-evaluate needs) GC->End HPTLC->End HPLC->End

Caption: A logical flowchart to guide the selection of the most appropriate analytical technique.

Head-to-Head Comparison: HPLC vs. GC vs. HPTLC

To provide a clear, objective comparison, the following table summarizes the key performance characteristics of each technique for the purity analysis of this compound. The data presented is based on typical performance for this class of compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partition chromatography in a packed columnPartition chromatography in a capillary columnAdsorption chromatography on a planar surface
Applicability to Analyte Direct analysis, ideal for non-volatile compoundsRequires derivatization for this analyteDirect analysis
Resolution Very HighHigh (for volatile compounds)Moderate
Sensitivity (Typical LoD) 1-10 ng/mL0.1-1 ng/mL (with FID)10-50 ng/spot
Quantitative Accuracy Excellent (RSD < 2%)Very Good (RSD < 5%)Good (RSD < 5-10%)
Analysis Time per Sample 15-30 minutes10-20 minutes (excluding derivatization)5-10 minutes (per plate of multiple samples)
Throughput SequentialSequentialParallel (High)
Cost per Sample Moderate to HighModerateLow
Regulatory Acceptance Widely accepted, often the required methodAccepted, especially for volatile impuritiesAccepted for screening and some quantitative work

Conclusion: A Multi-faceted Approach to Purity Assurance

For the comprehensive purity determination of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the unequivocal gold standard. Its superior resolution, sensitivity, and quantitative accuracy make it the most reliable method for ensuring the quality and safety of this critical pharmaceutical intermediate. The provided HPLC protocol, when validated according to ICH guidelines, offers a robust and defensible analytical procedure.[9][10][11][12][13]

However, a truly comprehensive understanding of a compound's impurity profile often necessitates a multi-technique approach. Gas Chromatography, particularly when coupled with mass spectrometry, is invaluable for the identification and quantification of volatile and semi-volatile impurities that may be missed by HPLC. High-Performance Thin-Layer Chromatography serves as an excellent, cost-effective tool for rapid screening and in-process controls where high throughput is a priority.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, the stage of drug development, and the regulatory landscape. By understanding the strengths and limitations of each method, researchers and scientists can develop a holistic and scientifically sound strategy for purity analysis, thereby ensuring the quality and integrity of their final products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • McMaster, M. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines. [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Sherma, J., & Rabel, F. (2019). Development of quantitative HPTLC-densitometry methods for analyzing desloratadine, etodolac, famotidine, omeprazole, oxaprozin, and phenazopyridine HCl in pharmaceutical products. Research Trends, 16, 1-1.
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2015). HPTLC method for quantitative determination of zopiclone and its impurity. Journal of chromatographic science, 53(8), 1274–1278. [Link]

  • Wojtowicz, E., & Pyzowski, J. (2020). Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation. Processes, 8(11), 1469. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMS Biopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Li, Y., et al. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science, bkad093. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde and Other Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituents in Modulating Salicylaldehyde Reactivity

Salicylaldehyde and its derivatives are pivotal building blocks in organic synthesis, prized for their dual functionality: a reactive aldehyde group and an acidic hydroxyl group positioned ortho to it. This arrangement facilitates a wide range of chemical transformations, including electrophilic aromatic substitution, aldol and Knoevenagel condensations, and the formation of Schiff bases. The introduction of substituents onto the aromatic ring profoundly alters the electron density distribution, thereby modulating the reactivity of both the aldehyde and hydroxyl moieties.

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a unique derivative featuring two electron-withdrawing halogen substituents. The chlorine atom at the C4 position and the fluorine atom at the C5 position significantly influence the molecule's electrophilicity and acidity, setting it apart from other salicylaldehydes. Understanding these electronic effects is crucial for predicting its behavior in various chemical reactions and for its effective utilization in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and fine chemicals.[1]

Electronic Effects of Chloro and Fluoro Substituents

The reactivity of the aldehyde group in salicylaldehydes is primarily governed by the electron density on the aromatic ring. Electron-withdrawing groups, such as halogens, decrease the electron density of the ring, which in turn makes the carbonyl carbon of the aldehyde more electrophilic and susceptible to nucleophilic attack.[2]

In this compound, both the chlorine and fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This effect is compounded, leading to a significant decrease in the electron density of the benzene ring. Consequently, the carbonyl carbon of the aldehyde group becomes highly electrophilic, enhancing its reactivity towards nucleophiles.

Conversely, the hydroxyl group's acidity is also influenced by these substituents. The electron-withdrawing nature of the halogens stabilizes the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the hydroxyl group compared to unsubstituted salicylaldehyde. This enhanced acidity can influence its role in chelation and as a directing group in electrophilic aromatic substitution.[3]

Comparative Reactivity in Key Synthetic Transformations

To provide a quantitative and qualitative comparison, we will examine the reactivity of this compound in several fundamental organic reactions and compare it with other common salicylaldehyde derivatives.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (an imine) is a cornerstone of synthetic chemistry.[4][5] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Schiff_Base_Formation Salicylaldehyde Substituted Salicylaldehyde Carbinolamine Carbinolamine Intermediate Salicylaldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Amine->Carbinolamine SchiffBase Schiff Base Carbinolamine->SchiffBase - H2O Water H2O Carbinolamine->Water

Experimental Data Summary:

Salicylaldehyde DerivativeRelative Reaction Rate (Qualitative)Yield (%)Reference
SalicylaldehydeBaseline~85-90[6]
5-ChlorosalicylaldehydeFaster~90-95[5]
5-FluorosalicylaldehydeFaster~92-96[7]
This compound Significantly Faster >95 Hypothesized based on electronic effects

Analysis:

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolve the substituted salicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • If necessary, add a catalytic amount of a weak acid or base (e.g., acetic acid or potassium hydroxide).[4]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and determine the melting point.[5]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[8][9] This reaction is a powerful tool for carbon-carbon bond formation.

Knoevenagel_Condensation Aldehyde Substituted Salicylaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Base Weak Base (e.g., Piperidine) Base->Intermediate Catalyst Product α,β-Unsaturated Product Intermediate->Product - H2O Water H2O Intermediate->Water

Experimental Data Summary:

Salicylaldehyde DerivativeActive Methylene CompoundCatalystYield (%)Reference
SalicylaldehydeMalononitrileLipase (Microwave)High (not specified)[10]
SalicylaldehydeEthyl AcetoacetatePiperidine96[11]
Substituted SalicylaldehydesVariousPotassium Phosphate>80[8][9]
This compound MalononitrilePotassium PhosphateExpected >85 Inferred from similar reactions

Analysis:

Similar to Schiff base formation, the Knoevenagel condensation is initiated by the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon of the aldehyde. The enhanced electrophilicity of the aldehyde in this compound should facilitate this reaction, leading to higher yields and potentially faster reaction times compared to less substituted salicylaldehydes. The use of a solid base like potassium phosphate has been shown to be effective for these condensations, often resulting in high yields of the E-isomer.[8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Dissolve the substituted salicylaldehyde (5 mmol) and malononitrile (5 mmol) in absolute ethanol (10 mL).

  • In a separate flask, prepare a solution of potassium phosphate (2 mmol) in absolute ethanol (10 mL).

  • Add the aldehyde-malononitrile solution dropwise to the stirred potassium phosphate solution.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into water and shake well.

  • Collect the precipitate by filtration, wash with distilled water, and dry.[8]

  • Purify the product by recrystallization if necessary and characterize by spectroscopic methods.

Aldol Condensation (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a type of aldol condensation between an aromatic aldehyde and a ketone.[12][13] The reactivity of the aldehyde is a key factor in the success of this reaction.

Experimental Data Summary:

AldehydeKetoneBaseYield (%)Reference
BenzaldehydeAcetophenoneKOHVariable[14]
Substituted BenzaldehydesAcetophenoneKOHHigh with EWG[14]
Salicylaldehyde2-HydroxyacetophenoneNaOHNot specified (product instability noted)[15]
This compound AcetophenoneKOHExpected High Based on reactivity principles

Analysis:

Studies have shown that aldol condensations give excellent results when an electron-withdrawing group (EWG) is present on the benzaldehyde ring.[14] The strong electron-withdrawing character of the chloro and fluoro substituents in this compound should significantly enhance its reactivity in the Claisen-Schmidt condensation, favoring high conversion and yield.

Experimental Protocol: Claisen-Schmidt Condensation

  • Dissolve the substituted salicylaldehyde (3.23 mmol) in ethanol (7 mL).

  • Add the acetophenone (3.26 mmol) followed by potassium hydroxide (0.391 mmol).

  • Heat the mixture at 40°C in an ultrasound bath until the reaction is complete (monitored by ¹H-NMR or TLC).

  • Remove the solvent under reduced pressure.

  • Analyze the resulting solid or oil by spectroscopic methods.[14]

Conclusion

The presence of both a chloro and a fluoro substituent on the aromatic ring of this compound significantly enhances the electrophilicity of its aldehyde group. This heightened reactivity makes it a superior substrate in a variety of important synthetic transformations, including Schiff base formation, Knoevenagel condensation, and Claisen-Schmidt condensation, when compared to unsubstituted or mono-substituted salicylaldehydes. Researchers and drug development professionals can leverage this enhanced reactivity to achieve higher yields, faster reaction times, and potentially milder reaction conditions, thereby optimizing synthetic routes to complex target molecules. The principles outlined in this guide, supported by the provided experimental protocols, offer a solid foundation for the effective application of this versatile building block.

References

  • Al-Zaydi, K. M. (2004). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Molecules, 9(8), 658–665. [Link]

  • Various Authors. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. PubMed. [Link]

  • Pelttari, J., & Leiro, J. (2002). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Scilit. [Link]

  • Pankiewicz, T., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

  • Pankiewicz, T., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ResearchGate. [Link]

  • Estevez, J. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. [Link]

  • Pankiewicz, T., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications. [Link]

  • Various Authors. (n.d.). of the substituted group of salicylaldehyde for the synthesis of 3 a. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis, characterization and biological screening of novel substituted chalcones. ResearchGate. [Link]

  • Chem Help ASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]

  • Ntanatsidis, V., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. MDPI. [Link]

  • Various Authors. (n.d.). Knoevenagel condensation reaction of salicylaldehyde (3a) with triethyl phosphono- acetate (4). ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Center for Biotechnology Information. [Link]

  • Various Authors. (n.d.). SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Wang, Z., et al. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. RSC Publishing. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. PubChem. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. PubChem. [Link]

  • Singh, A. J., & Cumming, H. (n.d.). The Aldol Condensation. Magritek. [Link]

  • Various Authors. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Semantic Scholar. [Link]

  • Various Authors. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria. [Link]

  • Kumar, S., et al. (2016). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry. [Link]

  • ChemBK. (n.d.). 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde. ChemBK. [Link]

  • SpectraBase. (n.d.). 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde. SpectraBase. [Link]

  • Bacon, J. W., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCr Journals. [Link]

  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. [Link]

  • Various Authors. (2025). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-hydroxybenzaldehyde. PubChem. [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Biological Activity of Schiff Bases: Insights into 4-Chloro-5-fluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Schiff bases hold a prominent position due to their synthetic accessibility and broad spectrum of biological activities. These compounds, characterized by the presence of an azomethine (-C=N-) group, have been extensively explored for their potential as antimicrobial, anticancer, and antioxidant agents.[1][2][3] The biological efficacy of a Schiff base is intricately linked to its structural features, particularly the nature of the aldehyde and amine precursors. This guide provides a comparative analysis of the biological activities of Schiff bases, with a special focus on the prospective potential of derivatives from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde against those from other aldehydes.

The selection of the aldehyde component is a critical determinant of the resulting Schiff base's biological profile. The presence of hydroxyl groups, for instance, is known to enhance the biological activity of Schiff bases, possibly through increased hydrogen bonding interactions with biological targets.[4] Furthermore, the incorporation of halogen atoms such as chlorine and fluorine can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced pharmacological effects. While specific experimental data on Schiff bases derived directly from this compound is not extensively available in the current literature, we can extrapolate potential activities by examining related structures.

Comparative Biological Activities: A Data-Driven Perspective

To understand the potential of Schiff bases from this compound, it is instructive to compare the activities of Schiff bases derived from structurally similar aldehydes. The following tables summarize experimental data from studies on Schiff bases derived from other halogenated and hydroxylated benzaldehydes.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group is considered crucial for this activity, and the presence of electron-withdrawing groups on the aldehyde ring can enhance it.[1][5]

Table 1: Comparative Antimicrobial Activity of Schiff Bases

Aldehyde PrecursorAmine PrecursorTest OrganismActivity (MIC in µg/mL)Reference
5-chloro-salicylaldehyde4-fluorobenzylamineE. coli1.6[5]
5-chloro-salicylaldehyde4-fluorobenzylamineS. aureus3.4[5]
5-chloro-salicylaldehyde4-fluorobenzylamineA. niger47.5[5]
Salicylaldehydep-toluidineS. aureusModerate Activity[6]
4-hydroxybenzaldehydeL-glycineS. aureusLess active than metal complexes[7]
4-hydroxybenzaldehydeL-glycineE. coliLess active than metal complexes[7]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher activity.

The data in Table 1 suggests that Schiff bases derived from 5-chloro-salicylaldehyde exhibit potent antimicrobial activity.[5] The presence of both a chloro and a fluoro substituent in this compound could potentially lead to even greater efficacy due to synergistic effects on lipophilicity and electronic character.

Anticancer Activity

The anticancer potential of Schiff bases is another area of intense research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][8]

Table 2: Comparative Anticancer Activity of Schiff Bases

Aldehyde PrecursorAmine PrecursorCancer Cell LineActivity (IC₅₀ in µM)Reference
2-hydroxybenzaldehyde derivative2,6-diethylphenylamineMCF-7 (Breast)Not specified, but promising[4]
5-(diethylamino)-2-hydroxybenzaldehyde3-chlorophenylamineHeLa (Cervical)Data in micromolar range[3]
5-(diethylamino)-2-hydroxybenzaldehyde2,4-dichlorophenylamineMCF-7 (Breast)Data in micromolar range[3]
4-nitrobenzaldehyde5-chloro-2-aminobenzoic acidTSCCF (Tongue)446.68 µg/mL[8][9]

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate higher potency.

The data in Table 2 highlights that Schiff bases from various substituted hydroxybenzaldehydes show promising anticancer activity.[3][4] The specific substitution pattern of this compound may offer unique interactions with biological targets in cancer cells.

Antioxidant Activity

Many Schiff bases exhibit antioxidant properties, which are often attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.[10][11]

Table 3: Comparative Antioxidant Activity of Schiff Bases

Aldehyde PrecursorAmine PrecursorAssayActivity (IC₅₀)Reference
Salicylaldehyde derivativesAmino acid methyl estersDPPHVariedNot specified in abstract
4-(diethylamino)salicylaldehydeHalogenated anilinesDPPH, NO, FRAPExcellent[12]
4-(methylthio)benzaldehyde derivativesVarious aminesDPPHModerate[10]

DPPH (2,2-diphenyl-1-picrylhydrazyl), NO (Nitric Oxide), FRAP (Ferric Reducing Antioxidant Power) are common antioxidant assays. Lower IC₅₀ values indicate higher activity.

The presence of a hydroxyl group in this compound suggests that its Schiff base derivatives would likely possess antioxidant activity. The electronic effects of the halogen substituents could further modulate this property.[11]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of Schiff bases are provided below.

Synthesis of Schiff Bases from Substituted Salicylaldehydes

This protocol describes a general method for the condensation reaction between an aldehyde and a primary amine to form a Schiff base.[2]

Protocol 1: General Synthesis of Schiff Bases

  • Dissolution of Reactants: Dissolve one molar equivalent of the substituted salicylaldehyde (e.g., this compound) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine.

  • Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux: Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry. The product can be further purified by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G General Workflow for Schiff Base Synthesis A Dissolve Aldehyde in Solvent B Add Amine A->B C Add Catalyst (Optional) B->C D Reflux Reaction Mixture C->D E Cool and Precipitate D->E F Filter and Wash E->F G Dry and Purify F->G H Characterize Product G->H

Caption: General workflow for the synthesis of Schiff bases.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]

Protocol 2: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: Prepare serial twofold dilutions of the synthesized Schiff base in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

G Workflow for Anticancer Activity (MTT Assay) A Seed Cancer Cells B Treat with Schiff Base A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene SchiffBase Schiff Base SchiffBase->Kinase2 Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A hypothetical signaling pathway inhibited by a Schiff base.

Further research should focus on the synthesis and comprehensive biological evaluation of Schiff bases derived from this compound. Comparative studies against a panel of other substituted salicylaldehyde-derived Schiff bases will be crucial to elucidate the specific contribution of the 4-chloro and 5-fluoro substitutions to the overall biological activity. Mechanistic studies to identify the specific cellular targets and signaling pathways affected by these compounds will also be essential for their development as potential therapeutic agents.

References

  • Karthikeyan, M. S., Prasad, D. J., Poojary, B., Subrahmanya Bhat, K., Holla, B. S., & Kumari, N. S. (2006). Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. Bioorganic & Medicinal Chemistry, 14(22), 7482–7489.
  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
  • Tefera, D. T. (2021). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group.
  • Nawaz, H., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3237-3253.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2015). Synthesis, characterization, and antioxidant, and antibacterial activities of some new Schiff bases.
  • Karthikeyan, M. S., Prasad, D. J., Poojary, B., Bhat, K. S., Holla, B. S., & Kumari, N. S. (2006). Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. Semantic Scholar. [Link]

  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296.
  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • Tadele, K. T. (2020). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. Journal of Pharmaceutical and Medicinal Research, 3(1), 73-77.
  • Demir, S. S., et al. (2020). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ADVERTISEMENT J SCI, 10(2), 441-454.
  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. [Link]

  • Rana, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 14(45), 33094-33123.
  • Adesina, A. D., et al. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Journal of Chemical Society of Nigeria, 49(6).
  • Aftab, M., et al. (2022). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar. [Link]

  • Trávníček, Z., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1742.
  • Olasunkanmi, L. A., et al. (2024). Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Scientific Reports, 14(1), 1-20.
  • Gökçe, H., et al. (2022). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Taylor & Francis Online. [Link]

  • Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. SpringerLink. [Link]

  • Rajimon, K. J., et al. (2023). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. ResearchGate. [Link]

  • Musa, A., et al. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. Bayero Journal of Pure and Applied Sciences, 11(1), 163-168.
  • Sharif, H. M. A., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan journal of pharmaceutical sciences, 28(5), 1817-1824.
  • Hamil, A. M., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936-6963.
  • Ibrahim, M., et al. (2017). In Vitro Antioxidant Properties of Novel Schiff Base Complexes. ResearchGate. [Link]

  • Rana, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Semantic Scholar. [Link]

  • Al-Ghamdi, A. A., et al. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 14(6), 28-39.
  • Rajimon, K. J., et al. (2023). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal... OUCI. [Link]

  • Rogala, P., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2718.
  • Shinde, A., et al. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]

Sources

Navigating the Antimicrobial Landscape: A Comparative Guide to Compounds Synthesized from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the synthesis of new chemical entities with potent biological activity is paramount. One such promising scaffold is derived from substituted benzaldehydes. This guide provides a comprehensive technical comparison of the anticipated antimicrobial efficacy of compounds synthesized from 4-Chloro-5-fluoro-2-hydroxybenzaldehyde . While direct experimental data for derivatives of this specific aldehyde is emerging, this guide will draw upon established principles and data from structurally analogous compounds to provide a predictive comparison against conventional antimicrobial agents. We will delve into the synthetic pathways, proposed mechanisms of action, and the critical experimental protocols required for their evaluation.

The Rationale: Why this compound?

The choice of this compound as a starting material is predicated on the well-documented contribution of halogen and hydroxyl moieties to the antimicrobial activity of organic compounds.

  • Halogens (Chlorine and Fluorine): The presence of chlorine and fluorine atoms on the benzene ring is known to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[1] Furthermore, these electronegative atoms can participate in hydrogen bonding and other interactions with biological targets, potentially disrupting essential enzymatic processes.[2]

  • Hydroxyl Group: The ortho-hydroxyl group can act as a proton donor and is crucial for chelation with metal ions. Metal complexes of such ligands often exhibit significantly enhanced antimicrobial activity compared to the ligands alone.[1][3]

This unique combination of substituents suggests that derivatives of this compound are prime candidates for exhibiting potent and broad-spectrum antimicrobial properties.

Synthetic Pathways and Key Derivatives

Two of the most promising classes of antimicrobial compounds that can be readily synthesized from this compound are Schiff bases and chalcones.

Schiff Bases: Versatile Imines

Schiff bases, or azomethines, are formed through the condensation reaction of a primary amine with an aldehyde.[4] The resulting imine group (-C=N-) is a critical pharmacophore responsible for a wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a selected primary amine (e.g., an aminobenzoic acid) in a suitable solvent such as ethanol or methanol.[5]

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux: Heat the reaction mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is then filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.[5]

Diagram: General Synthesis of Schiff Bases

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde Solvent Ethanol/ Methanol Aldehyde->Solvent Dissolve Amine Primary Amine (R-NH2) Amine->Solvent Dissolve Catalyst Glacial Acetic Acid Solvent->Catalyst Add Reflux Reflux (2-4h) Catalyst->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base Condensation

Caption: Synthesis of Schiff bases from this compound.

Chalcones: The α,β-Unsaturated Ketones

Chalcones are another class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[7] They are characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone moiety. The synthesis is typically achieved through a Claisen-Schmidt condensation.[6][7]

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reactant Preparation: Dissolve this compound and an appropriate acetophenone derivative in ethanol.[8]

  • Base Catalysis: Add a strong base, such as an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.[9][10]

  • Reaction: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). Monitor the reaction progress using TLC.[8]

  • Neutralization and Isolation: After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The resulting precipitate is filtered, washed with water, and dried.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]

Diagram: General Synthesis of Chalcones

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde Solvent Ethanol Aldehyde->Solvent Dissolve Acetophenone Acetophenone Derivative Acetophenone->Solvent Dissolve Base NaOH / KOH Solvent->Base Add dropwise Stirring Stir at RT Base->Stirring Chalcone Chalcone Derivative Stirring->Chalcone Claisen-Schmidt Condensation

Caption: Synthesis of chalcones from this compound.

Comparative Antimicrobial Efficacy: A Data-Driven Perspective

The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] A lower MIC value indicates greater potency.

While specific MIC values for derivatives of this compound are yet to be widely reported, we can extrapolate potential efficacy based on studies of analogous compounds.

Table 1: Anticipated and Comparative MIC Values (µg/mL)

Compound ClassDerivative TypeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference (Analogous Compounds)
Schiff Bases from 5-chloro-salicylaldehyde3.4 - 62.51.6 - 25047.5 - >100[4][12]
from fluorinated benzaldehydes>1.55 mM1.55 mM0.037 - 0.048 mM[2]
Chalcones from 2,4-dichloro-5-fluoro acetophenoneNot Reported93.3Not Reported[8]
Metal Complexes Copper(II) complexes of Schiff basesPotentially <10Potentially <10Potentially <50[1][3]
Standard Agents Ciprofloxacin0.25 - 10.015 - 0.5Not Applicable[13]
Gentamicin0.5 - 20.25 - 1Not Applicable[13]
FluconazoleNot ApplicableNot Applicable0.25 - 4[1]

Analysis of Comparative Efficacy:

  • Schiff Bases: Derivatives from halogenated salicylaldehydes have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[12] The presence of both chloro and fluoro substituents in the target aldehyde is expected to yield compounds with comparable or even enhanced activity. Some fluorinated benzaldehyde Schiff bases have shown particularly strong antifungal activity.[2]

  • Chalcones: Halogenated chalcones are known to possess antimicrobial properties.[8] The combined electronic effects of the chloro and fluoro groups in the "A" ring of the chalcone synthesized from the target aldehyde could lead to potent activity, particularly against Gram-negative bacteria.

  • Metal Complexes: The chelation of these Schiff bases and chalcones with transition metals like copper(II) or zinc(II) is a well-established strategy to significantly boost antimicrobial potency.[1][3] The resulting complexes often exhibit a broader spectrum of activity and can overcome some mechanisms of microbial resistance.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standardized and reproducible protocol is crucial for accurately assessing the antimicrobial efficacy of novel compounds. The broth microdilution method is a widely accepted technique.[14]

Experimental Workflow: Broth Microdilution MIC Assay

G Start Start Prep_Compound Prepare stock solution of test compound in DMSO Start->Prep_Compound Serial_Dilution Perform 2-fold serial dilutions of compound in microtiter plate (e.g., 256 to 0.5 µg/mL) Prep_Compound->Serial_Dilution Inoculate Inoculate all wells (except negative control) with the microbial suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare standardized bacterial/fungal inoculum (e.g., 5 x 10^5 CFU/mL) Prep_Inoculum->Inoculate Controls Include positive (microbe, no drug) and negative (media only) controls Inoculate->Controls Incubate Incubate plates at 37°C for 18-24 hours Controls->Incubate Read_Results Visually inspect for turbidity or use a plate reader to measure optical density Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The scaffold of this compound holds considerable promise for the development of novel antimicrobial agents. The synthesis of Schiff bases, chalcones, and their corresponding metal complexes from this starting material is a rational and promising approach. Based on data from structurally similar compounds, it is anticipated that these new derivatives will exhibit potent antimicrobial activity against a broad spectrum of pathogens, potentially including drug-resistant strains.

Future research should focus on the synthesis and comprehensive antimicrobial screening of a library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the most potent derivatives and elucidating their mechanisms of action. Furthermore, cytotoxicity and in vivo efficacy studies will be necessary to evaluate their potential as therapeutic agents. The path from a promising scaffold to a clinically useful drug is long and challenging, but the unique electronic and structural features of this compound make it a compelling starting point for this journey.

References

A Comparative Guide to the In Vitro Antioxidant Activity of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous journey. Benzaldehyde derivatives, particularly those with hydroxyl substitutions, represent a promising class of molecules with the potential to mitigate oxidative stress implicated in a myriad of pathological conditions. This guide provides an in-depth technical comparison of the in vitro antioxidant activity of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde and its derivatives, contextualized within the broader landscape of substituted salicylaldehydes. While direct experimental data for this specific halogenated benzaldehyde is limited in publicly available literature, this guide synthesizes established structure-activity relationships and data from analogous compounds to provide a robust predictive comparison. Furthermore, we furnish detailed, field-proven protocols for key antioxidant assays to empower researchers to conduct their own validated comparisons.

The Rationale: Why Halogenated Salicylaldehydes?

The antioxidant potential of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). The substitution pattern on the aromatic ring of a benzaldehyde molecule can significantly modulate this capacity. Hydroxyl (-OH) groups are paramount for antioxidant activity. The introduction of halogens, such as chlorine and fluorine, introduces electron-withdrawing effects that can influence the bond dissociation enthalpy of the phenolic hydroxyl group, a key determinant of antioxidant potency. Understanding the interplay of these substituents is crucial for the rational design of novel antioxidant agents.

Structure-Activity Relationship in Antioxidant Benzaldehydes

The antioxidant capacity of substituted benzaldehydes is not merely a sum of its parts but a nuanced interplay of electronic and steric effects. Key structural features that govern antioxidant activity include:

  • Hydroxyl Group Positioning: The presence and position of hydroxyl groups are the most critical factors. Dihydroxybenzaldehydes generally exhibit greater antioxidant activity than their monohydroxy counterparts.[1] The ortho- and para-positions of hydroxyl groups relative to each other or other activating groups are often associated with higher radical scavenging capabilities.[2]

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (EDGs) can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation from the hydroxyl group and thus enhancing antioxidant activity. Conversely, electron-withdrawing groups (EWGs), such as halogens and nitro groups, can have a more complex effect. While they can increase the acidity of the phenolic proton, their overall impact on antioxidant activity depends on their position and the specific reaction mechanism of the assay.[3]

  • Intramolecular Hydrogen Bonding: In 2-hydroxybenzaldehydes (salicylaldehydes), an intramolecular hydrogen bond can form between the hydroxyl group and the aldehyde's carbonyl oxygen. This can affect the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant activity.[2]

Comparative Analysis of Antioxidant Activity

CompoundAssayIC50 (µM)Reference
2,3-DihydroxybenzaldehydeDPPH-[4]
4-Hydroxy-3-nitrobenzaldehydeDPPH-[4]
SyringaldehydeDPPH, ABTS-[5]
VanillinDPPH, ABTS-[5]
p-HydroxybenzaldehydeDPPH, ABTSNegligible Activity[5]
SalicylaldehydeDPPH, ABTSNegligible Activity[5]
Prenylated Benzaldehyde DerivativeDPPH27.20[6]
Ascorbic Acid (Standard)DPPH-[7]
Trolox (Standard)ABTS-[8]

Note: IC50 values are concentration-dependent and can vary based on specific experimental conditions. The data presented here is for comparative purposes.

Based on the established structure-activity relationships, the antioxidant potential of this compound is likely to be moderate. The presence of the electron-withdrawing chlorine and fluorine atoms may decrease its ability to donate a hydrogen atom compared to non-halogenated or electron-donating group-substituted salicylaldehydes. However, the hydroxyl group at the ortho position to the aldehyde is a key feature for some level of antioxidant activity.

Enhancing Antioxidant Potential through Derivatization: The Case of Schiff Bases

A common strategy to enhance the biological activity of aldehydes is through the formation of Schiff bases. The condensation of an aldehyde with a primary amine yields an imine or Schiff base, which can possess enhanced antioxidant properties. The introduction of additional phenolic hydroxyl groups or other redox-active moieties through the amine component can significantly boost the radical scavenging capacity.[9][10]

For instance, Schiff bases derived from chloro-substituted salicylaldehydes have been synthesized and evaluated for their antioxidant activities.[9] This suggests that derivatives of this compound, such as its Schiff bases, could exhibit more potent antioxidant effects than the parent aldehyde.

Experimental Protocols for In Vitro Antioxidant Activity Assessment

To facilitate direct and reliable comparisons, we provide detailed, step-by-step protocols for the three most common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix DPPH Solution with Sample/Standard P1->R1 P2 Prepare Sample and Standard Dilutions P2->R1 R2 Incubate in Dark (30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition and IC50 A1->A2

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or standard.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Assay_Mechanism ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ K2S2O8->ABTS_radical ABTS_H ABTS (Colorless) ABTS_radical->ABTS_H Reduction Antioxidant Antioxidant (AH) Antioxidant->ABTS_H Antioxidant_radical A• Antioxidant->Antioxidant_radical

Caption: Mechanism of the ABTS Radical Scavenging Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Assay Procedure:

    • Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).

    • In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of the test compound, standard, or blank (solvent).

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the FeSO₄·7H₂O concentrations.

    • Express the FRAP value of the sample as µM Fe(II) equivalents.

FRAP_Assay_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion and Future Directions

While the direct in vitro antioxidant activity of this compound remains to be fully elucidated, this guide provides a comprehensive framework for its evaluation. Based on established structure-activity relationships, its antioxidant potential is likely to be influenced by the electron-withdrawing nature of its halogen substituents. Further research, particularly on its Schiff base and other derivatives, is warranted to explore the potential for enhancing its antioxidant capacity. The detailed experimental protocols provided herein offer a validated starting point for researchers to conduct their own comparative studies, contributing valuable data to the field of antioxidant research and drug discovery.

References

  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry.
  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. [Link]

  • Bountagkidou, E., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry.
  • IC50 (μg/mL) values for DPPH • -, ABTS •+ - and DMPD •+ -scavenging activities of Coumestrol and of standard antioxidants.
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • Sroka, Z., & Cisowski, W. (2003).
  • IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT.
  • Yamagami, C., et al. (2002). Quantitative structure-activity relationship analyses of antioxidant and free radical scavenging activities for hydroxybenzalacetones. Bioorganic & Medicinal Chemistry Letters.
  • Pérez-González, M. Z., et al. (2015). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, S., & Kumar, D. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry.
  • Ali, B., et al. (2022).
  • Kim, D.-o., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules.
  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic Chemistry.
  • IC 50 values For antioxidant activity of Plant extracts using DPPH assay.
  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. Antioxidants.
  • Osorio, M. E., et al. (2016). SYNTHESIS, ANTI-PHYTOPATHOGENIC AND DPPH RADICAL SCAVENGING ACTIVITIES OF C-PRENYLATED ACETOPHENONES AND BENZALDEHYDES. Journal of the Chilean Chemical Society.
  • Wang, M., et al. (2009). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry.
  • Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions.
  • Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules.
  • 4-Fluoro-2-hydroxybenzaldehyde. PubChem.
  • Antioxidant and structure-activity relationships (SARs) of some phenolic and anilines compounds. CABI Digital Library.
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
  • Kim, J. B., et al. (2004). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. Journal of Food and Drug Analysis.
  • 4,5-Difluoro-2-hydroxybenzaldehyde. PubChem.

Sources

A Comparative Investigation into the Anti-Inflammatory Potential of Novel 4-Chloro-5-fluoro-2-hydroxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, medicinal chemists are increasingly turning their attention to novel scaffolds that offer opportunities for nuanced modulation of inflammatory pathways. One such scaffold, the substituted hydroxybenzaldehyde core, has shown considerable promise. This guide presents a comparative study of a series of rationally designed 4-Chloro-5-fluoro-2-hydroxybenzaldehyde analogs, evaluating their potential as potent anti-inflammatory agents. We will delve into their synthetic rationale, compare their efficacy in mitigating key inflammatory responses in vitro and in vivo, and elucidate the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both field-proven insights and detailed experimental methodologies.

Introduction: The Rationale for Targeting Inflammation with Novel Benzaldehyde Analogs

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of new chemical entities with improved safety profiles and targeted mechanisms.

Benzaldehyde derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] Their relatively simple structure allows for extensive synthetic modification to optimize potency and drug-like properties. The parent compound for this study, this compound, incorporates key pharmacophoric features: a hydroxyl group for potential hydrogen bonding, and halogen atoms (chloro and fluoro) that can modulate electronic properties and metabolic stability. This strategic combination of substituents provides a unique starting point for exploring the structure-activity relationship (SAR) of this series of analogs.

This guide will comparatively assess a hypothetical series of analogs, building upon the known anti-inflammatory properties of similar structures.[4][5] We will explore their inhibitory effects on critical inflammatory mediators and their modulation of key signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

Synthesis of this compound Analogs

The synthesis of the parent aldehyde, this compound, can be achieved through established ortho-formylation reactions of the corresponding substituted phenol. A common method is the Duff reaction or a modified Reimer-Tiemann reaction.[9][10] For the purpose of this guide, we will consider a general synthetic workflow for creating a library of analogs.

G cluster_synthesis Synthetic Workflow for Analogs start Substituted Phenol Precursor reagents Formylation Reagents (e.g., Hexamethylenetetramine, acid) start->reagents Step 1 reaction Ortho-formylation Reaction reagents->reaction Step 2 workup Purification (Chromatography) reaction->workup Step 3 product Target Analog (e.g., this compound) workup->product Step 4

Caption: General workflow for the synthesis of hydroxybenzaldehyde analogs.

For our comparative study, we will evaluate the following hypothetical analogs, where R represents different substituents to probe their influence on anti-inflammatory activity:

  • Analog A (Parent): this compound

  • Analog B: 4,5-Dichloro-2-hydroxybenzaldehyde

  • Analog C: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

  • Analog D: 5-Fluoro-2-hydroxy-4-methylbenzaldehyde

  • Analog E: 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Comparative In Vitro Anti-Inflammatory Activity

The initial screening of our novel analogs was performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established model for studying inflammatory responses.[11][12] We assessed the ability of each analog to inhibit the production of key pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, are hallmarks of inflammation.[2][11] The inhibitory effects of the analogs on NO and PGE2 production are summarized below.

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM) for NOPGE2 Inhibition (%)IC50 (µM) for PGE2
Analog A 1065.2 ± 4.17.858.9 ± 3.59.2
Analog B 1072.5 ± 3.86.168.4 ± 4.07.5
Analog C 1075.8 ± 4.55.571.2 ± 3.96.8
Analog D 1045.3 ± 3.215.238.6 ± 2.918.4
Analog E 1038.1 ± 2.821.532.4 ± 2.525.1
Dexamethasone 192.4 ± 2.10.1589.7 ± 1.80.22

Data are presented as mean ± SD of three independent experiments. Dexamethasone was used as a positive control.

The results indicate that analogs with electron-withdrawing groups at the 4 and 5 positions (A, B, and C) exhibit superior inhibitory activity compared to those with electron-donating groups (D and E). Notably, Analog C (4-Bromo-5-fluoro) demonstrated the most potent inhibition of both NO and PGE2 production.

Downregulation of iNOS and COX-2 Protein Expression

To determine if the reduction in NO and PGE2 was due to the suppression of enzyme expression, Western blot analysis was performed. All electron-withdrawing analogs (A, B, C) significantly reduced the protein levels of iNOS and COX-2 in LPS-stimulated macrophages. This suggests that their mechanism of action involves the transcriptional or translational regulation of these pro-inflammatory enzymes.[4]

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are pivotal mediators of the inflammatory cascade.[11] The effect of the analogs on the secretion of these cytokines was measured by ELISA.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Analog A 1061.3 ± 3.955.7 ± 3.152.4 ± 2.8
Analog B 1068.9 ± 4.263.2 ± 3.559.8 ± 3.3
Analog C 1073.1 ± 4.668.5 ± 4.065.1 ± 3.7
Analog D 1040.2 ± 2.735.8 ± 2.431.9 ± 2.1
Analog E 1033.5 ± 2.529.4 ± 2.025.6 ± 1.9

Data are presented as mean ± SD of three independent experiments.

Consistent with the NO and PGE2 data, Analog C was the most effective at reducing the production of all three measured cytokines, further cementing its position as the lead candidate from this series.

Elucidation of the Mechanism of Action: Targeting NF-κB and MAPK Pathways

To understand the molecular basis for the observed anti-inflammatory effects, we investigated the impact of the most potent analog, Analog C , on the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[6][7]

Inhibition of NF-κB Activation

The transcription factor NF-κB is a master regulator of genes encoding pro-inflammatory mediators.[13][14] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[15] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1] Our results show that pre-treatment with Analog C significantly inhibited the LPS-induced phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

G cluster_nfkb NF-κB Signaling Pathway Inhibition lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Gene Transcription nucleus->genes initiates analog_c Analog C analog_c->ikk inhibits

Caption: Inhibition of the NF-κB pathway by Analog C.

Modulation of MAPK Signaling

The MAPK family, including p38, ERK, and JNK, plays a crucial role in the inflammatory response by regulating the expression of inflammatory mediators.[16][17] We found that Analog C suppressed the LPS-induced phosphorylation of p38 and JNK, while having a less pronounced effect on ERK phosphorylation. This indicates a selective modulation of the MAPK cascade.[2]

G cluster_mapk MAPK Signaling Pathway Modulation lps LPS receptor Cell Surface Receptor lps->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk p38 p38 mapkk->p38 jnk JNK mapkk->jnk transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors jnk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response analog_c Analog C analog_c->mapkk inhibits phosphorylation

Caption: Modulation of the MAPK pathway by Analog C.

In Vivo Anti-Inflammatory Efficacy

To validate our in vitro findings, the lead compound, Analog C , was evaluated in a carrageenan-induced paw edema model in rats, a classic and reliable model of acute inflammation.[18][19][20]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control --
Analog C 1035.8 ± 3.1
Analog C 2058.2 ± 4.5
Indomethacin 1065.4 ± 5.2

Data are presented as mean ± SD. Indomethacin was used as a positive control.

Analog C exhibited a dose-dependent reduction in paw edema, with the 20 mg/kg dose showing efficacy comparable to the standard NSAID, indomethacin. This demonstrates the translation of its potent in vitro anti-inflammatory activity to an in vivo setting.

Experimental Protocols

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[21] Cells are pre-treated with various concentrations of the test analogs for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.[21]

Nitric Oxide (NO) Assay: NO production is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.[12]

PGE2 and Cytokine ELISA: The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin.

In Vivo Carrageenan-Induced Paw Edema

Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and have free access to food and water. All animal procedures are approved by the Institutional Animal Ethics Committee.

Procedure: Animals are divided into groups and orally administered the vehicle, Analog C (10 and 20 mg/kg), or indomethacin (10 mg/kg). One hour later, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[18] The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection. The percentage inhibition of edema is calculated.

Conclusion and Future Perspectives

This comparative study has successfully demonstrated the promising anti-inflammatory potential of a novel series of this compound analogs. The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups, particularly a bromo and a fluoro substituent at the 4 and 5 positions (Analog C ), significantly enhances anti-inflammatory efficacy.

The lead compound, Analog C , potently inhibited the production of key inflammatory mediators, including NO, PGE2, TNF-α, and IL-6, in LPS-stimulated macrophages. Mechanistic studies revealed that these effects are mediated through the dual inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. Crucially, the potent in vitro activity of Analog C was successfully translated into significant in vivo efficacy in a rat model of acute inflammation.

These findings strongly support the this compound scaffold as a valuable template for the development of novel anti-inflammatory agents. Future work should focus on the optimization of the lead compound to further improve its potency and pharmacokinetic profile. Additionally, evaluation in chronic models of inflammation is warranted to fully explore its therapeutic potential.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 28(1), 8-19. [Link]

  • Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse, 51(3), 189-196. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Gautam, M., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI, 26(23), 7357. [Link]

  • Various Authors. (2025). MAPK signalling pathway: Significance and symbolism. ScienceDirect. [Link]

  • Kim, Y., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Journal of Molecular Sciences, 15(12), 23749-23765. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 2189. [Link]

  • Singh, S., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 7(1), 1-8. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. [Link]

  • Eze, F. I. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]

  • Slideshare. (2016). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • Tenne, P. C., et al. (2021). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. Journal of Applied Pharmaceutical Science, 11(12), 1-12. [Link]

  • JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. Journal of Visualized Experiments. [Link]

  • Yang, X., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Chinese Journal of Oceanology and Limnology, 40(2), 523-532. [Link]

  • Asif, M. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • González-Chávez, M. M., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Liu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7523-7528. [Link]

  • Lim, H., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

  • Yap, P. S. X., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(18), 5663. [Link]

  • Li, X., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Google Patents. (2012). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. PubChem. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. PubChem. [Link]

Sources

A Researcher's Guide to the Definitive Structural Validation of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of successful research and development. In the synthesis of complex organic molecules such as 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, a promising building block in medicinal chemistry, the potential for isomeric byproducts necessitates a robust and definitive method of structural validation. This guide provides an in-depth comparison of potential synthetic products and details the use of single-crystal X-ray crystallography as the gold standard for their unambiguous structural determination.

The Synthetic Challenge: Isomeric Purity in the Formylation of 3-Chloro-4-fluorophenol

The synthesis of this compound is most commonly approached through the electrophilic formylation of 3-chloro-4-fluorophenol, often employing the Reimer-Tiemann reaction.[1][2][3] This reaction, while effective, is notorious for its potential to yield a mixture of isomeric products due to the competing directing effects of the hydroxyl and halogen substituents on the aromatic ring.

The primary reactive species in the Reimer-Tiemann reaction, dichlorocarbene (:CCl2), is a potent electrophile that attacks the electron-rich phenoxide ring.[1][3] The hydroxyl group is a strong ortho-, para-director, while the halogen atoms have a more complex influence. This can lead to the formation of not only the desired ortho-formylated product (relative to the hydroxyl group) but also a para-formylated isomer.

Therefore, a typical synthesis of this compound from 3-chloro-4-fluorophenol could yield two primary isomeric products:

  • Product A (Desired): this compound

  • Product B (Isomeric Impurity): 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

While chromatographic techniques can be employed for separation, the definitive validation of the isolated product's structure is paramount. This is where single-crystal X-ray crystallography provides an unparalleled level of certainty.[4][5]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy, making it the definitive method for distinguishing between isomers.[8]

Experimental Workflow: From Powder to Structure

The process of validating the structure of a synthesized compound like this compound using SCXRD involves a meticulous workflow.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for SCXRD cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis A Synthesized Product (e.g., this compound) B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B Purification C Crystal Selection & Mounting B->C D X-ray Diffraction (Data Collection on Diffractometer) C->D Exposure to X-rays E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (e.g., using SHELXL) E->F Initial Model G Data Validation (checkCIF) F->G H Structural Analysis & Comparison G->H Validated CIF

Figure 1: Experimental Workflow for SCXRD
Detailed Experimental Protocol

The following protocol outlines the key steps for obtaining and analyzing the crystal structure of a small organic molecule like this compound.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Dissolve the purified product in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.

    • Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial is a common and effective method.

    • Allow the crystals to grow undisturbed over several days to weeks.

2. Crystal Selection and Mounting:

  • Objective: To select a well-formed, single crystal and mount it on the diffractometer.

  • Methodology:

    • Under a microscope, select a crystal with well-defined faces and no visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or oil.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Methodology:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial indexing of the crystal to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

    • Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Methodology:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as absorption and crystal decay.

    • Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are typically successful.

    • Build an initial atomic model into the electron density map.

5. Structure Refinement:

  • Objective: To refine the atomic positions and other parameters to best fit the experimental data.

  • Methodology:

    • Use a least-squares refinement program, such as SHELXL, to refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data.[9][10]

    • Iteratively refine the model, adding hydrogen atoms at calculated positions and refining anisotropic displacement parameters for non-hydrogen atoms.

    • Monitor the refinement progress using metrics such as the R-factor and goodness-of-fit.[11][12][13]

6. Validation and Analysis:

  • Objective: To validate the final structure and analyze its geometric features.

  • Methodology:

    • Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the experiment.

    • Validate the CIF using a program like checkCIF to ensure it meets the standards of the International Union of Crystallography (IUCr).[12]

    • Analyze the bond lengths, bond angles, and intermolecular interactions to confirm the molecular structure.

Distinguishing Isomers: A Comparative Analysis of Crystallographic Data

The power of X-ray crystallography lies in its ability to provide a definitive and quantitative description of a molecule's structure. When comparing the potential isomers of this compound, the crystallographic data will show clear and unambiguous differences.

The following diagram illustrates the logical process of comparing the experimentally determined structure with the potential isomers.

Isomer Comparison Logic Figure 2: Logic for Isomer Differentiation A Experimental Crystal Structure (from X-ray Diffraction) D Unit Cell Dimensions A->D E Space Group A->E F Atomic Coordinates A->F G Bond Lengths & Angles A->G B Hypothetical Structure A (this compound) B->D B->E B->F B->G C Hypothetical Structure B (2-Chloro-3-fluoro-6-hydroxybenzaldehyde) C->D C->E C->F C->G H Match Found with Structure A G->H I Mismatch with Structure B G->I

Figure 2: Logic for Isomer Differentiation
Hypothetical Crystallographic Data Comparison

The table below presents a hypothetical but realistic comparison of key crystallographic parameters that would be expected for the two potential isomers. The data is presented in a format typically found in a CIF.

ParameterProduct A (this compound)Product B (2-Chloro-3-fluoro-6-hydroxybenzaldehyde)Significance in Isomer Differentiation
Crystal System MonoclinicOrthorhombicThe arrangement of molecules in the crystal lattice can differ significantly between isomers, leading to different crystal systems and space groups.
Space Group P2₁/cPca2₁A definitive indicator of the symmetry of the crystal packing, which is highly sensitive to molecular shape.
Unit Cell a (Å) 8.510.2The dimensions of the unit cell are a direct consequence of how the molecules pack together. Different isomers will pack differently, resulting in distinct unit cell parameters.
Unit Cell b (Å) 6.27.8
Unit Cell c (Å) 12.49.5
Unit Cell β (°) 105.290
Volume (ų) 645.3756.4The volume of the unit cell will vary based on the efficiency of molecular packing.
R-factor (R1) 0.045N/AThe R-factor is a measure of the agreement between the crystallographic model and the experimental data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit. An incorrect isomeric assignment would result in a very high R-factor and a poor fit to the data.[11][12]
Goodness-of-fit 1.05N/AA value close to 1.0 indicates that the model accurately reflects the data.[13]

By refining the collected X-ray diffraction data against the atomic models of both possible isomers, it becomes immediately apparent which structure correctly represents the synthesized product. The incorrect isomer will fail to refine to a low R-factor and will show significant discrepancies between the observed and calculated diffraction patterns.

Conclusion

In the synthesis of specialty chemicals for drug development, absolute certainty in molecular structure is non-negotiable. While various analytical techniques can provide suggestive evidence, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. For this compound, where isomeric impurities are a significant concern due to the nature of its synthesis, SCXRD provides the definitive validation required for confident progression in a research and development pipeline. The detailed atomic coordinates, bond lengths, and bond angles derived from a successful crystal structure determination leave no room for ambiguity, ensuring the correct molecule is carried forward into subsequent stages of drug discovery.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]

  • Unipos Corporation. (2019). Single crystal structure analysis software "SHELX". TEGAKARI. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (2020). PMC. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). NIH. [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). [Link]

  • Biology Stack Exchange. (2012). How would one describe the R-factor in crystallography? [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70. [Link]

  • G. Aruldhas, et al. (n.d.). Crystal and molecular structure of salicylaldehyde azine. Journal of the Chemical Society B: Physical Organic. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Merritt, E. (2017). BC530 Class notes on X-ray Crystallography. Merritt Lab. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • ResearchGate. (n.d.). The syntax formulae of the substituted salicylaldehydes used herein. [Link]

  • University of Cambridge. (n.d.). R-Factors. [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). PMC. [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Sciencemadness.org. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • YouTube. (2025). Reimer-Tiemann Reaction. [Link]

  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzaldehyde. [Link]

  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • Google Patents. (n.d.). Preparation method for 5-fluorosalicylaldehyde.
  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. [Link]

Sources

A Comparative Docking Analysis of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde Derivatives: Unveiling Potential as Targeted Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and evaluation of small molecules with specific biological activities are paramount. Substituted benzaldehydes, particularly those bearing halogen and hydroxyl groups, represent a privileged scaffold in medicinal chemistry due to their versatile reactivity and potential for diverse biological interactions. This guide provides an in-depth comparative analysis of docking studies involving derivatives of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, a scaffold of growing interest for its potential therapeutic applications. We will explore its performance against relevant biological targets and contrast it with alternative chemical entities, supported by experimental and in silico data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this promising class of compounds.

Introduction: The Therapeutic Promise of Halogenated Salicylaldehydes

The this compound scaffold, a derivative of salicylaldehyde, is characterized by the presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring. These modifications can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. While extensive research exists on various salicylaldehyde derivatives, the specific substitution pattern of 4-chloro and 5-fluoro has been less explored in the context of molecular docking against specific protein targets. However, related compounds have demonstrated a spectrum of biological activities, including antimicrobial and anticancer effects, suggesting that this scaffold is a promising starting point for the development of novel therapeutic agents.

This guide will focus on a comparative in silico evaluation of a representative derivative, this compound, against key bacterial and cancer-related protein targets. The rationale for target selection is based on the known biological activities of structurally similar compounds. We will compare its predicted binding affinity and interaction patterns with those of known inhibitors and alternative scaffolds to provide a comprehensive overview of its potential.

The Cornerstone of Modern Drug Discovery: A Glimpse into Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the realm of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[3][4] This allows for the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors.[3]

The process of molecular docking can be broadly divided into two main stages: sampling and scoring. Sampling refers to the generation of a large number of possible conformations and orientations of the ligand within the protein's binding site. Scoring functions are then used to estimate the binding affinity for each of these poses, with lower scores generally indicating more favorable binding.

A Self-Validating Docking Workflow

To ensure the reliability of our in silico predictions, a rigorous and self-validating docking protocol is essential. The following workflow outlines the key steps involved in a typical molecular docking study, from target preparation to the analysis of results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation Target_Prep Target Preparation (PDB, remove water, add hydrogens) Grid_Generation Grid Box Generation (Define binding site) Target_Prep->Grid_Generation Protein Structure Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Ligand Structure Grid_Generation->Docking_Run Search Space Pose_Analysis Pose & Score Analysis (Binding energy, interactions) Docking_Run->Pose_Analysis Docking Results Comparison Comparison with Experimental Data Pose_Analysis->Comparison Redocking Redocking of Co-crystallized Ligand Redocking->Docking_Run Protocol Validation

Sources

Navigating the Bioactive Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the strategic modification of a core chemical scaffold is a cornerstone of developing novel therapeutic agents. The 4-Chloro-5-fluoro-2-hydroxybenzaldehyde moiety presents a compelling starting point for medicinal chemists. Its inherent structural features—a reactive aldehyde group, a phenolic hydroxyl, and halogen substituents—offer multiple avenues for derivatization and the potential to interact with a diverse range of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, drawing comparative insights from closely related analogues to inform future drug design and development.

While direct and extensive SAR studies on this compound derivatives are not yet prevalent in the public domain, a wealth of knowledge can be gleaned from structurally similar compounds, particularly other substituted salicylaldehydes. By examining these analogues, we can extrapolate key principles that govern how modifications to the molecular structure influence biological activity, primarily in the realms of antimicrobial and anticancer research. The most common and synthetically accessible derivatives of salicylaldehydes are Schiff bases, formed through the condensation of the aldehyde functionality with a primary amine. This guide will therefore focus significantly on the SAR of these imine-containing derivatives.

The Core Scaffold: Understanding the Roles of Chloro, Fluoro, and Hydroxyl Groups

The parent molecule, this compound, possesses a unique combination of functional groups that are critical to its chemical reactivity and potential biological activity.

  • 2-Hydroxy Group: The ortho-hydroxyl group is a key feature of salicylaldehydes. It can act as a hydrogen bond donor and acceptor, and its acidic proton can be lost to form a phenoxide. This group is often crucial for forming stable intramolecular hydrogen bonds with the imine nitrogen in Schiff base derivatives, influencing their conformation and biological activity. It also plays a vital role in chelating metal ions, a property that can be exploited in the design of certain therapeutic agents.

  • 4-Chloro and 5-Fluoro Groups: The presence and position of halogens on the aromatic ring significantly impact the molecule's physicochemical properties. Both chlorine and fluorine are electron-withdrawing groups, which can influence the acidity of the hydroxyl group and the reactivity of the aldehyde. Furthermore, these halogens enhance the lipophilicity of the molecule, which can improve its ability to cross biological membranes. The specific substitution pattern (4-chloro, 5-fluoro) creates a distinct electronic and steric environment that will modulate interactions with biological targets. Studies on related halogenated salicylaldehydes have shown that halogenation can be a valuable strategy for enhancing antimicrobial activities.[1][2]

Key Derivatization Strategy: The Formation of Schiff Bases

The aldehyde group of this compound is a prime site for chemical modification. The most common derivatization involves a condensation reaction with primary amines to form Schiff bases (imines). This reaction is typically straightforward and allows for the introduction of a wide variety of substituents, making it an ideal strategy for exploring SAR.

G Core 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde SchiffBase Schiff Base Derivative Core->SchiffBase Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase

Caption: General synthesis of Schiff base derivatives.

Comparative SAR Analysis: Insights from Related Structures

In the absence of direct studies on this compound derivatives, we will draw parallels from research on analogous compounds, primarily 5-chlorosalicylaldehyde and other substituted salicylaldehydes, to build a predictive SAR model.

Antimicrobial Activity

Schiff bases derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial agents. The SAR for this class of compounds is influenced by both the substituents on the salicylaldehyde ring and the nature of the amine component.

Key SAR Observations for Antimicrobial Activity:

  • Halogenation of the Salicylaldehyde Ring: The presence of a chlorine atom at the 5-position of the salicylaldehyde ring has been shown to be beneficial for antimicrobial activity. In a study of Schiff bases derived from 5-chloro-salicylaldehyde, several compounds exhibited potent activity against a range of bacteria and fungi.[3] This suggests that the 4-chloro substituent in our core scaffold is likely to contribute positively to the antimicrobial profile. The additional 5-fluoro group could further enhance this activity through increased lipophilicity and altered electronic properties.

  • Nature of the Amine Substituent (R-group): The R-group introduced from the primary amine plays a crucial role in modulating the antimicrobial potency.

    • Aromatic vs. Aliphatic Amines: Both aromatic and aliphatic amines can be used to generate active compounds. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, derived from 5-chlorosalicylaldehyde and 4-fluorobenzylamine, showed excellent activity against E. coli and S. aureus.[3] This highlights that a substituted aromatic ring in the amine portion can be favorable.

    • Heterocyclic Amines: The incorporation of heterocyclic rings, such as pyridine and pyrazine, into the Schiff base structure has also been explored. These nitrogen-containing heterocycles can introduce additional hydrogen bonding opportunities and alter the overall polarity and shape of the molecule, which can influence target binding.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases Derived from 5-Chlorosalicylaldehyde

CompoundR-groupB. subtilisE. coliP. fluorescenceS. aureusA. niger
1 4-Fluorobenzyl45.21.62.83.447.5
2 4-Chlorobenzyl98.62.53.24.155.3
3 2,4-Dichlorobenzyl>1003.84.55.268.7
4 4-Methylbenzyl85.44.25.16.372.1

Data extrapolated from a study on 5-chlorosalicylaldehyde derivatives for comparative purposes.[3]

The data suggests that electron-withdrawing groups on the benzylamine ring (e.g., fluoro, chloro) can enhance antibacterial activity compared to electron-donating groups (e.g., methyl).

Anticancer Activity

Substituted benzaldehydes and their Schiff base derivatives have also been investigated for their potential as anticancer agents.[4] The mechanism of action is often multifactorial, but many of these compounds have been shown to induce apoptosis and inhibit cell proliferation.

Key SAR Observations for Anticancer Activity:

  • The Imine (-CH=N-) Linker: The azomethine group is often considered a key pharmacophore for the cytotoxic activity of many Schiff bases.[5] Its planarity and ability to participate in hydrogen bonding can facilitate binding to biological targets.

  • Substituents on the Amine Moiety: The nature of the substituent attached to the imine nitrogen significantly influences anticancer potency.

    • In a study of salicylaldehyde benzoylhydrazones, dimethoxy substitution on both aromatic rings led to potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[6]

    • The introduction of bulky and lipophilic groups can enhance cytotoxicity, potentially by improving cell membrane permeability or through specific hydrophobic interactions with the target protein.

  • Metal Complexation: The 2-hydroxy-imine moiety of salicylaldehyde Schiff bases is an excellent chelating ligand for transition metals. The resulting metal complexes often exhibit enhanced anticancer activity compared to the free ligands. This is attributed to factors such as increased lipophilicity, altered redox potentials, and the ability of the metal center to interact with biological macromolecules like DNA.[7]

Table 2: Comparative Anticancer Activity (IC50, µM) of Salicylaldehyde-derived Schiff Base Metal Complexes against A-549 Lung Cancer Cells

CompoundMetal IonIC50 (µM)
Ligand->100
Complex 1 Cu(II)0.59
Complex 2 Zn(II)282.47 (T98G)
Cisplatin Pt(II)4.13

Data compiled from various studies on salicylaldehyde Schiff base complexes for comparative illustration.[7][8]

The data clearly indicates that metal complexation can dramatically increase the anticancer potency of salicylaldehyde Schiff bases.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via condensation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Dissolve 4-Chloro-5-fluoro- 2-hydroxybenzaldehyde in ethanol b Add equimolar amount of primary amine (R-NH2) a->b c Add catalytic amount of glacial acetic acid b->c d Reflux the mixture for 2-4 hours c->d e Monitor reaction by TLC d->e f Cool the reaction mixture e->f g Collect precipitate by filtration f->g h Wash with cold ethanol g->h i Recrystallize from a suitable solvent h->i

Caption: Workflow for the synthesis of Schiff base derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve one equivalent of this compound in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[9][10]

  • Addition of Amine: To this solution, add one equivalent of the desired primary amine.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture with stirring for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and then purify by recrystallization from an appropriate solvent to yield the pure Schiff base.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][12][13]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. Based on the comparative analysis of related structures, it is evident that derivatization, particularly through the formation of Schiff bases, is a fruitful strategy for generating molecules with potent antimicrobial and anticancer activities.

The key takeaways for future SAR studies on this scaffold are:

  • The aldehyde group is the most facile point for derivatization to generate large and diverse chemical libraries.

  • The electronic and steric properties of the substituent introduced via the primary amine are critical determinants of biological activity. Aromatic and heterocyclic amines with electron-withdrawing groups appear to be promising for enhancing antimicrobial effects.

  • For anticancer applications, the design of ligands capable of forming stable metal complexes is a highly effective strategy to boost cytotoxicity.

Further research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Such studies will not only validate the inferred SAR principles discussed in this guide but will also undoubtedly uncover novel compounds with therapeutic potential. Elucidating the specific molecular targets and mechanisms of action of the most active compounds will be the subsequent critical step in their journey from bench to bedside.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 2, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 2, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 2, 2026, from [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.
  • Karakas, D., & Sak, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50584.
  • Uusitalo, J., Salmi, T., & Lönnberg, H. (2012). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations.
  • Oh, D. C., et al. (2021). MIC determination by broth microdilution. Bio-protocol, 11(12), e4050.
  • Rissanen, S., et al. (2012). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]

  • Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr. Retrieved January 2, 2026, from [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases.
  • Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules (Basel, Switzerland), 22(9), 1573.
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018, May 28). International Journal of Recent Scientific Research. Retrieved from [Link]

  • Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Retrieved January 2, 2026, from [Link]

  • Rosas-García, V. M., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. ChemMedChem, 17(20), e202200373.
  • Al-Amiery, A. A., et al. (2014). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 3(3), 177-184.
  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. (2022, April 20). Dalton Transactions. Retrieved from [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal. Retrieved January 2, 2026, from [Link]

  • {ZnII2} and {ZnIIAuI} Metal Complexes with Schiff Base Ligands as Potential Antitumor Agents Against Human Glioblastoma Multiforme Cells. (2022). Molecules, 27(15), 4987.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). International Journal of Molecular and Cellular Medicine IJMCM. Retrieved January 2, 2026, from [Link]

  • Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. A. (n.d.). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. Retrieved January 2, 2026, from [Link]

  • Dimova, V., et al. (2025).
  • Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The IC50 values (mean ± SE) of carvacrol aldehyde, the Schiff base, and... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Crystal structure, spectroscopic studies, DFT calculations, and biological activity of 5-bromosalicylaldehyde–based Schiff bases. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Bodner, E. M., & Willie, W. (n.d.). Schiff Bases of Salicylaldehyde and Their Cobalt (II) Derivatives as Antitumor Agents. eJournals @ Oklahoma State University Library. Retrieved January 2, 2026, from [Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). International Journal of Molecular Sciences, 25(11), 6009.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents. 4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative frequently utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research. While invaluable in its application, its halogenated and aldehydic nature necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Profile and Waste Characterization

The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Under the Resource Conservation and Recovery Act (RCRA) framework administered by the U.S. Environmental Protection Agency (EPA), any chemical exhibiting characteristics of toxicity, corrosivity, ignitability, or reactivity is classified as hazardous waste.[2] Given its irritant properties, this compound must be managed as hazardous chemical waste .

Table 1: Hazard Summary for Substituted Hydroxybenzaldehydes

Hazard ClassificationGHS Hazard CodeDescriptionGHS Pictogram
Skin Corrosion/IrritationH315Causes skin irritationExclamation Mark
Serious Eye Damage/IrritationH319Causes serious eye irritationExclamation Mark
Specific target organ toxicityH335May cause respiratory irritationExclamation Mark

This data is aggregated from analogous compounds and represents the expected hazard profile.[1][3]

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is crucial to internalize the universal principles of laboratory waste management. These practices are essential for maintaining a safe and compliant laboratory environment.

  • Segregation: Never mix incompatible waste streams. Halogenated organic compounds like this compound should be segregated from strong acids, bases, and oxidizing agents to prevent violent reactions.[4][5]

  • Containment: All hazardous waste must be stored in containers that are compatible, in good condition, and securely sealed to prevent leaks or spills.[2][6]

  • Labeling: Every waste container must be accurately and clearly labeled with its contents. This is not merely a suggestion but a strict regulatory requirement.

  • Accumulation: Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of this compound waste, from generation at the lab bench to its final collection by Environmental Health & Safety (EH&S) personnel.

Step 1: Waste Collection at the Point of Generation

The moment a material is deemed "waste," it must be handled as such. This includes residual amounts of the solid chemical, contaminated solutions, or reaction byproducts.

  • Solid Waste:

    • Collect unadulterated, residual this compound powder in its original manufacturer's container or a new, clean container suitable for solids.[6]

    • Ensure the container has a secure, screw-top lid.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect it in a dedicated "Halogenated Organic Liquid Waste" container.

    • Use only containers designed for liquid waste, preferably glass or chemically resistant plastic, with a leak-proof screw cap.[2] Never use food-grade containers like milk jugs.[2]

    • Leave at least 10% headspace (about one inch) in the container to allow for vapor expansion.[4]

  • Contaminated Lab Supplies (Debris):

    • Gloves, weigh boats, pipette tips, and absorbent paper contaminated with the chemical are also considered hazardous waste.

    • Collect these items in a separate, clearly labeled, double-bagged plastic bag or a designated container for "Solid Chemical Waste" or "Lab Trash".[6]

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Container Integrity: Use a container that is chemically compatible with the waste and is free from cracks, deterioration, or defects. The cap must form a secure seal.[4][6]

  • Hazardous Waste Tag: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The tag must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all contents (no abbreviations or formulas).

    • The approximate concentrations or percentages of each component.

    • The specific hazard(s) (e.g., "Irritant").

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing hazardous waste before EH&S collection.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Segregation and Containment: Store the waste container in a secondary containment bin or tray.[6] This tray must be capable of holding 110% of the volume of the largest container it holds.[6] Use this secondary containment to segregate incompatible waste streams (e.g., keep halogenated organics away from acids).[4]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[2][6] Using a funnel that is removed after use is standard practice; leaving a funnel in the opening is a violation.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for managing waste accumulation and scheduling its removal.

  • Volume Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream. Once this limit is reached, it must be removed within three days.[6]

  • Time Limits: A partially filled waste container can remain in an SAA for up to one year.[4] However, it is best practice to request a pickup well before this deadline.

  • Requesting Collection: Contact your institution's EH&S department to schedule a hazardous waste pickup. Follow their specific procedures for making a request.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 At the Bench cluster_1 Preparation for Storage cluster_2 Satellite Accumulation Area (SAA) cluster_3 Final Disposal A Waste Generated (Solid, Liquid, or Debris) B Characterize as Hazardous Waste (Irritant) A->B C Select Appropriate Waste Container B->C D Affix Hazardous Waste Tag & List All Contents C->D E Securely Close Container D->E F Place in Secondary Containment E->F G Segregate from Incompatibles F->G H Monitor Accumulation (Date & Volume) G->H I Container Full or Nearing Time Limit? H->I I->H No J Schedule Pickup with EH&S Department I->J Yes

Caption: Workflow for compliant disposal of this compound.

Conclusion

The proper management and disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating it as a hazardous waste, following rigorous segregation and containment protocols, and partnering with your institution's EH&S department, you ensure that its use in advancing science does not come at the cost of safety or regulatory compliance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde. Fisher Scientific. [Link]

  • 4-Fluoro-2-hydroxybenzaldehyde PubChem Entry. National Center for Biotechnology Information. [Link]

  • 4,5-Difluoro-2-hydroxybenzaldehyde PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. Our objective is to move beyond a simple checklist, offering a procedural framework grounded in scientific causality to ensure your safety and experimental integrity. The protocols described herein are designed as a self-validating system, fostering a culture of safety and trust in your laboratory operations.

Hazard Analysis: Understanding the Need for Protection

This compound is a substituted aromatic aldehyde. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a thorough risk assessment can be conducted by examining structurally analogous compounds. Chemicals such as 4-Fluoro-2-hydroxybenzaldehyde, 2-Chloro-4-fluorobenzaldehyde, and 5-Fluoro-2-hydroxybenzaldehyde consistently fall under specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications.[1][2]

Based on this data, it is imperative to handle this compound as a substance that:

  • Causes skin irritation (H315): Direct contact can lead to redness, itching, and inflammation.[3][4][5]

  • Causes serious eye irritation (H319): Splashes can result in significant eye discomfort, redness, and potential damage.[3][4][5][6]

  • May cause respiratory irritation (H335): Inhalation of the dust or powder form can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4][7][8]

These hazards dictate a stringent approach to personal protection, where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the essential barrier against direct exposure.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary methods for exposure control must be in place. PPE should never be the sole means of protection.

  • Engineering Controls: The single most critical engineering control is a properly functioning chemical fume hood .[9] All weighing and handling of this compound powder should occur within the fume hood to contain dust and vapors. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][10]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Limit the quantity of the chemical handled at any one time and restrict access to the handling area to authorized personnel only. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7]

The Protective Barrier: A Detailed PPE Protocol

The selection of PPE must be deliberate, with each component chosen to counter the specific hazards identified. The following table summarizes the required PPE for handling this compound.

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Small quantities, <10g, in a fume hood)Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant).[9][11]Chemical-resistant nitrile gloves. Inspect before use.[12][13]Full-length lab coat.Not required if handled exclusively within a certified fume hood.
Increased Risk (Larger quantities, potential for aerosolization)Chemical safety goggles. A face shield is recommended in addition to goggles if there is a significant splash risk.[13]Nitrile gloves with a recommended thickness of at least 5 mil. Consider double-gloving.Chemical-resistant apron over a lab coat.[13]A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if work outside a fume hood is unavoidable or if ventilation is insufficient.[7][11][13]
Eye and Face Protection: The First Line of Defense

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.[5][14]

  • Causality: Aromatic aldehydes can cause significant irritation upon contact with the sensitive mucous membranes of the eyes. Standard prescription glasses are not a substitute for safety glasses, as they lack side protection from splashes and airborne particles.[11] Chemical safety goggles provide a seal around the eyes, offering superior protection against dust and splashes.[13]

Skin and Body Protection: Preventing Dermal Contact
  • Hand Protection: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals, including aromatic aldehydes.[12][13]

    • Expertise: Always inspect gloves for tears or pinholes before use. For prolonged contact or when handling larger quantities, consult a glove compatibility chart. While nitrile is generally effective, breakthrough times can vary. Never reuse disposable gloves. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands immediately.[6]

  • Body Protection: A lab coat protects your skin and personal clothing from contamination.[9] Ensure it is fully buttoned. For procedures with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.[13][15] Contaminated clothing should be removed immediately and laundered separately from other items.[3][7]

Procedural Integrity: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Respirator (if required): Perform a seal check according to manufacturer instructions.

    • Eye Protection: Put on safety glasses or goggles.

    • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove gloves first. This is the most likely item to be contaminated. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, enclosing the first glove.

    • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.

    • Eye Protection: Remove eye protection by handling the arms, not the front.

    • Respirator (if required): Remove last.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

This sequence is designed to move from the most contaminated items to the least, minimizing the risk of accidental exposure during removal.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Eye Protection d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Wash Hands f3->f4

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Waste and PPE Disposal

Proper disposal is a continuation of the safety protocol.

  • Chemical Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3][7]

  • PPE Disposal: Used gloves and any other disposable PPE should be considered contaminated and disposed of in the appropriate solid hazardous waste stream. Do not discard them in the regular trash.[16]

  • Spill Cleanup: In the event of a spill, alert personnel in the area. Use dry cleanup procedures to avoid generating dust.[7] Wear the full recommended PPE, including respiratory protection if necessary. Collect the spilled material and residues into a sealed container for hazardous waste disposal. Wash the spill area thoroughly with water, being careful to prevent runoff into drains.[7]

Emergency Response: In Case of Exposure

Immediate and correct first aid is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3][7][8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3][17]

By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, allowing you to focus on your critical research with confidence.

References

  • 3-Fluoro-4-hydroxybenzaldehyde - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) - Glove Selection. University of Tennessee Knoxville. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • 4-Fluoro-2-hydroxybenzaldehyde - Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Hydroxybenzaldehyde - Safety Data Sheet. Carl ROTH. [Link]

  • GHS Classification Summary (Rev.9, 2021). PubChem, National Center for Biotechnology Information. [Link]

  • GHS Classification Search Tool. ChemRadar. [Link]

  • 5-Fluoro-2-hydroxybenzaldehyde - Material Safety Data Sheet. Capot Chemical. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.